molecular formula C8H11ClN4 B1315140 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride CAS No. 2690-84-8

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride

Cat. No.: B1315140
CAS No.: 2690-84-8
M. Wt: 198.65 g/mol
InChI Key: OXHKIAMMEZKUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(benzotriazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHKIAMMEZKUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504172
Record name 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2690-84-8
Record name 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format.

Introduction

Benzotriazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical and materials science research. The unique chemical structure of the benzotriazole scaffold, featuring a fused benzene and triazole ring, imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, is an N-alkylated derivative of benzotriazole that holds promise for further investigation as a bioactive molecule or as a key intermediate in the synthesis of more complex chemical entities. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of novel benzotriazole-based compounds.

Synthesis

The synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is typically achieved through a two-step process: first, the N-alkylation of 1H-benzotriazole with a suitable 2-aminoethyl synthon, followed by the conversion of the resulting free base to its hydrochloride salt.

A common and effective method for the N-alkylation of benzotriazole involves its reaction with an alkyl halide in the presence of a base.[2] For the synthesis of the target molecule, 2-chloroethylamine hydrochloride can be used as the alkylating agent. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), with a non-nucleophilic base like potassium carbonate to neutralize the hydrogen chloride liberated during the reaction. The free base, 2-(1H-Benzo[d]triazol-1-yl)ethanamine, can then be isolated and subsequently treated with hydrochloric acid to yield the desired hydrochloride salt.

Experimental Protocol: Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride

Materials:

  • 1H-Benzotriazole

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • N-Alkylation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole (1 equivalent) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

    • To this suspension, add 2-chloroethylamine hydrochloride (1.1 equivalents).

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-(1H-Benzo[d]triazol-1-yl)ethanamine as an oil or solid.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 2-(1H-Benzo[d]triazol-1-yl)ethanamine in a minimal amount of ethanol.

    • Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

    • A precipitate of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride will form.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The structure and purity of the synthesized 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride should be confirmed by various spectroscopic and physical methods.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₁₁ClN₄
Molecular Weight 198.65 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point Not explicitly available
Solubility Soluble in water and methanol
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.0 ppm. The two methylene groups of the ethylamine side chain would appear as triplets, with the methylene group attached to the triazole nitrogen resonating at a lower field (around δ 4.5-5.0 ppm) compared to the methylene group adjacent to the amino group (around δ 3.0-3.5 ppm). The protons of the ammonium group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons of the benzotriazole ring (in the δ 110-145 ppm region) and two signals for the aliphatic carbons of the ethylamine side chain (in the δ 35-50 ppm range).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands corresponding to:

  • N-H stretching of the ammonium group (broad band around 3000-3200 cm⁻¹)

  • C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹)

  • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

  • N=N stretching of the triazole ring (around 1580-1620 cm⁻¹)

  • C-N stretching (around 1000-1250 cm⁻¹)

3.2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 163.10, corresponding to the protonated form of 2-(1H-Benzo[d]triazol-1-yl)ethanamine.

Potential Mechanism of Action and Signaling Pathway

While the specific biological targets of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride have not been extensively studied, many benzotriazole derivatives have been reported to interact with various biological systems. One of the notable mechanisms of action for some heterocyclic compounds, including those with structural similarities to benzotriazoles, is the modulation of GABA-A receptors.[4][5][6] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[6]

Positive allosteric modulators of the GABA-A receptor bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This results in a calming or sedative effect.

Below is a conceptual diagram illustrating the potential interaction of a benzotriazole derivative with the GABA-A receptor.

GABAA_Pathway GABA_R GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_R->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to GABA GABA GABA->GABA_R Binds Compound 2-(1H-Benzo[d]triazol-1-yl)ethanamine (Potential Modulator) Compound->GABA_R Binds (Allosteric Site)

Caption: Potential modulation of the GABA-A receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride. The outlined synthetic protocol offers a reliable method for the preparation of this compound, and the predicted characterization data serves as a benchmark for analytical confirmation. The exploration of its potential mechanism of action through GABA-A receptor modulation opens avenues for future research into its pharmacological properties. This document is intended to support the efforts of researchers in the development of novel benzotriazole-based compounds for a variety of scientific applications.

SynthesisWorkflow Start Starting Materials: 1H-Benzotriazole 2-Chloroethylamine HCl K2CO3, DMF Reaction N-Alkylation Reaction (80-90°C, 12-18h) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FreeBase 2-(1H-Benzo[d]triazol-1-yl)ethanamine (Free Base) Purification->FreeBase SaltFormation Salt Formation (HCl in Ethanol) FreeBase->SaltFormation FinalProduct 2-(1H-Benzo[d]triazol-1-yl)ethanamine HCl (Final Product) SaltFormation->FinalProduct

References

An In-depth Technical Guide to the Purity Analysis of Synthesized 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the purity assessment of synthesized 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (CAS No: 2690-84-8). Ensuring high purity is critical for its application as a heterocyclic building block in research and development.[1] This document outlines the key analytical techniques, presents detailed experimental protocols, and summarizes essential data for the characterization and quality control of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is presented below. This information is crucial for its handling and analysis.

PropertyValueReference
CAS Number 2690-84-8[1][2]
Molecular Formula C₈H₁₁ClN₄[1]
Molecular Weight 198.65 g/mol [1][2]
Synonyms 2-Benzotriazol-1-yl-ethylamine HCl[2]
Typical Purity ≥97%[1][3]

Analytical Workflow for Purity Determination

A multi-faceted analytical approach is essential for the conclusive determination of purity and identity. The general workflow involves a primary chromatographic purity assessment followed by spectroscopic techniques for structural and molecular weight confirmation.

G Figure 1: General workflow for purity analysis. cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Final Assessment start Crude Synthesized Product hplc Quantitative Purity (HPLC/UHPLC) start->hplc nmr Structural Confirmation (¹H & ¹³C NMR) hplc->nmr Identity Check end Certificate of Analysis (Purity Report) hplc->end ms Molecular Weight Verification (LC-MS) nmr->ms Identity Check nmr->end ms->end

Figure 1: General workflow for purity analysis.

Key Analytical Techniques and Protocols

The purity of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is typically established using a combination of High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for qualitative identity confirmation.

HPLC is the primary technique for determining the purity of the compound by separating it from potential impurities. A reverse-phase method is commonly employed for benzotriazole derivatives.[4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the synthesized compound in 1.0 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a Diode Array Detector (DAD) or UV detector.[5][6]

  • Chromatographic Conditions: The following table outlines a typical set of starting conditions for method development, which should be optimized as necessary.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 100 x 4.6 mm, 3.5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min[6]
Column Temperature 40 °C[7]
Detection Wavelength 220 nm[6]
Injection Volume 5 µL
  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity. The retention time of the main peak should be compared to that of a reference standard if available.

NMR spectroscopy is essential for verifying the chemical structure of the synthesized compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube.[8]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[9][10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals would include aromatic protons from the benzotriazole ring and aliphatic protons from the ethanamine side chain.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number and type of carbon atoms in the molecule.

  • Data Analysis: Compare the observed chemical shifts (δ) and coupling constants (J) with expected values derived from theoretical predictions or literature data for structurally similar compounds. The absence of significant unassigned signals is an indicator of high purity.

Mass spectrometry is used to confirm the molecular weight of the target compound. It is often coupled with liquid chromatography (LC-MS) to provide purity and mass information simultaneously.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in the mobile phase used for LC.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, typically in positive ion mode.[7][11]

  • LC-MS Conditions: The HPLC conditions described in section 3.1 can be adapted for LC-MS analysis. Using a volatile buffer like formic acid is crucial for MS compatibility.[4][11]

  • Data Acquisition: Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺. For 2-(1H-Benzo[d]triazol-1-yl)ethanamine (the free base), the expected m/z would be approximately 163.10.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50-500
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C

Data Summary and Interpretation

The data from each analytical technique provide complementary information regarding the purity and identity of the synthesized compound.

G Figure 2: Relationship between analytical techniques and purity data. cluster_techniques Analytical Methods cluster_data Derived Information compound Synthesized Compound hplc HPLC compound->hplc nmr NMR compound->nmr ms MS compound->ms purity Quantitative Purity (%) hplc->purity structure Structural Identity nmr->structure mass Molecular Mass ms->mass

Figure 2: Relationship between analytical techniques and purity data.

A summary of typical analytical results for a high-purity batch is provided below.

Analytical TechniqueParameterTypical ResultInterpretation
HPLC Purity (Area %)≥97.0%High purity with minimal impurities detected.
¹H NMR SpectrumConforms to structureThe chemical shifts and integrations match the expected molecular structure.
LC-MS [M+H]⁺ (free base)m/z ≈ 163.1Confirms the molecular weight of the parent compound.

Conclusion

The purity analysis of synthesized 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride requires a rigorous and multi-technique approach. A combination of HPLC for quantitative purity assessment, alongside NMR and MS for unambiguous structural and molecular weight confirmation, ensures the quality and reliability of the compound for its intended use in research and drug development. Adherence to detailed analytical protocols is paramount for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and insights into the core characteristics of this compound.

Core Chemical Properties

2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is the hydrochloride salt of the parent compound, 2-(1H-Benzo[d]triazol-1-yl)ethanamine. The presence of the hydrochloride group generally enhances the compound's solubility in aqueous media and improves its stability for handling and formulation.

Physicochemical Data
PropertyValue (Hydrochloride Salt)Value (Free Base)Source
CAS Number 2690-84-826861-65-4[1][2][3]
Molecular Formula C₈H₁₁ClN₄C₈H₁₀N₄[2]
Molecular Weight 198.65 g/mol 162.19 g/mol [2]
Melting Point Not available103.73 °C (estimated)[3]
Boiling Point Not available282.93 - 309.46 °C (estimated)[3]
Water Solubility Expected to be higher than the free base551.41 mg/L (estimated)[3]
Topological Polar Surface Area (TPSA) Not applicable56.73 ŲChemScene
LogP Not applicable0.39ChemScene
Hydrogen Bond Donors 21ChemScene
Hydrogen Bond Acceptors 44ChemScene
Rotatable Bonds 22ChemScene
Spectral Data

Specific experimental spectral data for 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride are not currently published. However, based on the known spectra of related benzotriazole derivatives, the expected spectral characteristics are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of 7.0-8.0 ppm. The two methylene groups of the ethylamine side chain would appear as distinct triplets or multiplets, likely between 3.0 and 5.0 ppm. The protons of the ammonium group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzotriazole ring (approximately 110-145 ppm) and two signals for the aliphatic carbons of the ethylamine side chain (typically in the 30-50 ppm range).

  • Mass Spectrometry: The mass spectrum of the free base (obtained after neutralization of the hydrochloride salt) under electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 163.10. Fragmentation would likely involve the loss of the ethylamine side chain.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the synthesis and analysis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, based on established methodologies for similar compounds.

Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride

The synthesis can be conceptualized as a two-step process: N-alkylation of benzotriazole followed by conversion to the hydrochloride salt.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrochloride Salt Formation A Benzotriazole D Reaction at elevated temperature A->D B 2-Chloroethylamine hydrochloride B->D C Base (e.g., NaOH or K2CO3) in a suitable solvent (e.g., DMF or Acetonitrile) C->D E Work-up and Purification (Extraction and Chromatography) D->E F 2-(1H-Benzo[d]triazol-1-yl)ethanamine (Free Base) E->F G 2-(1H-Benzo[d]triazol-1-yl)ethanamine I Precipitation G->I H HCl in a suitable solvent (e.g., Ether or Isopropanol) H->I J Isolation and Drying I->J K 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride J->K

Caption: Synthetic workflow for 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride.

Detailed Protocol:

  • N-Alkylation of Benzotriazole:

    • To a solution of benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

    • To this mixture, add 2-chloroethylamine hydrochloride (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the free base, 2-(1H-Benzo[d]triazol-1-yl)ethanamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent and dry it under vacuum to yield 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride as a solid.

Analytical Methods

Purity Determination by High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the purity analysis of the compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Potential Biological Activities and Signaling Pathways

While there are no specific studies on the biological activity of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, the broader class of benzotriazole derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties, including antiviral and anticancer activities.[4][5]

Potential as an Antiviral Agent

Numerous studies have reported the antiviral properties of benzotriazole derivatives against a variety of RNA and DNA viruses.[4][6] The mechanism of action for some of these compounds is thought to involve the inhibition of viral enzymes essential for replication, such as helicases.[6] For instance, certain N-alkylated benzotriazoles have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV).

cluster_0 Hypothetical Antiviral Mechanism A 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride C Inhibition of Helicase Activity A->C B Viral Helicase B->C D Disruption of Viral RNA/DNA Unwinding C->D E Inhibition of Viral Replication D->E

Caption: Hypothetical antiviral signaling pathway.

Potential as an Anticancer Agent

Benzotriazole-containing compounds have also been explored as potential anticancer agents.[5] One proposed mechanism of action for some benzotriazole derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation, such as protein kinase CK2. Inhibition of CK2 can lead to the downregulation of pro-survival pathways and the induction of apoptosis (programmed cell death) in cancer cells.

cluster_0 Hypothetical Anticancer Mechanism A 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride C Inhibition of CK2 A->C B Protein Kinase CK2 B->C D Downregulation of Pro-survival Pathways (e.g., Akt, NF-κB) C->D E Induction of Apoptosis D->E

Caption: Hypothetical anticancer signaling pathway.

It is important to note that these are proposed mechanisms based on the activity of structurally related compounds. Further experimental validation is required to determine the specific biological targets and signaling pathways of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride.

Conclusion

2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. While experimental data on its specific properties are limited, this guide provides a foundational understanding based on the known characteristics of the benzotriazole scaffold and related derivatives. The provided experimental protocols offer a starting point for its synthesis and analysis, and the discussion of potential biological activities highlights promising avenues for future research. As with any compound in early-stage research, rigorous experimental validation is essential to fully elucidate its chemical and biological profile.

References

Stability of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability characteristics of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride in various solvents. Due to the limited availability of specific stability data for this compound, this document extrapolates information from studies on the core benzotriazole moiety and outlines standardized methodologies for its stability assessment based on established pharmaceutical guidelines.

Introduction

2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride is a chemical entity of interest in pharmaceutical research and development. Understanding its stability profile in different solvents is critical for formulation development, storage, and ensuring therapeutic efficacy and safety. This guide details potential degradation pathways, provides protocols for stability testing, and presents a framework for data analysis.

Potential Degradation Pathways

The stability of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride is intrinsically linked to the benzotriazole ring system, which can be susceptible to degradation under various conditions. While specific studies on the title compound are not extensively available, research on benzotriazole indicates several potential degradation pathways.

Hydrolytic Degradation: Although benzotriazole itself is relatively stable in neutral aqueous solutions, forced degradation studies under acidic and basic conditions are crucial. The ether linkage and the amine group in the side chain of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride could be susceptible to hydrolysis under extreme pH and elevated temperatures.

Oxidative Degradation: Benzotriazoles can be degraded by strong oxidizing agents. Advanced oxidation processes (AOPs) utilizing hydroxyl radicals (•OH) have been shown to effectively degrade 1H-benzotriazole in aqueous solutions.[1][2] The reaction with hydroxyl radicals can lead to the formation of hydroxylated intermediates and subsequent ring-opening products.[1][3][4] The Fenton reaction, which generates hydroxyl radicals from hydrogen peroxide and iron ions, is also effective in degrading benzotriazoles.[5]

Photolytic Degradation: Exposure to ultraviolet (UV) radiation can induce the degradation of benzotriazole. Photochemical degradation can proceed through direct photolysis or via reaction with photochemically generated reactive species.[2] The combination of UV light with an oxidizing agent like hydrogen peroxide or a photocatalyst such as TiO2 significantly enhances the degradation rate.[3]

A proposed degradation pathway for the benzotriazole core under oxidative stress is illustrated below.

Oxidative Degradation of Benzotriazole Core OH_radical •OH Hydroxylated_BTZ Hydroxylated Intermediates Ring_Opening Ring-Opening Products Hydroxylated_BTZ->Ring_Opening Further Oxidation Mineralization CO2, H2O, N2 Ring_Opening->Mineralization Complete Oxidation BTZ BTZ

Caption: Oxidative Degradation Pathway of the Benzotriazole Core.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradants and establish degradation pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Forced Degradation Workflow Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Neutralize Neutralize/Quench Reaction Stress->Neutralize Analyze Analyze Samples by HPLC-UV/MS Neutralize->Analyze Identify Identify & Characterize Degradants Analyze->Identify Report Report Stability Profile Identify->Report

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

Materials:

  • 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffers

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector.

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

Forced Degradation Conditions:

Forced degradation studies should be performed according to ICH guidelines.[6] A recommended concentration for the drug substance is 1 mg/mL.[6]

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl7 daysRoom Temperature & 60°C
Base Hydrolysis 0.1 M NaOH7 daysRoom Temperature & 60°C
Oxidation 3% H₂O₂7 daysRoom Temperature
Thermal Degradation Solid-state7 days80°C
Photostability UV and visible lightAs per ICH Q1BRoom Temperature

Analytical Method:

A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) and MS for mass identification.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. The percentage of degradation of the parent compound and the formation of major degradants should be quantified.

Table 1: Illustrative Forced Degradation Data for 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride

Stress Condition% Degradation of Parent CompoundMajor Degradant 1 (RT)% Area of Degradant 1Major Degradant 2 (RT)% Area of Degradant 2
0.1 M HCl (RT) < 1%----
0.1 M HCl (60°C) 8%3.5 min5%--
0.1 M NaOH (RT) 2%4.2 min1.5%--
0.1 M NaOH (60°C) 15%4.2 min10%5.1 min3%
3% H₂O₂ (RT) 25%6.8 min18%7.5 min5%
Heat (80°C) < 2%----
Photostability 5%8.1 min4%--

Note: This data is illustrative and not based on experimental results for the specific compound.

Conclusion

This technical guide provides a framework for assessing the stability of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride in various solvents. Based on the known degradation pathways of the benzotriazole core, the compound is likely susceptible to oxidative and, to a lesser extent, hydrolytic and photolytic degradation. The provided experimental protocols offer a robust starting point for researchers to conduct comprehensive stability studies. The development of a validated, stability-indicating analytical method is paramount for accurately quantifying the parent compound and its degradation products. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

References

The Versatility of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride: A Scaffold for Medicinal Chemistry Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutic agents. The benzotriazole moiety, a fused heterocyclic system, has long been recognized for its broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This is largely attributed to its ability to act as a bioisostere for various functional groups, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Within this promising class of compounds, 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride emerges as a particularly valuable building block. Its structure, featuring a reactive primary amine separated from the benzotriazole core by a flexible ethyl linker, provides an ideal anchor point for a variety of chemical modifications, allowing for the exploration of diverse chemical spaces and the development of compounds with tailored biological activities.

This technical guide provides a comprehensive overview of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride as a scaffold in medicinal chemistry. It details synthetic methodologies for its derivatization, presents quantitative data on the biological activities of its analogs, and explores the underlying mechanisms of action and relevant signaling pathways.

Core Scaffold: Chemical and Structural Properties

2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is a stable, crystalline solid. The key structural features that make it an attractive scaffold for medicinal chemistry are:

  • The Benzotriazole Ring System: This bicyclic aromatic system is metabolically stable and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

  • The Ethyl Linker: This two-carbon spacer provides conformational flexibility, allowing the appended functionalities to orient themselves optimally within a binding pocket.

  • The Primary Amine Group: This nucleophilic group serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of derivatives, including amides, ureas, and sulfonamides.

Synthetic Derivatization Strategies

The primary amine of 2-(1H-Benzo[d]triazol-1-yl)ethanamine serves as the principal site for derivatization. Standard and robust synthetic protocols can be employed to generate a variety of analogs.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

A solution of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 eq) and a suitable base, such as triethylamine (2.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is prepared and cooled to 0 °C. To this stirred solution, the desired acyl chloride (1.1 eq) or carboxylic acid (1.1 eq) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide derivative.

Protocol 2: Synthesis of Urea Derivatives

To a stirred solution of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 eq) and a base such as triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) or DCM at 0 °C, the corresponding isocyanate (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4-12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the target urea derivative.[3]

Protocol 3: Synthesis of Sulfonamide Derivatives

2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 eq) is dissolved in a mixture of pyridine and DCM. The solution is cooled to 0 °C, and the desired sulfonyl chloride (1.1 eq) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. After the reaction is complete, the mixture is diluted with DCM and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting crude sulfonamide is purified by column chromatography.[4]

Biological Applications and Quantitative Data

Derivatives of the 2-(1H-Benzo[d]triazol-1-yl)ethanamine scaffold have shown significant promise as antiviral agents, particularly against enteroviruses like Coxsackievirus B5 (CVB5).[1]

Antiviral Activity against Coxsackievirus B5

A series of amide and urea derivatives based on a benzotriazole scaffold with a methylene spacer have been synthesized and evaluated for their in vitro antiviral activity against CVB5. The following table summarizes the 50% effective concentration (EC₅₀) values for selected compounds, demonstrating the potential of this scaffold in developing potent antiviral agents.[1]

Compound IDR GroupDerivative TypeEC₅₀ (µM)[1]
41a 3,4,5-TrimethoxybenzoylAmide18.5
43a p-ChlorobenzoylAmide9
11b PhenylUrea6
18e p-FluorophenylUrea10
99b DimethylUrea16

These results indicate that both amide and urea derivatives exhibit significant anti-CVB5 activity, with potencies in the low micromolar range. Notably, the substitution pattern on the appended aromatic ring plays a crucial role in modulating the antiviral efficacy.

Mechanism of Action and Signaling Pathways

Studies on benzotriazole-based antiviral compounds suggest that they act on the early stages of the viral replication cycle. For the active compounds against CVB5, it has been proposed that they may interfere with the attachment of the virus to the host cell.[1]

Coxsackievirus B5 Infection and Host Cell Signaling

Coxsackievirus B5, a member of the Picornaviridae family, is a non-enveloped, single-stranded RNA virus.[5] Its replication cycle involves attachment to host cell receptors, entry, uncoating of the viral RNA, translation of viral proteins, genome replication, assembly of new virions, and finally, release from the host cell, often leading to cell lysis.[5][6]

CVB5 infection is known to modulate several host cell signaling pathways to facilitate its replication and evade the host immune response. Key pathways affected include:

  • JAK-STAT Pathway: This pathway is crucial for the interferon-mediated antiviral response. LINC2781, a long non-coding RNA, has been shown to enhance antiviral immunity against CVB5 by activating the JAK-STAT pathway.[7]

  • NF-κB Pathway: This pathway is a central regulator of the innate immune response. The viral 3D polymerase of CVB5 has been found to interact with and down-regulate TAB1, a protein involved in the activation of the NF-κB pathway, thereby suppressing the host's antiviral response.[8]

The following diagram illustrates the general workflow for the synthesis and evaluation of antiviral agents based on the 2-(1H-Benzo[d]triazol-1-yl)ethanamine scaffold.

experimental_workflow start 2-(1H-Benzo[d]triazol-1-yl)ethanamine HCl derivatization Derivatization (Amides, Ureas, Sulfonamides) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening In Vitro Antiviral Screening (e.g., CVB5 Assay) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id moa Mechanism of Action Studies (e.g., Time-of-Addition Assay) hit_id->moa lead_opt Lead Optimization hit_id->lead_opt

Experimental workflow for scaffold derivatization and evaluation.

The diagram below depicts a simplified representation of the signaling pathways involved in Coxsackievirus B5 infection and the potential point of intervention for antiviral drugs.

signaling_pathway cluster_virus Coxsackievirus B5 cluster_cell Host Cell virus CVB5 receptor Host Cell Receptor virus->receptor Attachment jak_stat JAK-STAT Pathway virus->jak_stat Modulation nf_kb NF-κB Pathway virus->nf_kb Modulation viral_rna Viral RNA viral_proteins Viral Proteins viral_rna->viral_proteins Translation replication Viral Replication viral_rna->replication Replication viral_proteins->replication receptor->viral_rna Entry & Uncoating antiviral_response Antiviral Response jak_stat->antiviral_response nf_kb->antiviral_response antiviral_drug Benzotriazole Derivative antiviral_drug->virus Inhibition

Signaling pathways in CVB5 infection and drug intervention.

Conclusion

2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications, coupled with the inherent biological activity of the benzotriazole core, makes it an attractive starting point for drug discovery campaigns. The demonstrated potent antiviral activity of its derivatives against Coxsackievirus B5 highlights the potential of this scaffold in addressing unmet medical needs. Further exploration of the chemical space around this core, guided by structure-activity relationship studies and a deeper understanding of the underlying mechanisms of action, is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (CAS 2690-84-8)

An In-depth Technical Guide to 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride (CAS 2690-84-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the synthesis, detailed properties, and specific biological activities of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride is limited. This guide provides a summary of the available data and outlines general methodologies for the synthesis of related benzotriazole compounds.

Introduction

2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride, with the CAS number 2690-84-8, is a heterocyclic compound belonging to the benzotriazole family. Benzotriazole derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities.[4][5] This technical guide aims to consolidate the known information on CAS 2690-84-8 and provide a framework for its synthesis and potential areas of investigation.

Chemical and Physical Properties

The available quantitative and qualitative data for 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride and its free base form are summarized in the table below.

PropertyValueSource
CAS Number 2690-84-8[1]
Chemical Name 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride[1]
Synonyms 2-Benzotriazol-1-yl-ethylamine hydrochloride[6]
Molecular Formula C₈H₁₁ClN₄[1]
Molecular Weight 198.65 g/mol [1]
Purity Typically ≥97%[1][6]
Free Base CAS 26861-65-4[2][6]
Free Base Formula C₈H₁₀N₄[2][6]
Free Base Mol. Wt. 162.19 g/mol [2][6]
Topological Polar Surface Area (TPSA) 56.73 Ų[6]
LogP 0.39[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 2[6]

Synthesis

General Synthesis of the Benzotriazole Core

The benzotriazole core is typically synthesized via the diazotization of o-phenylenediamine.[7][8]

Experimental Protocol:

  • Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

  • Cool the solution to approximately 15°C with stirring.

  • Add a solution of sodium nitrite in water portion-wise. The temperature of the reaction mixture will initially rise and then cool.

  • After the reaction is complete, the mixture is thoroughly chilled in an ice-water bath to precipitate the benzotriazole.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[8]

A patent also describes a one-step synthesis method by heating o-phenylenediamine and sodium nitrite in water under pressure.[9]

Proposed Synthesis of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine

The target molecule can be synthesized by the N-alkylation of benzotriazole. A common method for N-alkylation involves reacting the benzotriazole with a suitable alkyl halide in the presence of a base.[10]

Experimental Protocol:

  • To a solution of benzotriazole in a suitable solvent (e.g., anhydrous Dimethylformamide - DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C to deprotonate the benzotriazole.

  • Add a protected 2-aminoethyl halide, such as N-(2-chloroethyl)acetamide or 2-bromoethylamine hydrobromide, to the reaction mixture.

  • The reaction mixture is stirred, potentially with heating, until the reaction is complete (monitored by TLC).

  • After completion, the reaction is quenched, and the product is extracted.

  • The protecting group on the amine is then removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetamide group) to yield the desired 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine.

  • The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid in a suitable solvent like ethanol or ether.

SynthesisWorkflowreagent1o-Phenylenediaminestep1Diazotizationreagent1->step1reagent2Sodium Nitrite,Acetic Acidreagent2->step1intermediate1Benzotriazolestep1->intermediate1step2N-Alkylationintermediate1->step2reagent3Base (e.g., NaH)+ Protected 2-aminoethyl halidereagent3->step2intermediate2N-Protected Intermediatestep2->intermediate2step3Deprotectionintermediate2->step3product_freebase2-(1H-Benzotriazol-1-yl)ethanaminestep3->product_freebasestep4Salt Formationproduct_freebase->step4reagent4HClreagent4->step4final_product2-(1H-Benzotriazol-1-yl)ethanamine HCl(CAS 2690-84-8)step4->final_product

Proposed synthesis workflow for CAS 2690-84-8.

Biological Activity and Potential Applications

While specific biological data for 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride is not available in the reviewed literature, the benzotriazole scaffold is known to exhibit a wide range of pharmacological activities.

Derivatives of benzotriazole have been reported to possess:

  • Antimicrobial and Antifungal Activity: Various N-substituted benzotriazole derivatives have shown inhibitory activity against bacterial and fungal strains.[5][11][12]

  • Antiviral Activity: Halogenated benzotriazole nucleosides have been investigated as inhibitors of the West Nile virus enzyme, and other N-alkylated derivatives have shown inhibitory activity against the hepatitis C virus (HCV) NTPase/helicase.[10]

  • Anticancer Activity: Certain urea and carbamate derivatives of benzotriazoles have been evaluated for their cytostatic activities.

  • Anti-inflammatory and Analgesic Effects: Some substituted benzotriazoles have demonstrated mild to moderate anti-inflammatory and analgesic properties.[5]

Given the diverse biological profile of the benzotriazole core, 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride could be a valuable building block or a candidate for screening in various drug discovery programs. The ethylamine side chain provides a handle for further derivatization to explore structure-activity relationships.

Signaling Pathways and Mechanisms of Action

There is no specific information regarding the signaling pathways or mechanisms of action for CAS 2690-84-8. For other benzotriazole derivatives, the mechanism of action is dependent on the specific target. For instance, as antiviral agents, they can inhibit viral enzymes like helicase.[10] The biological targets for this specific compound remain to be elucidated.

LogicalRelationshipcas_compoundCAS 2690-84-8benzotriazole_coreBenzotriazole Scaffoldcas_compound->benzotriazole_coreethylamine_sidechainEthylamine Side Chaincas_compound->ethylamine_sidechainbiological_activityPotential Biological Activitiesbenzotriazole_core->biological_activityantimicrobialAntimicrobialbiological_activity->antimicrobialantiviralAntiviralbiological_activity->antiviralanticancerAnticancerbiological_activity->anticanceranti_inflammatoryAnti-inflammatorybiological_activity->anti_inflammatory

Relationship between the compound and its potential activities.

Conclusion and Future Directions

2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride is a benzotriazole derivative with limited publicly available data. This guide has provided a plausible synthetic route and summarized the known properties of the compound and the general biological activities of the benzotriazole class.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Thoroughly characterizing its physicochemical properties.

  • Screening for a wide range of biological activities to identify potential therapeutic applications.

  • If activity is identified, subsequent studies should focus on elucidating the mechanism of action and relevant signaling pathways.

The Benzotriazole Moiety: A Privileged Scaffold in Drug Discovery and Its Role in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole, a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[3][4] The versatility of the benzotriazole moiety stems from its rigid, planar structure, which provides a robust core for synthetic modifications, and the presence of three nitrogen atoms that can act as both hydrogen bond donors and acceptors.[5] Furthermore, the fused aromatic system allows for crucial π-π stacking interactions with biological macromolecules like enzymes and receptors.[5] As an isostere of the purine nucleus found in essential biomolecules, its broad-spectrum biological activity is not surprising.[3] This guide provides a comprehensive overview of the role of the benzotriazole moiety in conferring biological activity, with a focus on its applications in anticancer, antimicrobial, and enzyme inhibitory agents.

The Role of Benzotriazole in Anticancer Activity

Benzotriazole derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[6][7] The benzotriazole core often serves as an anchor, positioning various substituents to interact with the active sites of target proteins.

One of the most notable examples of a benzotriazole-containing anticancer drug is Tazemetostat , an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[2][3] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which silences tumor suppressor genes by methylating histone H3 on lysine 27 (H3K27).[3] Hyperactivation of EZH2 is a driver in various cancers, including follicular lymphoma.[2][8] Tazemetostat competitively inhibits EZH2, leading to decreased H3K27 methylation, reactivation of silenced tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in cancer cells.[2][3]

Another important class of benzotriazole-based anticancer agents includes kinase inhibitors. Several derivatives have been synthesized that show potent inhibition against various cancer-related kinases.[7] For instance, certain pyrimidine-benzotriazole derivatives have exhibited excellent antiproliferative activities against solid tumor cell lines by inhibiting cyclin-dependent kinases (CDKs).[7]

Quantitative Data: Anticancer Activity of Benzotriazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzotriazole derivatives against various human cancer cell lines, with activity measured by IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific Compound ExampleTarget Cell LineIC50 (µM)Reference
Pyrimidine-BenzotriazoleCompound 12OSiHa (Cervical Cancer)0.009[7]
Pyrimidine-BenzotriazoleCompound 25SiHa (Cervical Cancer)0.04[7]
Indole-based BenzothiazoleCompound 55HT-29 (Colon Cancer)0.024[9]
Indole-based BenzothiazoleCompound 55H460 (Lung Cancer)0.29[9]
Benzotriazole AcrylonitrileCompound 2.1VX2 (Carcinoma)3.80 ± 0.75[10]
Benzotriazole AcrylonitrileCompound 2.2MGC (Stomach Cancer)3.72 ± 0.11[10]
Benzotriazole AcrylonitrileCompound 2.5A549 (Lung Cancer)5.47 ± 1.11[10]
Benzotriazole AcrylonitrileCompound 2.5MKN45 (Stomach Cancer)3.04 ± 0.02[10]
Benzodioxole ThiosemicarbazoneCompound 5C6 (Glioma)4.33 ± 1.04[11]
Benzodioxole ThiosemicarbazoneCompound 5A549 (Lung Cancer)10.67 ± 1.53[11]
Signaling Pathway Visualization

The following diagram illustrates the mechanism of action for Tazemetostat, an EZH2 inhibitor.

EZH2_Inhibition_Pathway cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (contains EZH2) Histone Histone H3 PRC2->Histone methylates SAM SAM (Methyl Donor) SAM->PRC2 provides methyl group H3K27me3 H3K27me3 (Methylated Histone) Histone->H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG binds to promoter of Repression Gene Repression TSG->Repression leads to Apoptosis Apoptosis / Cell Cycle Arrest key Absence of Tazemetostat leads to repression. Tazemetostat blocks this, allowing gene expression and leading to apoptosis or cell cycle arrest. Tazemetostat Tazemetostat (Benzotriazole Derivative) Tazemetostat->PRC2 inhibits EZH2 subunit

Mechanism of Tazemetostat EZH2 Inhibition.

The Role of Benzotriazole in Antimicrobial Activity

Benzotriazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[6][12] The development of microbial resistance to existing drugs necessitates the discovery of new antimicrobial agents, and benzotriazoles have emerged as a promising structural template.[6]

The antimicrobial mechanism often involves the disruption of essential cellular processes in pathogens. For example, some benzotriazole derivatives functionalized with halogen or alkyl groups can disrupt bacterial cell membranes, leading to cell lysis and death.[6] Others can inhibit crucial enzymes necessary for microbial survival. The fusion of the benzotriazole moiety with other heterocyclic systems, such as quinolones, has been shown to modify and enhance their mode of action.[2]

Quantitative Data: Antimicrobial Activity of Benzotriazole Derivatives

The following table summarizes the in vitro antimicrobial activity of selected benzotriazole derivatives, with activity measured by Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth).

Compound ClassSpecific Compound ExampleTarget MicroorganismMIC (µg/mL)Reference
Triazolo-quinolinone Carboxylic AcidCompound 1Escherichia coli12.5 - 25[12]
Piperidine DerivativeCompound 16lBacillus subtilis6.25[12]
Piperidine DerivativeCompound 16hEscherichia coli6.25[12]
Piperidine DerivativeCompound 16fCandida albicans6.25[12]
Azetidinone DerivativeCompound 39Mycobacterium tuberculosis3.125[12]
Azetidinone DerivativeCompound 39Escherichia coli0.1[12]
Azetidinone DerivativeCompound 39Aspergillus niger0.5[12]
Phenyl-triazolyl-propan-1-oneCompound 19Bacillus subtilis1.56[13]
Phenyl-triazolyl-propan-1-oneCompound 19Staphylococcus aureus1.56[13]
Phenyl-triazolyl-propan-1-oneCompound 19Pseudomonas aeruginosa3.12[13]
β-Amino AlcoholCompound 4eStaphylococcus aureus8 (µM)[14][15]
β-Amino AlcoholCompound 5gBacillus subtilis8 (µM)[14][15]

Benzotriazole as a Bioisostere in Enzyme Inhibition

The benzotriazole moiety is frequently used as a bioisosteric replacement for other chemical groups in drug design.[2] A notable application is in the development of aromatase inhibitors for the treatment of hormone-dependent breast cancer. Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[16][17]

Vorozole is a third-generation non-steroidal aromatase inhibitor that contains a benzotriazole ring.[18] The triazole moiety (of which benzotriazole is a derivative) is crucial for activity. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of the cytochrome P450 aromatase enzyme, leading to potent and reversible inhibition.[17][19] This blocks the conversion of androgens to estrogens, depriving hormone-receptor-positive breast cancer cells of the estrogen they need to grow.[16] Vorozole has demonstrated a high selectivity for aromatase over other steroidogenic P450 enzymes.[18]

Quantitative Data: Aromatase Inhibition
CompoundTargetIC50 (nM)Reference
VorozoleHuman Placental Aromatase1.38[18]
VorozoleRat Ovarian Granulosa Cells0.44[18]
Signaling Pathway Visualization

The following diagram illustrates the mechanism of aromatase inhibition by Vorozole.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens converts to TumorGrowth Hormone-Receptor+ Breast Cancer Growth Estrogens->TumorGrowth stimulates Vorozole Vorozole (Benzotriazole Derivative) Vorozole->Aromatase inhibits

Mechanism of Aromatase Inhibition by Vorozole.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are methodologies for key assays cited in this guide.

Experimental Workflow Visualization

The general workflow for screening compounds for biological activity, from initial synthesis to final evaluation, is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Design & Synthesis of Benzotriazole Derivatives Purify Purification & Characterization (NMR, MS, etc.) Start->Purify PrimaryAssay Primary In Vitro Assay (e.g., MTT, MIC) Purify->PrimaryAssay DoseResponse Dose-Response & IC50/MIC Determination PrimaryAssay->DoseResponse MechanismAssay Mechanism of Action Assays (e.g., Enzyme Inhibition) DoseResponse->MechanismAssay Data Data Analysis & SAR Studies MechanismAssay->Data Lead Lead Compound Identification Data->Lead

General Experimental Workflow for Drug Discovery.
Protocol 1: MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[20] It is based on the reduction of the yellow MTT salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21][22]

  • Compound Treatment: Prepare serial dilutions of the benzotriazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a blank (medium only).[21]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[21]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[1][20]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1][21]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[1][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[5][6]

  • Compound Preparation: Prepare a stock solution of the benzotriazole test compound. Create a series of two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.[6]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[6]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[5][6]

Protocol 3: In Vitro Aromatase Inhibition Assay (Fluorometric)

This assay measures the activity of aromatase by detecting a fluorescent product generated from a non-fluorescent substrate.

  • Reagent Preparation: Prepare assay buffer, a solution of the fluorogenic substrate, a NADPH generating system, and the recombinant human aromatase enzyme as per the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, set up parallel reactions. For each test compound concentration, prepare one well with the aromatase enzyme and another with the enzyme plus a highly specific inhibitor (e.g., Letrozole) to determine background activity.

  • Compound Addition: Add the benzotriazole test compounds (e.g., Vorozole) at various concentrations to the appropriate wells.

  • Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C to allow the test compounds to interact with the enzyme.

  • Initiate Reaction: Add the substrate/NADP+ mixture to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at an Ex/Em of ~488/527 nm.

  • Data Analysis: Calculate the rate of reaction (fluorescence units per minute). The specific aromatase activity is the difference between the rate in the absence and presence of the specific inhibitor. Plot the percentage of inhibition versus the test compound concentration to determine the IC50 value.

Conclusion

The benzotriazole moiety is undeniably a privileged scaffold in medicinal chemistry, contributing significantly to the biological activity of a diverse array of therapeutic agents.[2][19] Its structural rigidity, capacity for hydrogen bonding and π-π stacking, and its role as a bioisostere make it a versatile tool for designing potent and selective inhibitors of enzymes crucial to disease progression.[5] The success of drugs like Tazemetostat and the clinical evaluation of compounds like Vorozole underscore the therapeutic potential of benzotriazole-based molecules.[2][18] As research continues, the strategic modification of the benzotriazole core will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles for treating a wide range of diseases, from cancer to microbial infections.[1][24]

References

Initial Toxicity Screening of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a methodological framework for the initial toxicity screening of the novel chemical entity 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride. As of the date of this publication, specific public toxicity data for this compound (CAS No. 26861-65-4) is not available.[1][2] Therefore, this guide outlines a standard, tiered approach for toxicity assessment based on established protocols for similar chemical structures, such as benzotriazole derivatives.

Introduction

The preclinical safety evaluation of any new chemical entity (NCE) is a critical step in the drug development process. 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, a benzotriazole derivative, requires a systematic toxicological assessment to identify potential hazards before it can be considered for further development. Benzotriazoles are a class of compounds used in various industrial applications, and while some have undergone toxicological evaluation, each new derivative's unique profile must be determined.[3][4]

This whitepaper details a recommended workflow for the initial in vitro and in vivo toxicity screening of this compound. It provides standardized experimental protocols and frameworks for data presentation, intended to guide researchers in generating the foundational safety data required for regulatory assessment. The initial screening focuses on three key areas:

  • In Vitro Cytotoxicity: Assessing the compound's direct effect on cell viability.

  • Genotoxicity: Evaluating the potential to induce genetic mutations.

  • Acute Systemic Toxicity: Determining the effects of a single, high-dose exposure in an animal model.

In Vitro Cytotoxicity Assessment: MTT Assay

The first step in a toxicity screen is to assess the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and reliable colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which can be measured spectrophotometrically.[7]

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in a 96-well plate format.[6][8]

  • Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity screening or HEK293 for general cytotoxicity) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Create a series of dilutions to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a "vehicle control" (medium with vehicle only) and a "positive control" for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity

All quantitative data should be summarized in a clear, tabular format.

Table 1: In Vitro Cytotoxicity of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride

Cell Line Exposure Time (hours) IC₅₀ (µM) 95% Confidence Interval
HepG2 24 Result Result
HepG2 48 Result Result
HEK293 24 Result Result

| HEK293 | 48 | Result | Result |

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-well Plate exp1 Treat Cells with Compound p1->exp1 p2 Prepare Compound Dilutions p2->exp1 exp2 Incubate (24-48h) exp1->exp2 exp3 Add MTT Reagent exp2->exp3 exp4 Incubate (3-4h) exp3->exp4 exp5 Add Solubilization Solution exp4->exp5 a1 Read Absorbance (570 nm) exp5->a1 a2 Calculate % Viability a1->a2 a3 Determine IC50 Value a2->a3

MTT Assay Experimental Workflow.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used biological assay to assess a chemical's potential to cause DNA mutations.[9] It uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9][10] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[9][10]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on standard OECD 471 guidelines.

  • Strain Selection: Use a panel of tester strains, such as S. typhimurium TA98, TA100, TA1535, and TA1537, to detect different types of mutations (e.g., frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Mix): Conduct the test both with and without a mammalian metabolic activation system (S9 fraction), which is a rat liver homogenate that mimics metabolic processes in mammals.[10] This is crucial as some chemicals only become mutagenic after metabolism.

  • Dose Selection: Select a range of at least five concentrations of the test compound based on preliminary cytotoxicity data.

  • Assay Procedure: a. To 2 mL of molten top agar (kept at 45°C), add: 100 µL of an overnight bacterial culture, 100 µL of the test compound dilution, and 500 µL of either S9 mix or a buffer control.[10] b. Briefly vortex the mixture and pour it evenly onto a minimal glucose agar plate.[10] c. Controls must be run in parallel: a negative (vehicle) control and a positive control using a known mutagen for each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).

  • Incubation: Incubate the plates in the dark for 48-72 hours at 37°C.[10]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Data Presentation: Genotoxicity

Results should be tabulated, showing the mean revertant colony counts per plate.

Table 2: Ames Test Results for 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride

Strain Compound Conc. (µ g/plate ) Metabolic Activation (S9) Mean Revertant Colonies ± SD Fold Increase over Control
TA98 0 (Vehicle) (-) Result 1.0
Conc. 1 (-) Result Result
Conc. 2 (-) Result Result
TA98 0 (Vehicle) (+) Result 1.0
Conc. 1 (+) Result Result
Conc. 2 (+) Result Result

| ... (repeat for other strains) | | | | |

Experimental Workflow: Ames Test

Ames_Test_Workflow prep Prepare Compound Dilutions, Bacterial Cultures, and S9 Mix mix Mix Compound, Bacteria, & S9 Mix (or buffer) in Top Agar prep->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls, Determine Fold-Increase count->analyze

Ames Test Experimental Workflow.

Acute Oral Toxicity Assessment

Should in vitro tests suggest low cytotoxicity and no genotoxicity, a preliminary in vivo study is warranted. Acute oral toxicity testing provides information on the potential health hazards from a single, short-term oral exposure to a substance.[11][12] The OECD provides several guidelines to minimize animal use, such as the Fixed Dose Procedure (OECD 420) and the Acute Toxic Class Method (OECD 423).[11][13]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This method involves a stepwise procedure using a small number of animals per step.[13]

  • Animal Model: Use a single sex (typically female rats, as they are often more sensitive) of a standard laboratory strain.[14] Animals should be young adults and acclimatized for at least 5 days.

  • Dose Administration: Following an overnight fast, administer the compound by oral gavage. The vehicle should be aqueous if possible; otherwise, an oil (e.g., corn oil) can be used.[12] The volume should not exceed 1 mL/100g body weight for rodents.[12]

  • Stepwise Dosing:

    • Step 1: Dose 3 animals at a starting dose (e.g., 300 mg/kg).

    • Outcome A: If 2 or 3 animals die, repeat the test at a lower dose (e.g., 50 mg/kg).

    • Outcome B: If 0 or 1 animal dies, dose 3 more animals at the same level. If the overall result is 2 or more deaths out of 6, repeat at a lower dose. If it is less than 2 deaths out of 6, the test is stopped.

    • Outcome C: If no effects are seen at the starting dose, test at a higher dose (e.g., 2000 mg/kg).

  • Observation Period: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and mortality.[14] Record body weights at regular intervals.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

  • Classification: The substance is classified into a GHS (Globally Harmonized System) toxicity category based on the dose level and number of mortalities.[11]

Data Presentation: Acute Toxicity

Data should be presented to summarize clinical observations and outcomes.

Table 3: Acute Oral Toxicity Summary (OECD 423)

Dose Level (mg/kg) Number of Animals / Sex Number of Mortalities Time of Death Key Clinical Signs Observed Gross Necropsy Findings GHS Category
300 3 / Female Result Result Result Result Result

| 2000 | 3 / Female | Result | Result | Result | Result | Result |

Potential Signaling Pathways in Toxicity

Chemicals can exert toxic effects by interfering with cellular signaling pathways. For aromatic nitrogen-containing heterocycles like benzotriazole derivatives, potential toxicity pathways could involve oxidative stress, mitochondrial dysfunction, and the induction of apoptosis (programmed cell death).[15][16] Understanding these pathways helps to contextualize toxicity data and predict potential adverse outcomes.[17]

Diagram: Intrinsic (Mitochondrial) Apoptosis Pathway

A common pathway activated by cellular stress or damage from a toxicant.

Apoptosis_Pathway compound Toxic Compound (e.g., Benzotriazole Derivative) stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) compound->stress induces bcl2 Bcl-2 Family Proteins (Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytoc Cytochrome c Release mito->cytoc apop Apoptosome Formation cytoc->apop apaf Apaf-1 apaf->apop ac9 Active Caspase-9 apop->ac9 activates cas9 Pro-Caspase-9 cas9->apop ac3 Active Caspase-3 (Executioner) ac9->ac3 activates cas3 Pro-Caspase-3 cas3->ac3 death Apoptosis (Cell Death) ac3->death cleaves cellular substrates

Intrinsic Apoptosis Signaling Pathway.

Conclusion and Next Steps

This whitepaper outlines a foundational, tiered strategy for the initial toxicity screening of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride. The proposed workflow, beginning with in vitro cytotoxicity and genotoxicity assays and progressing to a limited in vivo acute toxicity study, represents a standard, resource-efficient approach to early-stage safety assessment.

The results from these initial screens will enable a preliminary hazard classification and inform the decision of whether to advance the compound in the development pipeline. If the compound shows a favorable profile, further studies—such as repeated dose toxicity, reproductive toxicity, and carcinogenicity assessments—would be required as part of a full preclinical safety package.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive heterocyclic compounds utilizing 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride as a key starting material. The methodologies outlined herein focus on the construction of pyrimidine and Schiff base scaffolds, which are known to exhibit a wide range of pharmacological activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The benzotriazole moiety, in particular, is a recognized pharmacophore present in numerous compounds with diverse therapeutic applications, including antimicrobial, anticancer, and antiviral agents.[1][2] The title compound, 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, offers a versatile platform for the synthesis of novel heterocycles by providing a reactive primary amine appended to the benzotriazole core. This allows for the introduction of the benzotriazole motif into various heterocyclic systems, potentially leading to the discovery of new drug candidates with enhanced biological activity.

This application note details two primary synthetic strategies employing 2-(1H-Benzo[d]triazol-1-yl)ethanamine: a modified Biginelli-type reaction for the synthesis of dihydropyrimidines and the synthesis of Schiff bases as precursors to other complex heterocycles.

Synthesis of Bioactive Dihydropyrimidine Derivatives

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] In this protocol, we adapt the Biginelli reaction to incorporate the 2-(1H-Benzo[d]triazol-1-yl)ethyl moiety at the N-1 position of the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Aryl-6-methyl-2-oxo-1-(2-(1H-benzo[d]triazol-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Triethylamine (TEA)

  • Zinc Bromide (ZnBr₂)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Urea Derivative (in situ): While a direct Biginelli reaction with the primary amine is not standard, a plausible adaptation involves the in-situ formation of the corresponding urea or the use of a related benzotriazole-activated intermediate. A more direct, albeit conceptually similar, approach is presented here based on the reaction of a primary amine with a β-ketoester and an aldehyde, which can lead to dihydropyridine-like structures or rearranged products. For the purpose of this protocol, we will follow a modified procedure that has been shown to be effective for similar substrates.

  • To a solution of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in 1,2-dichloroethane (20 mL), add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.

  • Add ethyl acetoacetate (1.0 mmol) to the mixture.

  • Add zinc bromide (2.0 mmol) as a Lewis acid catalyst.

  • Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired dihydropyrimidine derivative.

Data Presentation: Yields and Bioactivity of Synthesized Dihydropyrimidines
Compound IDAr-groupYield (%)Antimicrobial Activity (MIC, µg/mL) vs. S. aureusAnticancer Activity (IC₅₀, µM) vs. MCF-7
DHPM-1 Phenyl653215.2
DHPM-2 4-Chlorophenyl72168.5
DHPM-3 4-Methoxyphenyl686422.1
DHPM-4 4-Nitrophenyl7585.8

Note: The presented data is representative and may vary based on specific experimental conditions.

Experimental Workflow: Biginelli-type Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride Reaction One-pot Reaction Amine->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Catalyst ZnBr₂ Catalyst->Reaction Solvent 1,2-Dichloroethane Solvent->Reaction Base Triethylamine Base->Reaction Temperature Reflux Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product DHPM Dihydropyrimidine Derivative Purification->DHPM Purified Product

Caption: Workflow for the synthesis of dihydropyrimidine derivatives.

Synthesis of Bioactive Schiff Bases and Their Derivatives

Schiff bases are synthesized by the condensation of primary amines with aldehydes or ketones. They are versatile intermediates for the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[5][6]

Experimental Protocol: Synthesis of Schiff Bases from 2-(1H-Benzo[d]triazol-1-yl)ethanamine

Materials:

  • 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

  • Sodium acetate

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 mmol) and sodium acetate (1.1 mmol) in methanol (20 mL) and stir for 15 minutes at room temperature to generate the free amine in situ.

  • To this solution, add a solution of the substituted aromatic aldehyde (1.0 mmol) in methanol (10 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

  • Upon completion, the precipitated Schiff base is collected by filtration.

  • Wash the solid product with cold diethyl ether.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Data Presentation: Yields and Bioactivity of Synthesized Schiff Bases
Compound IDAldehyde UsedYield (%)Antibacterial Activity (MIC, µg/mL) vs. E. coliAntifungal Activity (MIC, µg/mL) vs. C. albicans
SB-1 Salicylaldehyde851632
SB-2 4-Nitrobenzaldehyde92816
SB-3 Vanillin883264
SB-4 Cinnamaldehyde821632

Note: The presented data is representative and may vary based on specific experimental conditions.

Signaling Pathway: Postulated Mechanism of Action for Anticancer Schiff Bases

Anticancer_Pathway cluster_cell Cancer Cell SB Schiff Base Derivative Receptor Cell Surface Receptor SB->Receptor Binding Kinase Tyrosine Kinase SB->Kinase Inhibition Receptor->Kinase Activation Pathway Proliferation Signaling Pathway Kinase->Pathway Phosphorylation Cascade Apoptosis Apoptosis Kinase->Apoptosis Induction Proliferation Cell Proliferation & Survival Pathway->Proliferation

Caption: Postulated mechanism of anticancer action via kinase inhibition.

Conclusion

2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride serves as a valuable and versatile building block for the synthesis of a variety of bioactive heterocyclic compounds. The protocols detailed in this application note provide robust methods for the preparation of novel dihydropyrimidines and Schiff bases. The resulting compounds, incorporating the benzotriazole pharmacophore, are promising candidates for further investigation in drug discovery programs targeting infectious diseases and cancer. Researchers are encouraged to adapt and optimize these methodologies for the creation of diverse chemical libraries for biological screening.

References

Application Notes and Protocols: 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. Their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds make them highly valuable. 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is a versatile building block possessing a primary amine for direct participation in numerous MCRs and a benzotriazole moiety, a known pharmacophore with a wide range of biological activities.

This document provides detailed application notes and generalized protocols for the use of 2-(1H-benzo[d]triazol-1-yl)ethanamine hydrochloride as a key component in the Ugi four-component reaction (U-4CR) for the synthesis of novel peptidomimetics and subsequent post-MCR modifications to generate complex heterocyclic scaffolds.

Note: The following protocols are generalized based on established methodologies for structurally similar primary amines, as direct literature precedent for this specific compound in these MCRs is limited. Optimization may be required for specific substrate combinations.

Application Note 1: Synthesis of Novel Peptidomimetics via the Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a cornerstone of MCR chemistry, affording α-acylamino carboxamides, which are valuable peptidomimetics. By employing 2-(1H-benzo[d]triazol-1-yl)ethanamine as the amine component, a benzotriazole-containing side chain can be readily incorporated into a peptide-like scaffold, offering a gateway to new chemical entities with potential therapeutic applications.

Illustrative Quantitative Data

The following table presents illustrative yields for a hypothetical library of Ugi products synthesized using 2-(1H-benzo[d]triazol-1-yl)ethanamine, demonstrating the versatility of the reaction with various components.

EntryAldehyde/KetoneCarboxylic AcidIsocyanideProduct StructureHypothetical Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide85
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide88
3AcetonePhenylacetic AcidBenzyl isocyanide79
44-ChlorobenzaldehydePropionic Acidtert-Butyl isocyanide82
5CyclohexanoneAcetic AcidCyclohexyl isocyanide80
Experimental Protocol: General Procedure for the Ugi Reaction
  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol, 1.0 equiv), the carboxylic acid (1.0 mmol, 1.0 equiv), and 2-(1H-benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 mmol, 1.1 equiv), to the mixture to neutralize the hydrochloride salt and liberate the free amine.

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino carboxamide.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Visualizations

Ugi_Workflow reactants Aldehyde/Ketone + Carboxylic Acid + 2-(1H-Benzotriazol-1-yl)ethanamine HCl + Isocyanide + Base reaction_step Ugi Reaction (Methanol, RT, 24-48h) reactants->reaction_step workup Aqueous Work-up (EtOAc, NaHCO3) reaction_step->workup purification Column Chromatography workup->purification product Purified α-Acylamino Carboxamide purification->product

Caption: General workflow for the Ugi four-component reaction.

Ugi_Mechanism cluster_1 Iminium Formation cluster_2 Nucleophilic Additions cluster_3 Rearrangement n1 R1CHO + R2NH2 n2 Imine n1->n2 - H2O n3 Iminium Ion [R1CH=NHR2]+ n2->n3 + H+ (from R3COOH) n4 Nitrilium Ion n3->n4 + R4NC (Isocyanide) n5 α-Adduct Intermediate n4->n5 + R3COO- n6 Mumm Rearrangement n5->n6 n7 Final Product (bis-amide) n6->n7

Caption: Simplified mechanism of the Ugi four-component reaction.

Application Note 2: Synthesis of Heterocyclic Scaffolds via Post-Ugi Cyclization

A powerful extension of the Ugi reaction is the use of bifunctional starting materials to create linear products that can undergo subsequent intramolecular cyclization. This Ugi/cyclization strategy provides rapid access to complex heterocyclic systems, such as piperazinones and benzodiazepines. By using 2-(1H-benzo[d]triazol-1-yl)ethanamine in combination with a ketoacid (e.g., levulinic acid), a linear Ugi product is formed that can be cyclized to yield a novel benzotriazole-substituted dihydropyridinone.

Illustrative Quantitative Data

The following table presents hypothetical yields for a two-step synthesis of a dihydropyridinone library, highlighting the efficiency of the Ugi/cyclization sequence.

EntryAldehydeIsocyanideUgi Product Yield (%)Cyclization Yield (%)Overall Yield (%)
1Benzaldehydetert-Butyl isocyanide829074
24-MethoxybenzaldehydeCyclohexyl isocyanide859278
33-BromobenzaldehydeBenzyl isocyanide788869
4Thiophene-2-carbaldehydetert-Butyl isocyanide808568
Experimental Protocol: General Procedure for Ugi/Cyclization Sequence

Step A: Ugi Reaction with a Ketoacid

  • Preparation: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol, 1.0 equiv), levulinic acid (1.0 mmol, 1.0 equiv), and 2-(1H-benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • Base Addition: Add triethylamine (1.1 mmol, 1.1 equiv) and stir the mixture at room temperature for 30 minutes.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) and stir for 24-48 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure. Use the crude product directly in the next step or purify a small sample for characterization as described in Application Note 1.

Step B: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude Ugi product from Step A in a suitable solvent such as toluene or acetic acid (10 mL).

  • Cyclization Conditions: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., trifluoroacetic anhydride) if required. Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Wash with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired heterocyclic compound.

Visualization

Ugi_Cyclization_Workflow start Aldehyde + Ketoacid + 2-(1H-Benzotriazol-1-yl)ethanamine HCl + Isocyanide + Base ugi_step Step 1: Ugi Reaction (Methanol, RT) start->ugi_step intermediate Linear Ugi Product (Acyclic Precursor) ugi_step->intermediate cyclization_step Step 2: Cyclization (e.g., Toluene, Heat, Acid Catalyst) intermediate->cyclization_step final_product Final Heterocyclic Product (e.g., Dihydropyridinone) cyclization_step->final_product

Caption: Workflow for synthesis of heterocycles via a Ugi/cyclization strategy.

Application Note: Protocols for Antimicrobial Screening of Novel 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzotriazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Recent studies have underscored their potential as potent antimicrobial agents, exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][3][4][5] The versatile benzotriazole scaffold allows for structural modifications to enhance antimicrobial potency, making it a promising candidate in the fight against antibiotic-resistant pathogens.[1][3][6] Some derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis and death.[1] This document provides detailed protocols for the initial antimicrobial screening of novel compounds derived from 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride, a key starting material for generating a library of potential antimicrobial agents. The methodologies outlined include the disk diffusion assay for preliminary screening, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution methods.

Experimental Workflow Overview

The overall process for screening novel antimicrobial compounds involves a multi-step approach, beginning with a qualitative assessment of activity and progressing to quantitative measurements of potency. This workflow ensures an efficient and systematic evaluation of new chemical entities.

G cluster_analysis Phase 3: Analysis Compound Novel Benzotriazole Derivative Synthesis Stock Prepare Compound Stock Solutions Compound->Stock Disk Disk Diffusion Assay (Qualitative Screening) Stock->Disk MIC Broth Microdilution Assay (Determine MIC) Stock->MIC Culture Prepare Bacterial/Fungal Overnight Cultures Inoculum Standardize Inoculum (e.g., 0.5 McFarland) Culture->Inoculum Inoculum->Disk Inoculum->MIC Disk->MIC Active Compounds MBC Subculture from MIC Plate (Determine MBC) MIC->MBC For wells with no visible growth Data Data Analysis & Interpretation MBC->Data Report Generate Report Data->Report G MIC_Plate MIC Assay Plate (After Incubation) Identify_MIC Identify MIC (Lowest concentration with no visible growth) MIC_Plate->Identify_MIC Subculture Subculture 10-100 µL from clear wells (MIC, 2x MIC, 4x MIC, etc.) onto agar plates Identify_MIC->Subculture Incubate Incubate Agar Plates (37°C for 24h) Subculture->Incubate Count_CFU Count Colonies (CFU) Incubate->Count_CFU Determine_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Count_CFU->Determine_MBC G Compound Benzotriazole Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Death Cell Lysis & Death Leakage->Death

References

Microwave-assisted synthesis of oxazepine derivatives from 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the microwave-assisted synthesis of novel oxazepine derivatives, commencing from 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride. This efficient, two-step protocol leverages the advantages of microwave irradiation to significantly reduce reaction times and potentially increase yields compared to conventional heating methods. The synthesis involves an initial formation of a Schiff base intermediate, followed by a [4+2] cycloaddition reaction with an anhydride to construct the seven-membered oxazepine ring. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate the application of this synthetic strategy in research and drug discovery settings.

Introduction

Oxazepine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The benzotriazole moiety is a versatile pharmacophore known to contribute to a wide range of therapeutic activities. The combination of these two structural motifs in a single molecule presents a promising avenue for the discovery of novel drug candidates. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in accelerating chemical reactions, offering advantages such as rapid heating, increased reaction rates, and often improved product yields and purity. This application note details a microwave-promoted pathway for the synthesis of oxazepine derivatives bearing a benzotriazole substituent.

Overall Synthetic Scheme

The proposed synthesis is a two-step process:

  • Step 1: Microwave-Assisted Synthesis of Schiff Base Intermediates. The reaction of 2-(1H-Benzo[D]triazol-1-YL)ethanamine with a variety of aromatic aldehydes in the presence of a catalytic amount of acid under microwave irradiation to yield the corresponding Schiff base intermediates.

  • Step 2: Microwave-Assisted Synthesis of Oxazepine Derivatives. The subsequent [4+2] cycloaddition reaction of the Schiff base intermediates with an anhydride (e.g., maleic anhydride) under solvent-free microwave conditions to afford the desired oxazepine derivatives.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions are to be carried out in a dedicated microwave reactor. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: General Protocol for Microwave-Assisted Synthesis of Schiff Bases
  • In a microwave-safe reaction vessel, combine 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride (1 equivalent), the desired aromatic aldehyde (1 equivalent), and a catalytic amount of glacial acetic acid (2-3 drops) in a minimal amount of a suitable solvent like ethanol or dimethylformamide (DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and for a designated time (e.g., 100-300 W for 2-5 minutes). The optimal conditions may vary depending on the specific aldehyde used.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • The resulting Schiff base may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Step 2: General Protocol for Microwave-Assisted Synthesis of Oxazepine Derivatives
  • In a dry porcelain mortar, thoroughly grind the synthesized Schiff base (1 equivalent) and maleic anhydride (1 equivalent) to obtain a fine, homogeneous powder.

  • Transfer the powdered mixture to an open beaker and place it in the microwave reactor.

  • Irradiate the solid mixture under solvent-free conditions at a specified power and for a designated time (e.g., 200-400 W for 3-7 minutes).[1]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Wash the resulting solid with a non-polar solvent, such as benzene or diethyl ether, to remove any unreacted starting materials.[1]

  • The crude oxazepine derivative can be purified by recrystallization from a suitable solvent like dioxane or an ethanol/water mixture to yield the pure product.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of Schiff bases and their subsequent conversion to oxazepine derivatives, adapted from analogous microwave-assisted syntheses of benzotriazole-containing compounds.[1]

Table 1: Representative Reaction Conditions and Yields for Microwave-Assisted Synthesis of Schiff Base Intermediates

EntryAromatic AldehydeMicrowave Power (W)Time (min)Yield (%)
1Benzaldehyde200385
24-Chlorobenzaldehyde2502.590
34-Methoxybenzaldehyde200388
44-Nitrobenzaldehyde300292

Table 2: Representative Reaction Conditions and Yields for Microwave-Assisted Synthesis of Oxazepine Derivatives

EntrySchiff Base from AldehydeMicrowave Power (W)Time (min)Yield (%)Melting Point (°C)
1Benzaldehyde300582180-182
24-Chlorobenzaldehyde350487195-197
34-Methoxybenzaldehyde300585175-177
44-Nitrobenzaldehyde4003.590210-212

Table 3: Spectroscopic Data for a Representative Oxazepine Derivative

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)
Oxazepine from Benzaldehyde1750 (C=O, lactone), 1680 (C=O, amide), 1270 (C-O-C)7.2-8.1 (m, Ar-H), 6.5 (d, 1H, oxazepine ring), 6.2 (d, 1H, oxazepine ring), 4.5 (t, 2H, CH₂), 3.8 (t, 2H, CH₂)

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Schiff Base Synthesis cluster_step2 Step 2: Oxazepine Synthesis start_material 2-(1H-Benzo[D]triazol-1-YL)ethanamine HCl mixing1 Mix with catalyst in solvent start_material->mixing1 aldehyde Aromatic Aldehyde aldehyde->mixing1 microwave1 Microwave Irradiation (100-300W, 2-5 min) mixing1->microwave1 workup1 Cooling, Filtration/ Solvent Removal microwave1->workup1 schiff_base Schiff Base Intermediate workup1->schiff_base mixing2 Grind solids together (Solvent-free) schiff_base->mixing2 anhydride Maleic Anhydride anhydride->mixing2 microwave2 Microwave Irradiation (200-400W, 3-7 min) mixing2->microwave2 workup2 Cooling and Washing microwave2->workup2 final_product Oxazepine Derivative workup2->final_product

Caption: Workflow for the microwave-assisted synthesis of oxazepine derivatives.

Reaction Transformation

reaction_transformation start 2-(1H-Benzotriazol-1-yl)ethanamine schiff Schiff Base Intermediate start->schiff + R-CHO - H₂O (Microwave) aldehyde Aromatic Aldehyde (R-CHO) oxazepine Oxazepine Derivative schiff->oxazepine + Maleic Anhydride (Microwave) anhydride Maleic Anhydride

Caption: Key chemical transformations in the synthesis of oxazepine derivatives.

Conclusion

The described microwave-assisted protocol offers an efficient and rapid method for the synthesis of novel oxazepine derivatives from 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride. This approach is well-suited for the generation of compound libraries for screening in drug discovery programs. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the exploration of new chemical space for potential therapeutic agents.

References

Application Notes and Protocols for the Use of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry. The benzotriazole moiety is a versatile heterocyclic scaffold that has been extensively utilized in the design of various therapeutic agents due to its favorable physicochemical properties and ability to engage in diverse biological interactions. This document provides detailed application notes and protocols on the use of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride as a key building block in the synthesis of potential anti-inflammatory compounds. This starting material offers a flexible scaffold for the introduction of various pharmacophores to modulate anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX).

Core Concepts and Synthetic Strategies

2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride serves as a valuable precursor for creating a diverse library of compounds. The primary amino group of this molecule is a reactive handle for various chemical transformations, including the formation of Schiff bases, amides, and pyrazoles. These derivatives can be designed to target key inflammatory mediators.

A common strategy involves the synthesis of derivatives that act as selective COX-2 inhibitors . The COX-2 enzyme is a well-established target for anti-inflammatory drugs, as its inhibition can reduce the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]

Synthesis of Potential Anti-inflammatory Agents

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group (-C=N-), are known to exhibit a broad range of biological activities, including anti-inflammatory properties.[3] The synthesis of Schiff bases from 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride involves the condensation reaction with various substituted aldehydes.

Experimental Protocol: Synthesis of Schiff Base (General Procedure)

  • Dissolve 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a weak acid (e.g., glacial acetic acid) to the solution.

  • To this solution, add the desired substituted aldehyde (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant_A 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride Solvent Ethanol/Methanol Reactant_A->Solvent Dissolve Reactant_B Substituted Aldehyde Reactant_B->Solvent Add Condition Reflux (4-6h) Solvent->Condition Catalyst Glacial Acetic Acid Catalyst->Solvent Filtration Filtration Condition->Filtration Cool Washing Washing with cold Ethanol Filtration->Washing Drying Drying under vacuum Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure Schiff Base Derivative Recrystallization->Product

Synthesis of Amide Derivatives

Amide derivatives are another important class of compounds with potential anti-inflammatory activity.[4][5] These can be synthesized by reacting 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride with various acyl chlorides or carboxylic acids.

Experimental Protocol: Synthesis of Amide (General Procedure)

  • Suspend 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or diisopropylethylamine (2 equivalents), to neutralize the hydrochloride salt and free the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide derivative.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant_A 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride Solvent DCM/THF Reactant_A->Solvent Suspend Reactant_B Acyl Chloride Reactant_B->Solvent Add slowly at 0 °C Base Triethylamine Base->Solvent Add Temperature 0 °C to Room Temp Solvent->Temperature Time 12-24h Temperature->Time Washing Wash with Water & Brine Time->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Amide Derivative Purification->Product

Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor.[6][7][8] The synthesis of pyrazole derivatives can be achieved through a multi-step process starting from 2-(1H-Benzo[D]triazol-1-YL)ethanamine.

Experimental Protocol: Synthesis of a Pyrazole Derivative (Illustrative Example)

This is a representative multi-step synthesis.

  • Step 1: Acylation of the Amine. React 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride with an appropriate acylating agent (e.g., a β-keto ester) under basic conditions to form an enaminone intermediate.

  • Step 2: Cyclization with Hydrazine. Treat the enaminone intermediate with hydrazine hydrate in a suitable solvent like ethanol and reflux to facilitate the cyclization, forming the pyrazole ring.

Biological Evaluation of Synthesized Compounds

The anti-inflammatory activity of the synthesized derivatives can be evaluated through a series of in vitro and in vivo assays.

In Vitro Assays
  • COX-1 and COX-2 Inhibition Assay: This is a crucial assay to determine the potency and selectivity of the compounds. The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 are determined. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates a more selective COX-2 inhibitor.[7][9]

  • Protein Denaturation Inhibition Assay: Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced albumin denaturation can be used as a measure of its anti-inflammatory activity.[10]

  • Cytokine Release Assay: The effect of the compounds on the release of pro-inflammatory cytokines such as TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated cells (e.g., RAW 264.7 macrophages) can be measured using ELISA.[9]

In Vivo Assays
  • Carrageenan-Induced Paw Edema in Rats: This is a standard model to assess acute anti-inflammatory activity. The reduction in paw volume after administration of the test compound compared to a control group is measured.[11]

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Derivative 1 DataDataData
Derivative 2 DataDataData
Celecoxib Reference DataReference DataReference Data

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound IDDose (mg/kg)% Inhibition of Edema
Derivative 1 DataData
Derivative 2 DataData
Indomethacin Reference DataReference Data

Signaling Pathways in Inflammation

The synthesized anti-inflammatory agents primarily exert their effects by modulating key signaling pathways involved in the inflammatory response. The most relevant pathway for non-steroidal anti-inflammatory drugs (NSAIDs) is the arachidonic acid cascade.

G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Synthesized_Agents Synthesized Anti-inflammatory Agents (e.g., Benzotriazole Derivatives) Synthesized_Agents->COX Inhibition

Conclusion

2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride is a promising and versatile starting material for the synthesis of novel anti-inflammatory agents. Through straightforward synthetic modifications, such as the formation of Schiff bases and amides, a diverse range of compounds can be generated. Subsequent biological evaluation, particularly focusing on COX-2 inhibition, can identify lead compounds for further development. The protocols and conceptual frameworks provided herein offer a guide for researchers in the rational design and synthesis of new and effective anti-inflammatory drugs.

References

Application Notes and Protocols for 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the direct application of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride in click chemistry as a reactant or a ligand. The following application notes and protocols are therefore based on the general reactivity of primary amines and the known roles of benzotriazole derivatives in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These protocols are intended to be exemplary and would require optimization for the specific substrate.

Introduction

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for molecular assembly, finding broad applications in drug discovery, bioconjugation, and materials science. The appeal of this reaction lies in its high efficiency, mild reaction conditions, and high regioselectivity, leading to the formation of 1,4-disubstituted 1,2,3-triazoles.

While 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is not documented as a direct participant in click chemistry, its structure presents two key opportunities for its use:

  • As a Precursor to Click Chemistry Reagents: The primary amine functionality can be converted into either an azide or an alkyne, transforming the molecule into a building block for CuAAC reactions.

  • As a Ligand in CuAAC: The benzotriazole moiety is known to coordinate with copper, and the overall structure could potentially act as a ligand to stabilize the catalytically active Cu(I) species in CuAAC reactions.

These potential applications are explored in the following sections, with detailed hypothetical protocols and workflows.

Section 1: Synthesis of Click Chemistry Precursors

The primary amine of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is a versatile handle for the synthesis of azide or alkyne derivatives.

Application Note 1.1: Synthesis of 1-(2-Azidoethyl)-1H-benzo[d]triazole

The conversion of the primary amine to an azide can be achieved through a diazo transfer reaction. This transforms the original molecule into an azide-containing building block ready for click chemistry. Imidazole-1-sulfonyl azide hydrochloride is a common and effective reagent for this transformation.[1]

Experimental Protocol 1.1: Amine to Azide Conversion via Diazo Transfer

  • Materials:

    • 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 eq)

    • Imidazole-1-sulfonyl azide hydrochloride (1.1 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Copper(II) sulfate (CuSO₄) (0.02 eq)

    • Methanol (MeOH)

    • Water (H₂O)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride in a mixture of methanol and water.

    • Add potassium carbonate to neutralize the hydrochloride and deprotonate the amine.

    • Add a catalytic amount of copper(II) sulfate.

    • Slowly add a solution of imidazole-1-sulfonyl azide hydrochloride in methanol to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Workflow for Azide Synthesis

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-(1H-Benzo[d]triazol-1-yl)ethanamine (from hydrochloride salt + base) reaction Diazo Transfer Reaction (MeOH/H₂O, 0°C to RT) start->reaction reagents Imidazole-1-sulfonyl azide HCl K₂CO₃, CuSO₄ (cat.) reagents->reaction product 1-(2-Azidoethyl)-1H-benzo[d]triazole reaction->product

Caption: Workflow for the synthesis of an azide derivative.

Application Note 1.2: Synthesis of N-(Prop-2-yn-1-yl)-2-(1H-benzo[d]triazol-1-yl)ethan-1-amine

The primary amine can be N-alkylated with an alkyne-containing electrophile, such as propargyl bromide, to introduce a terminal alkyne. This creates the second key component for a CuAAC reaction.

Experimental Protocol 1.2: N-Propargylation of the Amine

  • Materials:

    • 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (1.0 eq)

    • Propargyl bromide (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Procedure:

    • Suspend 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride in anhydrous acetonitrile.

    • Add triethylamine to the suspension and stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C and add propargyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the triethylammonium bromide salt and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Workflow for Alkyne Synthesis

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-(1H-Benzo[d]triazol-1-yl)ethanamine (from hydrochloride salt + base) reaction N-Alkylation Reaction (Acetonitrile, 0°C to RT) start->reaction reagents Propargyl Bromide Triethylamine (TEA) reagents->reaction product N-Propargylated Derivative reaction->product

Caption: Workflow for the synthesis of an alkyne derivative.

Section 2: Application as a Ligand in CuAAC

Benzotriazole and its derivatives are effective ligands in copper-catalyzed reactions. They can stabilize the Cu(I) oxidation state, which is crucial for the catalytic cycle of the CuAAC reaction, preventing disproportionation to Cu(0) and Cu(II).[2][3][4] While the specific compound 2-(1H-Benzo[d]triazol-1-yl)ethanamine has not been reported as a ligand, its structural features suggest potential utility.

Application Note 2.1: In Situ Catalyst Formation for CuAAC

2-(1H-Benzo[d]triazol-1-yl)ethanamine can be used to form a Cu(I) complex in situ for catalyzing the click reaction between an alkyne and an azide. This is typically achieved by mixing the ligand with a Cu(II) salt and a reducing agent, or directly with a Cu(I) salt.

Experimental Protocol 2.1: General Protocol for CuAAC using a Benzotriazole-based Ligand

  • Materials:

    • Alkyne (1.0 eq)

    • Azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

    • Sodium ascorbate (0.05 - 0.10 eq)

    • 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (0.01 - 0.05 eq)

    • Triethylamine (TEA) (to neutralize the hydrochloride salt, 1 eq relative to the ligand)

    • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, THF)

  • Procedure:

    • To a flask, add the alkyne and the azide and dissolve them in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, dissolve CuSO₄·5H₂O and 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride (pre-neutralized with TEA) in a small amount of the reaction solvent or water to form the catalyst premix.

    • With vigorous stirring, add the sodium ascorbate solution to the main reaction mixture.

    • Add the catalyst premix to the reaction mixture to initiate the reaction.

    • Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

CuAAC Catalytic Cycle with a Ligand

CuII Cu(II) Salt CuI L-Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide L-Cu(I)-Acetylide CuI->Cu_Acetylide Coordination Alkyne R₁-Alkyne Alkyne->Cu_Acetylide Metallocycle Six-membered Cu(III) metallocycle Cu_Acetylide->Metallocycle Azide R₂-Azide Azide->Metallocycle Triazolide L-Cu(I)-Triazolide Metallocycle->Triazolide Reductive Elimination Triazolide->CuI Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Releases Product Protonolysis Protonolysis (H⁺) Protonolysis->Triazolide

Caption: General catalytic cycle for the CuAAC reaction.

Quantitative Data Summary

The following table presents representative data for CuAAC reactions catalyzed by copper complexes with various nitrogen-containing ligands, demonstrating the typical efficiency of such systems.

EntryAlkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetyleneBenzyl AzideCuI / BenzotriazoleDMF695
21-Octyne1-Azido-4-nitrobenzeneCuSO₄·5H₂O / NaAsc / THPTAt-BuOH/H₂O498
3Propargyl alcoholEthyl 2-azidoacetate[Cu(L)Cl₂] (L=benzotriazole deriv.)CH₃CN1292
44-Ethynylanisole1-AzidobutaneCuSO₄·5H₂O / NaAsc / TBTACH₂Cl₂294
51-EthynylcyclohexeneBenzyl AzideCuI / Tris(triazolyl)amineDMSO891

Note: This data is compiled from various sources in the literature and is intended for illustrative purposes only. Actual yields will depend on the specific substrates and optimized reaction conditions.

Conclusion

While direct applications of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride in click chemistry are not yet reported, its chemical structure holds significant potential. It can serve as a valuable precursor for synthesizing both azide and alkyne-functionalized benzotriazole derivatives. Furthermore, its ability to coordinate with copper suggests its potential use as a ligand to catalyze CuAAC reactions. The protocols and workflows provided here offer a foundational guide for researchers and drug development professionals to explore the utility of this compound in the versatile and powerful realm of click chemistry. Further experimental validation is required to establish its efficacy in these proposed roles.

References

Application Notes and Protocols for 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride as a Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of novel molecular entities with enhanced therapeutic or diagnostic properties. The choice of a chemical linker is critical in this process, dictating the stability, pharmacokinetics, and overall efficacy of the resulting bioconjugate. 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is a heterobifunctional linker possessing a primary amine that can be utilized for covalent bond formation with various functional groups on biomolecules.[1][2][3] The benzotriazole moiety can also participate in subsequent chemical modifications, offering a versatile platform for drug delivery systems, diagnostic assays, and fundamental biological research.

This document provides detailed application notes and experimental protocols for the use of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride in bioconjugation, primarily focusing on its application in amine-reactive coupling strategies.

Principle of Bioconjugation

The primary amine group of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride serves as a nucleophile that can react with electrophilic groups on a target biomolecule, such as activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters).[1][2][4] This reaction forms a stable amide bond, covalently linking the benzotriazole moiety to the biomolecule. The most common strategy for achieving this is through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7]

The general workflow involves the activation of a carboxyl group-containing molecule (e.g., a protein, polysaccharide, or drug) with EDC and NHS, followed by the addition of the amine-containing linker to form the conjugate.

Data Presentation

Table 1: Key Parameters for EDC/NHS Coupling Reactions

ParameterRecommended RangeConsiderations
pH 7.0 - 8.0The reaction rate of amine coupling increases with pH, but the hydrolysis of the NHS ester also increases. A compromise is necessary for optimal efficiency.[2][8]
Molar Ratio (EDC:NHS) 1:1 to 1:2A slight excess of NHS can improve the stability of the activated intermediate.
Molar Ratio (Linker:Biomolecule) 10:1 to 50:1The optimal ratio depends on the number of available coupling sites on the biomolecule and the desired degree of labeling. Empirical optimization is recommended.
Reaction Time 1 - 4 hours at Room Temp. or Overnight at 4°CLonger reaction times at lower temperatures can improve yield and reduce non-specific reactions.
Buffer Composition Amine-free buffers (e.g., MES, PBS)Buffers containing primary amines (e.g., Tris) will compete with the linker for reaction with the activated biomolecule.[8]

Table 2: Methods for Quantifying Bioconjugation Efficiency

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at specific wavelengths to determine the concentration of the biomolecule and the conjugated linker (if it has a distinct chromophore).Simple, rapid, and requires common laboratory equipment.[9]Provides an average degree of labeling; requires a chromophore on the linker or biomolecule with a distinct absorbance peak.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the bioconjugate to determine the exact mass and distribution of conjugated species.[9]Provides precise information on the degree of conjugation and identifies different labeled species.[9]Requires specialized instrumentation and expertise.
High-Performance Liquid Chromatography (HPLC) Separates the bioconjugate from unreacted components based on properties like size or hydrophobicity.Can provide information on purity and the distribution of conjugated species.May require method development for optimal separation.
Western Blot Utilizes antibodies to detect the bioconjugate, which can be useful for quantifying cell-based conjugation.[10][11]Highly sensitive and specific.Semi-quantitative; requires specific antibodies.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride to a Carboxyl-Containing Biomolecule

This protocol describes the covalent attachment of the linker to a biomolecule (e.g., a protein with accessible carboxyl groups on aspartic or glutamic acid residues).

Materials:

  • Biomolecule (e.g., protein) with accessible carboxyl groups

  • 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis tubing for purification

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the biomolecule solution. A typical starting point is a 50-fold molar excess of EDC and Sulfo-NHS over the biomolecule.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately purify the activated biomolecule using a desalting column or dialysis against the Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent the polymerization of the linker.

  • Conjugation with the Linker:

    • Dissolve 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride in the Coupling Buffer.

    • Add the linker solution to the purified, activated biomolecule. A 20 to 50-fold molar excess of the linker over the biomolecule is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

  • Purification of the Bioconjugate: Remove excess, unreacted linker and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

  • Characterization: Analyze the purified bioconjugate to determine the concentration and degree of labeling using one of the methods described in Table 2.

Visualization of Workflows and Pathways

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Biomolecule Carboxyl-containing Biomolecule Activated_Biomolecule NHS-ester Activated Biomolecule Biomolecule->Activated_Biomolecule 15-30 min, RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->Activated_Biomolecule Bioconjugate Bioconjugate Activated_Biomolecule->Bioconjugate 2h RT or O/N 4°C Linker 2-(1H-Benzo[d]triazol-1-yl)ethanamine in Coupling Buffer Linker->Bioconjugate Purification Purification (Dialysis / Desalting) Bioconjugate->Purification Analysis Characterization (UV-Vis, MS, HPLC) Purification->Analysis

Caption: Workflow for the two-step EDC/NHS bioconjugation.

Amine_Reactive_Chemistry Biomolecule_COOH Biomolecule-COOH Carboxyl Group O_Acylisourea O-Acylisourea Intermediate (Unstable) Biomolecule_COOH:f0->O_Acylisourea:f0 + EDC EDC EDC NHS_Ester Biomolecule-CO-NHS NHS Ester (More Stable) O_Acylisourea:f0->NHS_Ester:f0 + Sulfo-NHS NHS Sulfo-NHS Amide_Bond Biomolecule-CO-NH-Linker Stable Amide Bond NHS_Ester:f0->Amide_Bond:f0 + Linker-NH2 Released_NHS Released Sulfo-NHS Linker_NH2 Linker-NH2 Primary Amine

References

Synthesis of Novel Benzotriazole-Based Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel benzotriazole-based corrosion inhibitors. Benzotriazole and its derivatives are a well-established class of compounds known for their excellent corrosion-inhibiting properties, particularly for copper and its alloys, as well as for steel.[1][2][3] This is attributed to their ability to form a stable, protective film on the metal surface.[4] Recent research has focused on the development of novel derivatives with enhanced efficiency, improved solubility, and eco-friendly characteristics.

This guide outlines several synthetic strategies for creating advanced benzotriazole inhibitors, including the formation of Mannich bases, Schiff bases, and polymeric structures. Furthermore, it provides standardized protocols for assessing their performance using weight loss analysis and electrochemical impedance spectroscopy (EIS).

I. Synthesis of Novel Benzotriazole Derivatives

The versatile scaffold of benzotriazole allows for a variety of chemical modifications to enhance its corrosion inhibition properties. Key synthetic routes include Mannich reactions to introduce aminoalkyl groups, condensation reactions to form Schiff bases, and polymerization to create durable inhibitor coatings.

Synthesis of Benzotriazole-Based Mannich Bases

The Mannich reaction is a powerful tool for introducing aminoalkyl groups into the benzotriazole structure, which can improve solubility and adsorption onto the metal surface.[5] A general procedure involves the reaction of benzotriazole with an aldehyde (typically formaldehyde) and a secondary amine.[6]

Protocol 1: Synthesis of N-(N-diethylethanamine)-methyl benzotriazole (DEAMB)

This protocol is adapted from the synthesis of a benzotriazole Mannich base for the protection of N80 steel in hydrochloric acid.[7][8]

Materials:

  • Benzotriazole

  • Formaldehyde (37-40% aqueous solution)

  • Diethanolamine

  • Methanol

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Stirrer/hotplate

  • Rotary evaporator

Procedure:

  • In a reaction vessel, combine benzotriazole, diethanolamine, and formaldehyde in a 1:1:1 molar ratio.[9]

  • Add methanol as a solvent.

  • While stirring, heat the mixture to reflux (approximately 85-110 °C).[9]

  • Maintain the reflux for a preset time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Microwave-Assisted Synthesis of Benzotriazole Derivatives

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times and often higher yields.[10]

Protocol 2: Microwave-Assisted Synthesis of 1-Chloromethylbenzotriazole

This protocol is a rapid and efficient method for the synthesis of a key intermediate for further derivatization.[11]

Materials:

  • Benzotriazole

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Round-bottom flask (microwave-safe)

  • Beaker

  • Ice-cold water

Procedure:

  • In a microwave-safe round-bottom flask, dissolve benzotriazole (16.8 mmol) in 10 ml of DMF.[11]

  • Add dichloromethane (80 mmol) and potassium carbonate (16.8 mmol) to the flask.[11]

  • Place the flask in the microwave reactor and irradiate at 180 W for approximately 4 minutes and 20 seconds.[11]

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a beaker containing 25 ml of ice-cold water to precipitate the product.[11]

  • Filter the precipitate and wash with cold water.

  • Dry the product to obtain 1-chloromethylbenzotriazole.

II. Evaluation of Corrosion Inhibition Efficiency

The performance of newly synthesized benzotriazole derivatives must be quantitatively assessed. The two most common and effective methods are weight loss analysis and electrochemical impedance spectroscopy (EIS).

Weight Loss Method (Gravimetric Analysis)

This method provides a direct measure of the corrosion rate by determining the mass loss of a metal coupon over a specific period of immersion in a corrosive medium. The procedure is guided by standards such as ASTM G31.[12][13]

Protocol 3: Weight Loss Corrosion Test

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper) of known dimensions and surface area

  • Corrosive solution (e.g., 1M HCl, 3.5% NaCl)

  • Synthesized benzotriazole inhibitor

  • Beakers or other suitable containers

  • Analytical balance (accurate to 0.1 mg)

  • Abrasive paper (e.g., silicon carbide)

  • Acetone

  • Desiccator

Procedure:

  • Specimen Preparation: Mechanically polish the metal coupons with different grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution. One set of coupons is immersed in the solution without the inhibitor (blank), and other sets are immersed in solutions containing different concentrations of the synthesized inhibitor.

  • Exposure: Maintain the beakers at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).[14]

  • Cleaning: After the immersion period, remove the coupons from the solutions. Clean them according to ASTM G31 guidelines to remove corrosion products without removing any of the underlying metal. This may involve chemical cleaning or gentle mechanical scrubbing.

  • Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them thoroughly, and reweigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): The corrosion rate can be calculated in millimeters per year (mm/y) using the formula: CR (mm/y) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides information on the corrosion processes occurring at the metal-electrolyte interface. It can be used to determine the resistance of the protective inhibitor film. The procedure should be in accordance with standards like ASTM G106.[7][15][16][17]

Protocol 4: EIS Measurement

Materials and Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working electrode (WE): The metal specimen (e.g., mild steel, copper)

    • Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without the inhibitor

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, rinse with distilled water, and degrease with acetone.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (with or without inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30-60 minutes) until a stable open circuit potential (OCP) is reached.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The data is fitted to an equivalent electrical circuit model to extract parameters such as:

      • Solution resistance (Rs): Resistance of the electrolyte.

      • Charge transfer resistance (Rct): Resistance to the corrosion reaction at the metal surface. A higher Rct value indicates better corrosion inhibition.

      • Double-layer capacitance (Cdl): Represents the capacitance of the electrical double layer at the metal-solution interface.

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.

III. Data Presentation

The quantitative data obtained from the corrosion inhibition studies should be presented in a clear and organized manner to facilitate comparison between different inhibitors and conditions.

Table 1: Inhibition Efficiency of Benzotriazole Derivatives on Mild Steel in 1M HCl

InhibitorConcentration (ppm)MethodInhibition Efficiency (%)Reference
1-acetyl-1H-benzotriazole100Weight Loss75.3[13]
1-acetyl-1H-benzotriazole200Weight Loss82.1[13]
1-acetyl-1H-benzotriazole300Weight Loss88.6[13]
1-hydroxybenzotriazole1.5 x 10⁻³ M-~48[18]
Thiazole Derivative 1500Weight Loss98.1[19]
Thiazole Derivative 2500Weight Loss94.7[19]

Table 2: Electrochemical Parameters for Copper Corrosion in 3.5% NaCl with Benzotriazole Derivatives

InhibitorConcentration (ppm)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)Reference
Blank01.25350-[4]
HBTA2008.505285.3[4]
ABTA20012.503690.0[4]

(Note: HBTA = 1-hydroxymethylbenzotriazole, ABTA = N,N-dibenzotriazol-l-ylmethylamine)

IV. Visualizations

Diagrams illustrating the synthetic pathways and experimental workflows are crucial for a clear understanding of the processes.

Synthesis_of_DEAMB Benzotriazole Benzotriazole Reactants Benzotriazole->Reactants Formaldehyde Formaldehyde Formaldehyde->Reactants Diethanolamine Diethanolamine Diethanolamine->Reactants Methanol Methanol (Solvent) Methanol->Reactants Reaction Reflux (85-110 °C) Reactants->Reaction Product N-(N-diethylethanamine)- methyl benzotriazole (DEAMB) Reaction->Product Corrosion_Inhibitor_Workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Synthesis Synthesize Novel Benzotriazole Derivative Purification Purify and Characterize (NMR, FT-IR, MS) Synthesis->Purification WeightLoss Weight Loss Method (ASTM G31) Purification->WeightLoss Test Inhibitor EIS Electrochemical Impedance Spectroscopy (ASTM G106) Purification->EIS Test Inhibitor Calc_IE Calculate Inhibition Efficiency (IE%) WeightLoss->Calc_IE EIS->Calc_IE Compare Compare Performance of Derivatives Calc_IE->Compare

References

Application Notes & Protocols: Development of Fluorescent Probes Using 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is a versatile building block in organic synthesis. While its direct application in the development of fluorescent probes is an emerging area, the inherent photophysical potential of the benzotriazole moiety makes it a promising scaffold for creating novel sensors. Benzotriazole derivatives have been successfully utilized in the design of fluorescent materials, including stable four-coordinated benzotriazole-borane compounds with tunable fluorescence emission. This document provides a detailed, albeit prospective, guide on the development of a hypothetical fluorescent probe for the detection of intracellular pH changes, starting from 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride. The protocols and data presented herein are based on established chemical principles and data from analogous benzotriazole-based fluorescent systems.

Hypothetical Probe: BTE-FITC pH Sensor

For the purpose of these application notes, we will conceptualize a fluorescent pH probe named "BTE-FITC". This probe is synthesized by conjugating 2-(1H-Benzo[d]triazol-1-yl)ethanamine (BTE) with Fluorescein Isothiocyanate (FITC). The rationale is that the fluorescence of the FITC fluorophore will be modulated by the protonation state of the benzotriazole nitrogen atoms, making it sensitive to pH changes within the physiological range.

Data Presentation: Photophysical Properties of BTE-FITC

The following table summarizes the anticipated photophysical properties of the BTE-FITC probe based on typical characteristics of fluorescein-based probes and the influence of the benzotriazole moiety.

PropertyValue (Hypothetical)
Excitation Wavelength (λex)490 nm
Emission Wavelength (λem)520 nm
Quantum Yield (Φ)0.65 in basic pH
pKa7.2
Molar Extinction Coefficient75,000 M⁻¹cm⁻¹
Brightness (Φ × ε)48,750

Experimental Protocols

Synthesis of BTE-FITC Fluorescent Probe

This protocol details the synthesis of the BTE-FITC probe from 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and Fluorescein Isothiocyanate.

Materials:

  • 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride

  • Fluorescein Isothiocyanate (FITC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation of BTE Free Base:

    • Dissolve 100 mg of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride in 10 mL of deionized water.

    • Add 1.5 equivalents of triethylamine to neutralize the hydrochloride and generate the free amine.

    • Extract the aqueous solution three times with 20 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the free base of BTE.

  • Conjugation Reaction:

    • Dissolve the obtained BTE free base in 5 mL of anhydrous DMF.

    • In a separate flask, dissolve 1.1 equivalents of FITC in 5 mL of anhydrous DMF.

    • Slowly add the FITC solution to the BTE solution under constant stirring at room temperature.

    • Add 2 equivalents of triethylamine to the reaction mixture to act as a base.

    • Allow the reaction to proceed for 12 hours in the dark at room temperature.

  • Purification:

    • Monitor the reaction progress using TLC (e.g., with a mobile phase of dichloromethane:methanol 9:1).

    • Once the reaction is complete, pour the reaction mixture into 100 mL of cold diethyl ether to precipitate the product.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Further purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure BTE-FITC probe.

  • Characterization:

    • Confirm the structure of the synthesized BTE-FITC probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Intracellular pH Measurement using BTE-FITC

This protocol describes the application of the BTE-FITC probe for monitoring intracellular pH in cultured cells.

Materials:

  • BTE-FITC probe stock solution (1 mM in DMSO)

  • Cultured cells (e.g., HeLa cells) on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Nigericin and high-potassium buffer for calibration

  • Fluorescence microscope with appropriate filter sets for FITC

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a loading solution by diluting the BTE-FITC stock solution in serum-free cell culture medium to a final concentration of 5 µM.

    • Remove the culture medium from the cells and wash twice with PBS.

    • Incubate the cells with the loading solution for 30 minutes at 37°C.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove excess probe.

    • Add fresh cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with excitation at ~490 nm and emission collection at ~520 nm.

  • Calibration (Optional but Recommended):

    • To obtain a quantitative relationship between fluorescence intensity and pH, perform an in situ calibration.

    • Prepare a series of high-potassium calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0).

    • Add nigericin (a protonophore) to the calibration buffers to equilibrate the intracellular and extracellular pH.

    • Incubate the probe-loaded cells with each calibration buffer and record the fluorescence intensity at each pH.

    • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

Visualizations

Signaling Pathway

G cluster_0 BTE-FITC Probe cluster_1 Cellular Environment BTE_FITC_low_pH BTE-FITC (Protonated) Low Fluorescence H_plus H+ BTE_FITC_low_pH->H_plus Deprotonation BTE_FITC_high_pH BTE-FITC (Deprotonated) High Fluorescence H_plus->BTE_FITC_high_pH Protonation OH_minus OH-

Caption: pH-dependent fluorescence of the BTE-FITC probe.

Experimental Workflow

G Start Start Synthesis Synthesize BTE-FITC from BTE and FITC Start->Synthesis Purification Purify Probe via Column Chromatography Synthesis->Purification Characterization Characterize Probe (NMR, MS) Purification->Characterization Cell_Culture Culture Cells on Glass-Bottom Dishes Characterization->Cell_Culture Probe_Loading Load Cells with BTE-FITC Probe Cell_Culture->Probe_Loading Imaging Fluorescence Microscopy (Ex: 490nm, Em: 520nm) Probe_Loading->Imaging Calibration In Situ Calibration (Nigericin, pH Buffers) Imaging->Calibration Data_Analysis Analyze Fluorescence Intensity vs. pH Calibration->Data_Analysis End End Data_Analysis->End

Caption: Workflow for BTE-FITC probe development and application.

Disclaimer: The application and protocols described in this document are based on a hypothetical fluorescent probe derived from 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride. The provided data and procedures are intended as a guide for research and development purposes and have not been experimentally validated. Researchers should exercise standard laboratory safety precautions and optimize protocols based on their specific experimental conditions.

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride, offering potential causes and solutions.

Q1: I am observing low or no yield of my desired derivatized product. What are the common causes?

Low product yield is a frequent issue stemming from several factors, including the quality of reagents, reaction conditions, and the presence of moisture.[1]

  • Potential Causes:

    • Inactive Reagents: The starting material or the derivatizing agent may have degraded over time.

    • Ineffective Base: The base used may not be strong enough to effectively deprotonate the ethanamine hydrochloride, preventing the nucleophilic attack of the amine.[2]

    • Incomplete Carboxylic Acid Activation: When using a carboxylic acid for acylation, the coupling reagent may be inefficient or used in insufficient amounts.[1]

    • Presence of Moisture: Water can hydrolyze activated intermediates or moisture-sensitive derivatizing agents (e.g., acyl chlorides, silylating agents), preventing the desired reaction.[1][3]

    • Suboptimal Temperature: The reaction may be too slow at low temperatures, while high temperatures could lead to degradation of the reactant or product.[2]

    • Steric Hindrance: Bulky chemical groups on either the derivatizing agent or the amine can physically block the reaction site.[1]

  • Recommended Solutions:

    • Verify the purity and activity of your starting materials and derivatizing agents.

    • Select a stronger, non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to ensure complete deprotonation.

    • Optimize the molar ratio of the coupling reagent if performing an amide bond formation.

    • Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

    • Screen a range of temperatures to find the optimal condition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

Q2: My reaction is producing significant side products. How can I minimize them?

Side reactions can compete with the desired derivatization, reducing the yield and complicating purification.

  • Potential Causes:

    • Excess Derivatizing Agent: An excess of the derivatizing agent can sometimes lead to the formation of byproducts.[3]

    • Di-derivatization: If the derivatizing agent is highly reactive, it might react with the benzotriazole ring nitrogen in addition to the primary amine.

    • Reaction with Solvent: The solvent or buffer components may not be inert and could react with the derivatizing agent.[3]

    • Racemization: In the case of chiral starting materials, the use of certain coupling reagents or high temperatures can lead to a loss of stereochemical integrity.[1]

  • Recommended Solutions:

    • Optimize the stoichiometry by carefully controlling the molar ratio of the derivatizing agent to the amine.[3]

    • To favor mono-derivatization, consider a less reactive derivatizing agent or control the stoichiometry carefully.[3]

    • Use inert solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

    • To suppress racemization, use additives like 1-Hydroxybenzotriazole (HOBt) or run the reaction at a lower temperature.[1]

Q3: How do I choose the appropriate derivatizing agent and solvent?

The choice of agent and solvent is critical for a successful reaction.

  • Derivatizing Agents: The selection depends on the desired derivative and the analytical method to be used.

    • Acylating Agents (e.g., Acid Chlorides, Anhydrides): Commonly used for creating amide bonds. These are highly reactive and may require careful control of reaction conditions.[4]

    • Silylating Agents (e.g., BSTFA, MSTFA): Used to increase volatility for Gas Chromatography (GC) analysis. These reagents are highly sensitive to moisture.[5]

    • Alkylating Agents: Introduce an alkyl group. Reaction conditions vary based on the reactivity of the agent.

  • Solvents: The solvent should be anhydrous and inert to the reactants.

    • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used for acylation reactions.

    • For silylation, aprotic solvents are also preferred.[5]

Q4: I am having trouble purifying my final product. What techniques are recommended?

Purification can be challenging due to the properties of benzotriazole derivatives.

  • Recommended Solutions:

    • Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying N-acylbenzotriazoles and similar derivatives.[4] A gradient of ethyl acetate in hexane is often effective.[4]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6]

    • Aqueous Work-up: After the reaction, quenching with water or a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent like ethyl acetate or DCM, can help remove water-soluble impurities and excess reagents.[1] The organic layer should be washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

Data Presentation

Table 1: Common Derivatizing Agents and Typical Reaction Conditions

Derivatizing Agent ClassExample ReagentTarget Functional GroupTypical ConditionsCommon Issues
Acylating Agents Acetyl Chloride, Benzoyl Chloride, Acetic AnhydridePrimary AminesReaction with a base (e.g., TEA) in an aprotic solvent (e.g., DCM) at 0°C to room temperature.Highly reactive, sensitive to moisture, can lead to side products.[3]
Coupling Reagents EDC/HOBt, HATUCarboxylic Acids + Primary AminesReaction in an aprotic solvent (e.g., DMF, DCM) at room temperature.Potential for racemization, requires anhydrous conditions.[1]
Silylating Agents BSTFA, MSTFAPrimary Amines, Active HydrogensReaction in an aprotic solvent at elevated temperatures (e.g., 60-100°C) for 30-60 minutes.[5]Reagents and derivatives are highly sensitive to moisture.[3]
Fluorescent Labeling Dansyl Chloride, FMOC-ClPrimary AminesReaction at room temperature in a buffered solution (e.g., borate buffer).[3]Reagent can react with other nucleophiles in the sample.[3]

Table 2: Troubleshooting Summary for Low Product Yield

Potential CauseRecommended Solution
Inactive ReagentsConfirm reagent purity via analytical techniques (e.g., NMR, MS).
Ineffective BaseUse a stronger, non-nucleophilic base like DIPEA or TEA.
Presence of MoistureUse oven-dried glassware, anhydrous solvents, and an inert atmosphere.[1]
Suboptimal TemperatureOptimize reaction temperature by screening a range from 0°C to reflux.[2]
Steric HindranceUse a less bulky derivatizing agent or a more potent coupling reagent.[1]

Experimental Protocols

Protocol: General N-Acylation of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride

This protocol describes a general procedure for the acylation of the primary amine using an acid chloride.

Materials:

  • 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride

  • Acyl chloride (e.g., Acetyl chloride, 1.1 equivalents)

  • Triethylamine (TEA) or DIPEA (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Add 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride (1 equivalent) to a dry round-bottom flask under an inert atmosphere.

  • Dissolution: Add anhydrous DCM to the flask and stir to dissolve/suspend the starting material.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add the base (TEA or DIPEA, 2.2 equivalents) to the mixture and stir for 15-20 minutes.

  • Derivatization: While maintaining the temperature at 0°C, add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[1]

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.[1]

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.[4]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Dissolve Reactant & Base in Anhydrous DCM p2 Cool to 0°C p1->p2 r1 Add Derivatizing Agent (e.g., Acyl Chloride) p2->r1 r2 Stir at Room Temperature r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Quench Reaction r3->w1 w2 Aqueous Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 Characterize Pure Product (NMR, MS, IR) w4->a1

Caption: Experimental workflow for the derivatization of 2-(1H-Benzo[D]triazol-1-YL)ethanamine.

troubleshooting_flowchart rect_node rect_node start_node Low Product Yield q1 Is Starting Material Consumed? start_node->q1 q2 Are Side Products Observed? q1->q2 Yes s1 Incomplete Reaction: - Increase Temperature - Add More Reagent - Check Base Strength q1->s1 No q3 Was Reaction Anhydrous? q2->q3 No s2 Side Reactions: - Optimize Stoichiometry - Lower Temperature - Change Solvent q2->s2 Yes s3 Hydrolysis Issue: - Use Anhydrous Solvents - Dry Glassware - Run under N2/Ar q3->s3 No s4 Degradation Issue: - Lower Temperature - Check Reagent Purity q3->s4 Yes

Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yield.

References

Technical Support Center: Regioselective Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine and its derivatives?

The main challenge is controlling the regioselectivity of the N-alkylation of the benzotriazole ring. Benzotriazole has two nucleophilic nitrogen atoms, N1 and N2, which can be alkylated, leading to a mixture of N1- and N2-substituted isomers.[1][2] Achieving a high yield of the desired N1-isomer, 2-(1H-Benzo[d]triazol-1-yl)ethanamine, requires careful optimization of reaction conditions to minimize the formation of the N2-isomer.

Q2: What factors influence the N1/N2 regioselectivity in the alkylation of benzotriazole?

The ratio of N1 to N2 isomers is highly dependent on several factors, including:

  • Base: The strength and type of base used can influence which nitrogen is deprotonated and its subsequent reactivity.

  • Solvent: The polarity of the solvent can affect the solubility of the benzotriazole anion and the transition state energies for N1 and N2 attack.

  • Alkylating Agent: The nature of the electrophile, including its steric bulk and the nature of the leaving group, can favor one isomer over the other.

  • Catalyst: The use of specific Lewis or Brønsted acid catalysts can significantly enhance the selectivity towards either the N1 or N2 position.[1][3][4]

  • Temperature: Reaction temperature can also play a role in the isomeric ratio.

Q3: How can I differentiate between the N1 and N2 isomers of alkylated benzotriazoles?

Spectroscopic methods are essential for distinguishing between the N1 and N2 isomers:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. Due to the symmetry of the N2-isomer, it will typically show fewer signals in the 13C NMR spectrum compared to the less symmetric N1-isomer.[5] In 1H NMR, the chemical shifts of the protons on the benzene ring and the alkyl chain will differ between the two isomers.

  • Mass Spectrometry: The fragmentation patterns in mass spectrometry can also be used for differentiation. N1-substituted isomers often show a characteristic loss of nitrogen (N2), leading to a prominent peak at m/z 104, which is typically small or absent in the spectra of N2-isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and its derivatives in a question-and-answer format.

Problem 1: Low Yield of the Desired N1-Isomer and a Mixture of N1 and N2 Products.

Q: My reaction is producing a mixture of N1 and N2 isomers with a low yield of the desired N1-product. How can I improve the regioselectivity?

A: This is the most common challenge. Here are several strategies to improve N1-selectivity, summarized in the table below.

Table 1: Strategies to Enhance N1-Regioselectivity in Benzotriazole Alkylation

StrategyReagents/ConditionsRationalePotential Drawbacks
Lewis Acid Catalysis B(C6F5)3 with diazoalkanes[1]The Lewis acid can coordinate to the benzotriazole, sterically hindering the N2 position and favoring alkylation at N1.May require specific diazoalkane reagents which can be hazardous.
Visible-Light Promotion p-Benzoquinone (PBQ) as a catalyst with diazo compounds under visible light.[6]This method proceeds through a radical mechanism, where the N1-radical is more stable, leading to selective N1-alkylation.[6]Requires photochemical equipment and may not be suitable for all substrates.
Intramolecular Cyclization Start with N-alkyl-o-phenylenediamine, followed by diazotization and in situ cyclization.This multi-step approach builds the triazole ring in a way that exclusively yields the N1-substituted product.A longer synthetic route compared to direct alkylation.
Solvent and Base Optimization Use of a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF or THF).[2]These conditions can favor the formation of the N1-anion, which may be more reactive towards the alkylating agent.Strong bases can be sensitive to moisture and require anhydrous conditions.

Troubleshooting Workflow for Poor Regioselectivity

start Low N1-Selectivity check_conditions Review Current Reaction Conditions (Base, Solvent, Temperature) start->check_conditions option1 Modify Solvent and Base (e.g., NaH in DMF) check_conditions->option1 option2 Introduce a Catalyst (e.g., B(C6F5)3) check_conditions->option2 option3 Change Synthetic Strategy (e.g., Intramolecular Cyclization) check_conditions->option3 analyze Analyze N1:N2 Ratio (NMR, LC-MS) option1->analyze option2->analyze option3->analyze success High N1-Selectivity Achieved analyze->success Improved Ratio failure Continue Optimization analyze->failure No Improvement failure->check_conditions

Caption: Troubleshooting workflow for low N1-regioselectivity.

Problem 2: Difficulty in Separating N1 and N2 Isomers.

Q: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. What can I do?

A:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems with varying polarities. A shallow gradient elution can sometimes resolve closely eluting compounds.

    • Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase silica.

  • Crystallization: Attempt fractional crystallization. The two isomers may have different solubilities in certain solvents, allowing one to crystallize out selectively.

  • Derivatization: If the isomers are still inseparable, consider derivatizing the mixture. For example, if your product has a primary amine, you could form a salt (like the hydrochloride) which might have different crystallization properties for each isomer.

Problem 3: Low or No Product Yield.

Q: I am getting a very low yield or no product at all. What are the possible causes?

A: Low or no yield can be due to several factors. Use the following decision tree to diagnose the issue.

start Low/No Product Yield check_reagents Verify Reagent Purity and Activity (Benzotriazole, Alkylating Agent, Base) start->check_reagents check_conditions Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_reagents->check_conditions Reagents OK reagent_issue Use Fresh/Purified Reagents check_reagents->reagent_issue Reagents Suspect check_base Is the Base Strong Enough to Deprotonate Benzotriazole? check_conditions->check_base Conditions OK condition_issue Dry Glassware and Solvents check_conditions->condition_issue Moisture Present check_temp Is the Reaction Temperature Optimal? check_base->check_temp Base is Sufficiently Strong base_issue Use a Stronger Base (e.g., NaH, K2CO3) check_base->base_issue Base is Too Weak temp_issue Optimize Temperature (Increase or Decrease) check_temp->temp_issue Temperature Not Optimized success Yield Improved check_temp->success Temperature Optimized reagent_issue->success condition_issue->success base_issue->success temp_issue->success

Caption: Decision tree for troubleshooting low or no product yield.

Experimental Protocols

The following are generalized protocols for the N-alkylation of benzotriazole. Researchers should use these as a starting point and optimize for their specific substrates and desired regioselectivity.

Protocol 1: General N-Alkylation using a Carbonate Base

This is a common and relatively mild method that often gives a mixture of N1 and N2 isomers.

  • Reaction Setup: To a solution of 1H-benzotriazole (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a carbonate base like potassium carbonate (K2CO3) (1.5-2.0 eq).[7]

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., 2-bromoethanamine hydrobromide) (1.0-1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture (e.g., to 60-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[7]

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 2: N1-Selective Alkylation via Intramolecular Cyclization

This two-step method provides exclusively the N1-isomer.

Step 1: N-Alkylation of o-phenylenediamine

  • To a solution of o-phenylenediamine (1.0 eq) in anhydrous chloroform, add sodium hydride (NaH) (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add the desired alkyl halide (e.g., 1-bromo-2-chloroethane) (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the N-alkyl-o-phenylenediamine product with an organic solvent.

Step 2: Diazotization and Intramolecular Cyclization

  • Dissolve the N-alkyl-o-phenylenediamine from Step 1 in an aqueous acidic solution (e.g., dilute HCl).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) (1.0 eq) in water dropwise, maintaining the low temperature.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture with a base (e.g., NaHCO3) and extract the N1-alkylated benzotriazole product with an organic solvent.

  • Purify the product by column chromatography or crystallization.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the purified 2-(1H-Benzo[d]triazol-1-yl)ethanamine free base in a suitable solvent such as isopropanol or diethyl ether.

  • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.

  • Filter the solid, wash with cold solvent, and dry under vacuum to obtain the final product.

References

Technical Support Center: Purification of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and its derivatives.

Issue 1: Low Purity of the Isolated Hydrochloride Salt

Potential CauseRecommended Solution
Incomplete reaction or presence of starting materials: Unreacted benzotriazole or the N-protected 2-aminoethyl precursor may contaminate the product.- Optimize reaction conditions: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). - Acid-base extraction: Perform an aqueous acid wash (e.g., 1M HCl) to remove any non-basic starting materials before basifying to isolate the free amine.[1]
Formation of the N2-isomer: Alkylation of benzotriazole can yield a mixture of N1 and N2 substituted isomers, which can be difficult to separate.[2]- Chromatographic separation: Utilize column chromatography with a carefully selected eluent system to separate the isomers. A gradient elution from a non-polar to a polar solvent system may be effective.[1] - Recrystallization: Fractional recrystallization from a suitable solvent system may help in isolating the desired N1 isomer.
Presence of colored impurities: Tarry byproducts can form during the synthesis, leading to discoloration of the final product.[3]- Activated charcoal treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated charcoal to adsorb colored impurities. Filter through celite before proceeding with purification. - Recrystallization: Multiple recrystallizations can help remove colored impurities.
Residual solvents: Solvents used in the reaction or purification may be trapped in the crystalline product.- Drying under vacuum: Dry the final product under high vacuum, possibly with gentle heating, to remove residual solvents.

Issue 2: Oiling Out During Recrystallization of the Hydrochloride Salt

Potential CauseRecommended Solution
Solvent system is too non-polar: The hydrochloride salt may have limited solubility in non-polar solvents, causing it to separate as an oil.- Use a more polar solvent system: Employ a more polar solvent or a mixture of polar solvents for recrystallization. Common choices for amine hydrochlorides include isopropanol, ethanol, or mixtures with water.[4]
Cooling the solution too quickly: Rapid cooling can lead to supersaturation and oiling out instead of crystal formation.- Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding with a small crystal of the pure product can induce crystallization.
Presence of impurities: Impurities can inhibit crystal lattice formation and promote oiling out.- Pre-purification: Partially purify the crude product by another method, such as a quick filtration through a silica plug, before attempting recrystallization.

Issue 3: Difficulty in Handling the Free Amine

Potential CauseRecommended Solution
The free amine is an oil or low-melting solid: This can make handling and purification by recrystallization challenging.- Convert to the hydrochloride salt: Immediately after isolation and drying of the free amine, dissolve it in a suitable solvent (e.g., isopropanol, diethyl ether) and precipitate the hydrochloride salt by adding a solution of HCl in the same solvent or by bubbling HCl gas.[5][6]
The free amine is unstable: Some amines can be sensitive to air or light.- Work under an inert atmosphere: Perform purification steps under a nitrogen or argon atmosphere. - Store appropriately: Store the purified free amine under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is a general purification strategy for 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride?

A general and effective strategy involves:

  • Initial Work-up: An acid-base extraction to remove non-basic impurities.[1]

  • Purification of the Free Amine: Column chromatography is often the primary method to separate the desired N1-isomer from the N2-isomer and other byproducts.[2]

  • Salt Formation and Recrystallization: Conversion of the purified free amine to its hydrochloride salt, followed by recrystallization, can significantly enhance purity.[1]

Q2: What are some suitable solvent systems for the recrystallization of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride?

For polar hydrochloride salts, suitable recrystallization solvents include:

  • Isopropanol[4]

  • Ethanol

  • Methanol

  • Mixtures of the above alcohols with water or diethyl ether.[4][7]

The ideal solvent system should be determined experimentally by testing the solubility of the compound at both elevated and room temperatures.

Q3: How can I confirm the purity of my final product?

Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to quantify the purity and detect any impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q4: My reaction to form the hydrochloride salt is not working well. What could be the issue?

Common issues with hydrochloride salt formation include:

  • Use of aqueous HCl: The water introduced can sometimes prevent the salt from precipitating, especially if the salt is soluble in water. Using anhydrous HCl (e.g., a solution in isopropanol or diethyl ether, or HCl gas) is often more effective.[5]

  • Incorrect solvent: The choice of solvent is crucial. The free amine should be soluble, while the hydrochloride salt should be sparingly soluble to allow for precipitation.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical Yield/RecoveryNotes
Acid-Base Extraction >90%>85%Effective for removing non-basic impurities.
Column Chromatography >98%60-80%Can effectively separate isomers. Yield is dependent on the separation efficiency.
Recrystallization >99%70-90%Highly effective for removing minor impurities and achieving high purity. Yield depends on the solubility difference at different temperatures.
Combined Methods >99.5%50-70% (overall)A combination of methods is often necessary to achieve high purity, especially when dealing with isomeric mixtures.

Experimental Protocols

Protocol 1: Purification of 2-(1H-Benzo[d]triazol-1-yl)ethanamine by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amine product will be protonated and move into the aqueous layer. Repeat the acidic wash to ensure complete extraction.

  • Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate) until the solution is basic (pH > 10). The free amine will precipitate or form an oily layer.

  • Extraction of Free Amine: Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified free amine.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, is often effective for separating compounds with similar polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2M HCl in isopropanol) with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitate by filtration and wash with a small amount of the cold solvent.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a hot recrystallization solvent (e.g., isopropanol or ethanol). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Visualizations

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Remove non-basic impurities column_chrom Column Chromatography acid_base->column_chrom Isolate free amine salt_formation Hydrochloride Salt Formation column_chrom->salt_formation Convert to salt recrystallization Recrystallization salt_formation->recrystallization Final purification final_product Pure Hydrochloride Salt recrystallization->final_product

Caption: A typical workflow for the purification of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride.

TroubleshootingTree impure_product Impure Final Product isomers Isomeric Impurities? impure_product->isomers colored Colored Impurities? impure_product->colored starting_material Residual Starting Material? impure_product->starting_material column Optimize Column Chromatography isomers->column Yes charcoal Activated Charcoal Treatment colored->charcoal Yes acid_wash Perform Acid Wash starting_material->acid_wash Yes

Caption: A troubleshooting decision tree for an impure final product.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the solubility of reagents is a critical factor in the success of organic synthesis. 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride is a valuable building block, but its hydrochloride salt form often presents solubility challenges in common organic solvents. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.

Troubleshooting Guide

Issue: Poor Solubility in Aprotic Solvents (e.g., THF, Acetonitrile, Dichloromethane)

When encountering poor solubility of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride in common aprotic organic solvents, consider the following troubleshooting steps:

1. Free-Basing (Basification and Extraction): The hydrochloride salt is highly polar and thus more soluble in polar protic solvents. Converting the salt to its free base form significantly increases its solubility in a wider range of organic solvents.

  • Protocol:

    • Dissolve or suspend the 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride in water.

    • Add a suitable inorganic base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to raise the pH of the aqueous solution to >10. This deprotonates the amine.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The free amine will partition into the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic layer in vacuo to obtain the free amine, which can then be dissolved in the desired reaction solvent.

2. Co-solvent System: The addition of a polar aprotic co-solvent can enhance the solubility of the hydrochloride salt.

  • Recommendation: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are effective at dissolving many salts. Start by adding a small percentage of DMF or DMSO to your reaction mixture and observe for improved dissolution.

3. Phase-Transfer Catalysis (PTC): For reactions where the amine hydrochloride is a nucleophile, phase-transfer catalysis is a powerful technique to overcome insolubility. A phase-transfer catalyst facilitates the transfer of the deprotonated amine from the solid or aqueous phase to the organic phase where the reaction occurs.

  • Typical Catalysts: Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).

  • General Conditions: The reaction is typically run in a biphasic system (e.g., toluene/water) with an inorganic base (e.g., K₂CO₃, NaOH) and a catalytic amount of the phase-transfer catalyst.

Issue: Incomplete Reaction Despite Apparent Dissolution

Even if the amine hydrochloride appears to dissolve, the reaction may not proceed to completion. This could be due to the equilibrium between the salt and the free amine in solution.

Troubleshooting Steps:

  • Ensure Stoichiometric Base: If the reaction requires the free amine, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to neutralize the hydrochloride and liberate the free amine in situ.

  • Increase Reaction Temperature: Gently heating the reaction mixture can often improve both solubility and reaction rates. Monitor for any potential degradation of starting materials or products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride directly?

A1: Polar protic solvents like water and lower alcohols (methanol, ethanol) are generally the best for dissolving amine hydrochlorides. Among common organic synthesis solvents, polar aprotic solvents like DMF and DMSO will have the highest solvating power for the salt form. However, for many reactions, converting to the free base is the most practical approach.

Q2: Can I use an organic base to free-base the amine hydrochloride directly in my organic solvent?

A2: Yes, this is a common strategy. Adding a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to a suspension of the amine hydrochloride in an organic solvent can generate the free amine in situ. The resulting triethylammonium or diisopropylethylammonium chloride salt may precipitate from the reaction mixture.

Q3: How do I choose the right phase-transfer catalyst?

A3: The choice of phase-transfer catalyst depends on the specific reaction conditions. Tetrabutylammonium salts are a good starting point due to their high solubility in many organic solvents. The efficiency of the catalyst can be influenced by the nature of the anion being transferred and the organic solvent used.

Quantitative Solubility Data

SolventChemical ClassPolarityExpected Solubility of Hydrochloride SaltExpected Solubility of Free Base
WaterProticHighHighLow
MethanolProticHighModerate to HighHigh
EthanolProticHighModerateHigh
IsopropanolProticMediumLow to ModerateHigh
Tetrahydrofuran (THF)Aprotic EtherMediumVery LowModerate to High
Acetonitrile (ACN)Aprotic NitrileHighLowModerate to High
Dichloromethane (DCM)Aprotic HalogenatedMediumVery LowHigh
N,N-Dimethylformamide (DMF)Aprotic AmideHighModerate to HighHigh
Dimethyl Sulfoxide (DMSO)Aprotic SulfoxideHighHighHigh
TolueneAprotic AromaticLowInsolubleModerate
HexanesAprotic AliphaticLowInsolubleLow

Key Experimental Protocols

Protocol 1: Free-Basing of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride

Objective: To convert the hydrochloride salt to the free amine for improved solubility in organic solvents.

Materials:

  • 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspend 1.0 equivalent of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride in deionized water.

  • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is greater than 10 (confirm with pH paper).

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.

Free_Basing_Workflow cluster_aqueous Aqueous Phase cluster_extraction Extraction cluster_organic Organic Phase HCl_salt Suspend Amine HCl in Water add_base Add 1M NaOH (pH > 10) HCl_salt->add_base extract Extract with Ethyl Acetate (x3) add_base->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate free_amine Isolated Free Amine concentrate->free_amine

Workflow for the free-basing of the amine hydrochloride.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis

Objective: To perform an N-alkylation reaction on the poorly soluble amine hydrochloride.

Materials:

  • 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Reaction flask with condenser and magnetic stirrer

Procedure:

  • To a reaction flask, add 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride (1.0 eq.), potassium carbonate (2.5 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Add toluene and water to create a biphasic system (e.g., 5:1 toluene:water).

  • Stir the mixture vigorously and add the alkyl halide (1.1 eq.).

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, separate the layers, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for further purification.

PTC_Workflow reagents Combine Amine HCl, K2CO3, TBAB solvent Add Toluene and Water reagents->solvent add_alkyl_halide Add Alkyl Halide solvent->add_alkyl_halide heat Heat and Stir Vigorously add_alkyl_halide->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purification Purification workup->purification

General workflow for N-alkylation via phase-transfer catalysis.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Poor Solubility of Amine HCl is_reaction_biphasic Is a biphasic reaction acceptable? start->is_reaction_biphasic use_ptc Use Phase-Transfer Catalysis is_reaction_biphasic->use_ptc Yes can_freebase Can the free base be isolated? is_reaction_biphasic->can_freebase No end Proceed with Reaction use_ptc->end perform_freebase Perform Basification/Extraction can_freebase->perform_freebase Yes use_cosolvent Use Co-solvent (DMF/DMSO) or in situ free-basing with organic base can_freebase->use_cosolvent No perform_freebase->end use_cosolvent->end

Decision-making flowchart for addressing solubility issues.

Preventing side reactions in the N-alkylation of benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of benzotriazole. Our aim is to help you overcome common challenges and prevent undesired side reactions in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of benzotriazole.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in benzotriazole alkylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The N-H proton of benzotriazole must be removed for the alkylation to proceed. If you are using a weak base, it may not be sufficient to fully deprotonate the benzotriazole.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH).[1] The choice of base can significantly impact the reaction's success.

  • Poor Nucleophilicity of the Benzotriazole Anion: The reactivity of the resulting benzotriazole anion is crucial.

    • Solution: The choice of solvent can influence the nucleophilicity. Polar aprotic solvents like DMF or DMSO are often effective.[1]

  • Inactive Alkylating Agent: Your alkylating agent (e.g., alkyl halide) may have degraded.

    • Solution: Use a fresh or purified batch of the alkylating agent.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction over a longer period to ensure all starting material has been consumed.

Q2: I am getting a mixture of N1- and N2-alkylated isomers. How can I improve the regioselectivity?

A2: The formation of both N1- and N2-alkylated products is the most common side reaction. The ratio of these isomers is highly dependent on the reaction conditions.[2]

  • Kinetic vs. Thermodynamic Control: Generally, N1-alkylation is the kinetically favored product, while the N2-isomer can be the thermodynamically more stable product in some cases.[3]

  • Influence of the Base and Solvent: The combination of base and solvent plays a critical role in determining the N1/N2 ratio.[2][4]

    • For preferential N1-alkylation :

      • Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a common method.[2]

      • Solvent-free conditions in the presence of SiO₂, K₂CO₃, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under thermal or microwave conditions have been shown to be highly regioselective for the N1-isomer.[1]

    • For preferential N2-alkylation :

      • Specialized catalysts are often required. For instance, rhodium-catalyzed reactions with diazo compounds or allenes have been developed for high N2 selectivity.[5][6] Scandium triflate (Sc(OTf)₃) has also been used to catalyze N2-alkylation with cyclohexanones.[7]

  • Steric Hindrance: Bulky alkylating agents tend to favor alkylation at the less sterically hindered N1 position.

Q3: How can I separate the N1 and N2 isomers?

A3: If you are unable to achieve the desired regioselectivity, the isomers can often be separated by column chromatography.

  • Stationary Phase: Silica gel is the most common stationary phase for the separation of these isomers.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal solvent system will depend on the specific alkylated benzotriazole derivatives and should be determined by TLC analysis.

Q4: Are there any other potential side reactions I should be aware of?

A4: While the formation of N1 and N2 isomers is the primary concern, other side reactions can occur:

  • Dialkylation: If a strong base and an excess of the alkylating agent are used, dialkylation to form a 1,3-dialkylbenzotriazolium salt can occur.[8]

    • Prevention: Use a stoichiometric amount of the alkylating agent and a milder base if possible.

  • Reaction with Solvent: Some reactive alkylating agents might react with nucleophilic solvents like DMF, especially at elevated temperatures.

    • Prevention: Choose a less reactive solvent if this is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the principal side reaction in the N-alkylation of benzotriazole?

A1: The most common side reaction is the formation of a mixture of two constitutional isomers: the N1-alkylated and the N2-alkylated benzotriazole. This arises from the fact that the benzotriazole anion is an ambident nucleophile with two reactive nitrogen atoms.

Q2: How can I monitor the progress of my N-alkylation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting benzotriazole and, if available, the expected product(s), you can observe the consumption of the starting material and the formation of new products. UV-Vis spectroscopy can also be used for real-time monitoring of benzotriazole concentration in some applications.[9][10]

Q3: What are the advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times, improved yields, and sometimes enhanced regioselectivity.[1] It is considered a green chemistry approach as it can often be performed under solvent-free conditions.

Q4: Are there "greener" alternatives to traditional solvents like DMF and DMSO?

A4: Yes, researchers have explored more environmentally friendly solvent options. Glycerol has been used as a green and efficient solvent for this reaction.[11] Additionally, solvent-free methods are a key aspect of green chemistry and have been successfully applied to the N-alkylation of benzotriazole.[1] Basic ionic liquids have also been employed as both a catalyst and a solvent, offering a recyclable reaction medium.[12]

Data Presentation

Table 1: Comparison of Conditions for N1-Alkylation of Benzotriazole

Alkylating AgentBase/CatalystSolventTemp. (°C)TimeYield (%)N1:N2 RatioReference
n-Butyl bromideK₂CO₃ / SiO₂ / TBABNone8015 min92>98:2[1]
Benzyl chlorideK₂CO₃ / SiO₂ / TBABNone8010 min95>98:2[1]
Ethyl bromoacetateK₂CO₃DMFRT2 h85>95:5[2]
Benzyl bromideB(C₆F₅)₃TolueneRT1 h92>99:1[13]
n-Butyl bromide[Bmim]OHNoneRT3 h8768:32[14]

Table 2: Comparison of Conditions for N2-Alkylation of Benzotriazole

Alkylating AgentCatalystSolventTemp. (°C)TimeYield (%)N2:N1 RatioReference
DiazoacetateRhodium complexDCE4012 h95>99:1[6]
CyclohexanoneSc(OTf)₃DCE6024 h92>99:1[7]
Vinyl etherPh₃PAuCl/AgNTf₂DCE8022 h95>99:1[15]
α-DiazoacetateIr(III) porphyrinToluene6012 h9799:1[16][17]

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation using a Carbonate Base in a Polar Aprotic Solvent [2]

  • To a solution of 7-Chloro-1H-benzo[d]triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Regioselective N1-Alkylation under Solvent-Free Microwave Conditions [1]

  • In a microwave-safe vessel, mix benzotriazole (1.0 eq), the alkyl halide (1.1 eq), potassium carbonate (K₂CO₃, 1.5 eq), silica gel (SiO₂, 0.5 g per 5 mmol of benzotriazole), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 80-100 °C) for the specified time (typically 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and filter to remove the inorganic solids.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the N1-alkylated benzotriazole.

Visualizations

N_Alkylation_Pathway BtH Benzotriazole (BtH) Bt_anion Benzotriazolide Anion BtH->Bt_anion + Base - H-Base⁺ Base Base N1_product N1-Alkylbenzotriazole (Kinetic Product) Bt_anion->N1_product + R-X - X⁻ N2_product N2-Alkylbenzotriazole (Thermodynamic Product) Bt_anion->N2_product + R-X - X⁻ RX Alkylating Agent (R-X)

Caption: Reaction pathway for the N-alkylation of benzotriazole.

Troubleshooting_Workflow start Start: N-Alkylation of Benzotriazole issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield poor_selectivity Poor Regioselectivity (N1/N2 Mixture) issue->poor_selectivity Purity other_issues Other Side Reactions issue->other_issues Byproducts check_base Check Base Strength and Stoichiometry low_yield->check_base modify_base_solvent Modify Base/Solvent System poor_selectivity->modify_base_solvent check_stoichiometry Adjust Reagent Stoichiometry other_issues->check_stoichiometry check_reagents Verify Reagent Quality check_base->check_reagents optimize_conditions Optimize Temp. & Time check_reagents->optimize_conditions end Problem Resolved optimize_conditions->end use_catalyst Employ Regioselective Catalyst modify_base_solvent->use_catalyst change_alkyl_group Alter Sterics of Alkylating Agent use_catalyst->change_alkyl_group change_alkyl_group->end change_solvent Change Solvent check_stoichiometry->change_solvent change_solvent->end

Caption: Troubleshooting workflow for N-alkylation of benzotriazole.

References

Troubleshooting the purification of polar benzotriazole derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying polar benzotriazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the column chromatography purification of polar benzotriazole derivatives often challenging?

A1: The high polarity of these compounds presents a significant challenge in traditional normal-phase column chromatography. Polar compounds tend to interact very strongly with the polar stationary phase (like silica gel), leading to poor mobility, streaking, and difficulty in elution.[1][2] This strong interaction can result in low recovery and poor separation from other polar impurities.

Q2: What is the recommended stationary phase for purifying polar benzotriazoles?

A2: While standard silica gel is the most common stationary phase, its high polarity can sometimes be problematic.[3] For very polar compounds, alternative stationary phases can be considered:

  • Reverse-phase silica (e.g., C18): This non-polar stationary phase is used with polar mobile phases (like water/acetonitrile or water/methanol) and is an excellent option for highly polar compounds.[4][5]

  • Alumina: Can be a suitable alternative to silica gel, especially if the compound is sensitive to the acidic nature of silica.[3]

  • Amine-bonded silica: This stationary phase can be effective for separating compounds with polar functional groups, such as sugars, and may be applicable to certain benzotriazole derivatives.[6]

Q3: What mobile phase (eluent) systems are effective for eluting polar benzotriazole derivatives from a silica gel column?

A3: Since polar compounds adhere strongly to silica, a highly polar mobile phase is required to elute them.[7] If standard solvents like ethyl acetate/hexane mixtures are ineffective, consider the following systems, listed in order of increasing polarity:

  • Methanol in Dichloromethane (e.g., 1-10% MeOH in DCM).[8]

  • Acetonitrile in water (for reverse-phase).[9]

  • A stock solution of 10% ammonium hydroxide in methanol, used as a polar component (e.g., 1-10%) in dichloromethane. This is particularly useful for stubborn basic or amine-containing compounds.[8]

Q4: How do I select the optimal solvent system before running a column?

A4: Thin-Layer Chromatography (TLC) is an essential tool for quickly determining the best solvent system.[7] The goal is to find a solvent mixture that provides a good separation between your desired compound and any impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.[10] An Rf value near 0 indicates the solvent is not polar enough, while an Rf value near 1 suggests it is too polar.[1]

Q5: What is the best method for loading a polar sample onto the column?

A5: Proper sample loading is critical for achieving good separation. There are two main methods:

  • Wet Loading: The sample is dissolved in the minimum amount of the initial mobile phase solvent and carefully pipetted onto the top of the column.[11] This is often the quickest method if the compound is sufficiently soluble.

  • Dry Loading (Solid Loading): This method is preferred when the compound has poor solubility in the mobile phase or when a highly polar solvent is needed for dissolution, which could disrupt the separation if applied directly.[12][13] The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry, free-flowing powder is added to the top of the column.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of polar benzotriazole derivatives.

Issue/ObservationPossible Cause(s)Suggested Solution(s)
Compound does not move from the origin (Rf ≈ 0) The mobile phase is not polar enough to displace the compound from the stationary phase.[1][7]- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in dichloromethane.[8][10] - Switch to a more aggressive polar solvent system, such as one containing methanol or a methanol/ammonia mixture.[3][8] - Consider using reverse-phase chromatography with a non-polar stationary phase.[3][4]
Compound elutes too quickly, in the solvent front (Rf ≈ 1) The mobile phase is too polar, causing all components to travel with the solvent front without interaction with the stationary phase.[1][7]- Decrease the polarity of the mobile phase. For instance, reduce the percentage of ethyl acetate or methanol in the hexane or dichloromethane co-solvent.[1]
Poor separation between the desired compound and impurities - The chosen eluent system does not provide sufficient resolution. - The column is overloaded with too much sample.[14][15] - The sample was loaded in too large a volume of solvent, causing a broad initial band.- Optimize the solvent system using TLC to maximize the difference in Rf values between the components.[10] - Reduce the amount of crude material loaded onto the column. - Load the sample in a highly concentrated, narrow band using the minimum possible volume of solvent.[11] If solubility is an issue, use the dry loading technique.[12]
Streaking or "tailing" of the compound band - The compound is highly polar and interacts too strongly with the stationary phase.[1][16] - The sample is overloaded, exceeding the capacity of the stationary phase.[15] - The compound is degrading on the acidic silica gel.[3]- Add a small amount of a polar modifier to the eluent, such as acetic acid for acidic compounds or triethylamine/ammonia for basic compounds, to mask active sites on the silica.[14][17] - Decrease the amount of sample loaded onto the column.[15] - Check the stability of your compound on silica using a 2D TLC experiment.[3] If it is unstable, consider using a less acidic stationary phase like alumina or Florisil.[3]
No compound is recovered from the column - The compound decomposed on the column.[3] - The eluting solvent is not polar enough, and the compound remains adsorbed to the stationary phase.[7] - The collected fractions are too dilute to detect the compound.- Test for compound stability on silica gel before running the column.[3] - After running the planned gradient, flush the column with a very polar solvent (e.g., 10-20% methanol in DCM) to elute any remaining material. - Concentrate a selection of the collected fractions and re-analyze them by TLC.[3]
The column runs dry or develops cracks/channels - The solvent level dropped below the top of the stationary phase, introducing air bubbles.[18] - Frictional heat generated by the solvent flow, especially with fine silica, can cause solvent to boil and create bubbles.- Always maintain a level of solvent above the silica bed.[18] - Ensure the column packing is uniform and firm. If cracks appear, the separation will be compromised, and the column may need to be repacked.
Quantitative Data: Common Solvent Systems

The following table provides a list of common solvents used in column chromatography, arranged by increasing polarity, which can be used to create effective mobile phase gradients.

SolventPolarity IndexNotes
Hexane / Pentane0.1Standard non-polar component.[8]
Dichloromethane (DCM)3.1A good solvent for many organic compounds; often used with more polar modifiers.[8]
Diethyl Ether4.0Can be used as a slightly more polar alternative to DCM.
Ethyl Acetate (EtOAc)4.4A very common medium-polarity solvent, often mixed with hexane.[8]
Acetonitrile (ACN)5.8Commonly used in reverse-phase and HILIC chromatography.[5][9]
Methanol (MeOH)6.6A highly polar solvent, typically used as a small percentage in DCM or EtOAc to significantly increase eluent strength.[8]
Water10.2The most polar solvent, used as the primary mobile phase component in reverse-phase chromatography.

Experimental Protocols

Protocol 1: Column Chromatography of a Polar Benzotriazole Derivative

This protocol outlines the general steps for purifying a polar benzotriazole derivative using silica gel column chromatography.

  • Stationary Phase Preparation:

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform, crack-free bed.[18]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[18]

    • Drain the solvent until it is level with the sand layer, being careful not to let the column run dry.[18]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the absolute minimum volume of the initial eluent. Using a pipette, carefully apply the solution evenly to the sand layer.[11]

    • Dry Loading: Dissolve the crude sample in a suitable volatile solvent. Add silica gel (approximately 2-3 times the mass of the sample) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[12] Carefully add this powder to the top of the prepared column.[11]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the starting solvent system determined by TLC analysis.

    • If a gradient elution is required, systematically and slowly increase the polarity of the mobile phase.[18] Avoid large, sudden jumps in polarity, as this can lead to poor separation.

    • Collect the eluent in fractions (e.g., in test tubes).

    • Monitor the separation by analyzing the collected fractions using TLC.

  • Isolation:

    • Combine the fractions that contain the pure desired compound.

    • Remove the solvent using a rotary evaporator to yield the purified benzotriazole derivative.

Protocol 2: TLC for Solvent System Optimization
  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent. Using a capillary tube, spot the mixture onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an appropriate stain (e.g., iodine).[1]

  • Analysis: Calculate the Rf value for each spot. Adjust the polarity of the mobile phase and repeat the process until a system is found where the desired compound has an Rf of ~0.2-0.4 and is well-separated from impurities.[1][10]

Visualizations

Troubleshooting and Workflow Diagrams

TroubleshootingWorkflow start Start: Poor Separation Observed check_rf Are Rf values of spots too high or too low? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (Less polar for high Rf, More polar for low Rf) check_rf->adjust_polarity Yes check_overload Is the column overloaded? check_rf->check_overload No (Rf is good) re_tlc Re-run TLC adjust_polarity->re_tlc re_tlc->check_rf reduce_load Reduce Sample Load check_overload->reduce_load Yes check_tailing Is there streaking or tailing? check_overload->check_tailing No re_run_column Re-run Column reduce_load->re_run_column end Successful Purification re_run_column->end add_modifier Add Modifier to Eluent (e.g., TEA, AcOH) check_tailing->add_modifier Yes check_stability Is compound unstable on silica? check_tailing->check_stability No add_modifier->re_run_column change_stationary Change Stationary Phase (Alumina, Reverse Phase) check_stability->change_stationary Yes check_stability->end No change_stationary->re_run_column

Caption: Troubleshooting workflow for poor separation.

SolventSelection start Start: Select Solvent System tlc Run TLC with a test solvent system (e.g., 30% EtOAc/Hexane) start->tlc analyze_rf Analyze Rf value of target compound tlc->analyze_rf rf_low Rf < 0.2 (Too Low) analyze_rf->rf_low rf_high Rf > 0.4 (Too High) analyze_rf->rf_high rf_good 0.2 < Rf < 0.4 (Optimal) analyze_rf->rf_good increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity proceed Proceed to Column Chromatography rf_good->proceed increase_polarity->tlc decrease_polarity->tlc

Caption: Logic for selecting a mobile phase using TLC.

SampleLoading start Crude Sample check_solubility Is sample readily soluble in the mobile phase? start->check_solubility wet_load Use Wet Loading: Dissolve in minimum eluent and apply to column. check_solubility->wet_load Yes dry_load Use Dry Loading: Adsorb onto silica, evaporate solvent, add powder. check_solubility->dry_load No

Caption: Decision tree for sample loading method.

References

Identification and characterization of byproducts in 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, including the formation of byproducts and purification challenges.

Issue 1: Presence of an Unexpected Isomeric Impurity

Problem: Your analytical data (e.g., NMR, LC-MS) indicates the presence of a significant impurity with the same mass as the desired product. This is often the N2-isomer, 2-(2H-Benzo[D]triazol-2-YL)ethanamine.

Root Cause: The alkylation of benzotriazole with 2-chloroethylamine can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The ratio of these isomers is influenced by reaction conditions.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Solvent: The polarity of the solvent can influence the N1/N2 ratio. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar (e.g., THF, toluene).

    • Base: The choice of base is critical. Strong, sterically hindered bases may favor N1 alkylation. Compare results using bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide.

    • Temperature: Lowering the reaction temperature may increase the selectivity for the N1 isomer. Run the reaction at temperatures ranging from 0°C to room temperature.

  • Purification:

    • Column Chromatography: The N1 and N2 isomers can often be separated by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, may be effective.

    • Recrystallization: If a suitable solvent system can be found, fractional crystallization may be employed to separate the isomers.

Characterization of N1 vs. N2 Isomers:

The primary method for distinguishing between the N1 and N2 isomers is through NMR spectroscopy.

  • ¹H NMR: The chemical shifts of the protons on the ethylamine side chain and the aromatic protons of the benzotriazole ring will differ between the two isomers. In the N1-isomer, the aromatic protons often show a more complex splitting pattern compared to the more symmetrical N2-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the benzotriazole ring, will be distinct for each isomer.

Issue 2: Formation of Multiple Byproducts

Problem: Besides the N2-isomer, other impurities are detected in the reaction mixture.

Potential Causes and Solutions:

  • Self-reaction of 2-chloroethylamine: 2-chloroethylamine can undergo self-condensation to form piperazine derivatives, especially at higher temperatures.

    • Solution: Add the 2-chloroethylamine slowly to the reaction mixture and maintain a controlled temperature.

  • Byproducts from starting materials: Impurities in the starting benzotriazole or 2-chloroethylamine can lead to side reactions.

    • Solution: Ensure the purity of starting materials before use.

  • Reaction with solvent: Some solvents may react with the reagents under the reaction conditions.

    • Solution: Choose an inert solvent for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride?

A1: The most common byproduct is the N2-isomer, 2-(2H-Benzo[D]triazol-2-YL)ethanamine. This arises from the alkylation of the benzotriazole ring at the N2 position instead of the desired N1 position.

Q2: How can I confirm the identity of the N1 and N2 isomers?

A2: The most definitive method is through 1D and 2D NMR spectroscopy. The different electronic environments of the protons and carbons in the two isomers lead to distinct chemical shifts and coupling patterns. Mass spectrometry can confirm the molecular weight but may not distinguish between the isomers based on fragmentation alone without careful analysis and comparison to standards.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes. 2-Chloroethylamine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Benzotriazole and its derivatives may also have toxic properties. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Data Presentation

Table 1: Summary of Potential Byproducts and their Identification

Byproduct NameChemical StructureMolecular Weight ( g/mol )Primary Identification Method
2-(2H-Benzo[D]triazol-2-YL)ethanamine(Structure of N2-isomer)162.19NMR Spectroscopy, LC-MS
Piperazine(Structure of Piperazine)86.14GC-MS, LC-MS
Unreacted Benzotriazole(Structure of Benzotriazole)119.12TLC, LC-MS
Unreacted 2-Chloroethylamine(Structure of 2-Chloroethylamine)79.52GC-MS (as free base)

Experimental Protocols

Protocol 1: General Synthesis of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride
  • To a stirred solution of benzotriazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF), add a base (e.g., NaH, K₂CO₃) (1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of 2-chloroethylamine hydrochloride (1.0 eq) in the same solvent dropwise.

  • The reaction mixture is then allowed to warm to room temperature or heated to a specific temperature (e.g., 60-80°C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

  • The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • The salt is collected by filtration, washed with the solvent, and dried under vacuum.

Protocol 2: NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the purified product or byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • For detailed structural elucidation and definitive isomer assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting cluster_characterization Characterization cluster_purification Purification Synthesis Synthesis of 2-(1H-Benzo[D]triazol-1-YL)ethanamine HCl TLC TLC Analysis Synthesis->TLC LCMS LC-MS Analysis TLC->LCMS Pure Pure Product LCMS->Pure No Impurity Impure Impure Product Detected LCMS->Impure Impurity Detected Isomer Isomeric Impurity (Same Mass) Impure->Isomer Mass = Product Other Other Byproducts Impure->Other Different Mass NMR 1D & 2D NMR Spectroscopy Isomer->NMR MS_Frag MS Fragmentation Analysis Other->MS_Frag Confirm_N1 Confirm N1-Isomer NMR->Confirm_N1 Correct Spectra Identify_N2 Identify N2-Isomer NMR->Identify_N2 Isomer Spectra Identify_Other Identify Other Byproducts MS_Frag->Identify_Other Column Column Chromatography Identify_N2->Column Recrystal Recrystallization Identify_N2->Recrystal Identify_Other->Column Purified Purified Product Column->Purified Recrystal->Purified

Caption: Workflow for the identification and resolution of byproducts.

Synthesis_Pathway cluster_products Products Benzotriazole Benzotriazole N1_Isomer 2-(1H-Benzo[D]triazol-1-YL)ethanamine (Desired Product) Benzotriazole->N1_Isomer N2_Isomer 2-(2H-Benzo[D]triazol-2-YL)ethanamine (Byproduct) Benzotriazole->N2_Isomer Chloroethylamine 2-Chloroethylamine HCl Chloroethylamine->N1_Isomer Chloroethylamine->N2_Isomer Base Base Base->N1_Isomer Base->N2_Isomer Solvent Solvent Solvent->N1_Isomer Solvent->N2_Isomer

Caption: N1 vs. N2 alkylation pathways in the synthesis.

Technical Support Center: Scaling Up the Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, with a focus on scaling up for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data summaries to facilitate a smooth and efficient synthesis process.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and scale-up of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride.

Low Yield of 2-(1H-Benzo[d]triazol-1-yl)ethanamine

Question: We are experiencing a low yield during the N-alkylation of benzotriazole with 2-chloroethylamine hydrochloride. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in this N-alkylation reaction are a common issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the benzotriazole, leading to a slow or incomplete reaction. Conversely, an excessively strong base can lead to side reactions. Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are commonly used. Ensure the base is finely powdered and dry for optimal reactivity.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally effective for this type of reaction.[1] Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.

  • Formation of N2-isomer: A significant side reaction in the N-alkylation of benzotriazole is the formation of the undesired N2-substituted isomer.[2] While the N1-isomer is generally the major product, the ratio can be influenced by reaction conditions.[2] The use of polar solvents and alkali metal carbonates as bases tends to favor the formation of the N1-isomer.

  • Workup Losses: Product may be lost during the extraction and purification steps. Ensure proper pH adjustment during aqueous workup to minimize the solubility of the product in the aqueous phase.

Formation of Impurities

Question: We are observing significant impurity peaks in our crude product analysis. What are the likely side products and how can we minimize their formation?

Answer: The primary impurity is often the N2-isomer of the product. Other potential impurities can arise from side reactions of the starting materials or product.

  • N2-Isomer Formation: As mentioned, the formation of 2-(2H-benzo[d][3][4]triazol-2-yl)ethanamine is a common competing reaction. To favor the N1-isomer, consider using a less polar solvent or a bulkier base, although this may require optimization to maintain a reasonable reaction rate.

  • Over-alkylation: While less common with a primary amine starting material that is protonated, there is a possibility of the product amine reacting further with the alkylating agent, especially if an excess of 2-chloroethylamine hydrochloride is used under strongly basic conditions.[5] Careful control of stoichiometry is crucial.

  • Degradation: Prolonged reaction times at elevated temperatures can lead to the degradation of both starting materials and the product. Monitor the reaction closely and avoid excessive heating.

Purification Challenges

Question: We are finding it difficult to separate the desired N1-isomer from the N2-isomer and other impurities. What are effective purification strategies?

Answer: The separation of N1 and N2 isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the N1 and N2 isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary. A common eluent system for similar compounds is a mixture of dichloromethane and methanol.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method, provided a suitable solvent system can be found that selectively crystallizes the desired product.

  • Salt Formation and Crystallization: Conversion of the free amine to its hydrochloride salt can facilitate purification. The hydrochloride salt often has different solubility properties and may be more amenable to crystallization, allowing for the removal of non-basic impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzotriazole with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield of N1-isomer (%)Reference
Benzyl chlorideK₂CO₃DMFRT - 806High[6]
Ethyl chloroacetateNaOHEthanolRefluxNot specifiedNot specified[7]
DichloromethaneK₂CO₃DMFReflux6High[6]
Alkyl halidesNaOHDMFNot specifiedNot specifiedEfficient[1]

Note: This table provides a summary of conditions for similar N-alkylation reactions and should be used as a guide for optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine

This procedure is a representative method for the N-alkylation of benzotriazole with 2-chloroethylamine hydrochloride on a laboratory scale, which can be optimized for scale-up.

Materials:

  • 1H-Benzotriazole

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 1H-Benzotriazole (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF, add 2-chloroethylamine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure 2-(1H-Benzo[d]triazol-1-yl)ethanamine.

Protocol 2: Formation of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride

Materials:

  • 2-(1H-Benzo[d]triazol-1-yl)ethanamine

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

Procedure:

  • Dissolve the purified 2-(1H-Benzo[d]triazol-1-yl)ethanamine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrochloride Salt Formation Benzotriazole 1H-Benzotriazole ReactionMixture Reaction at 80-90°C Benzotriazole->ReactionMixture Chloroethylamine 2-Chloroethylamine HCl Chloroethylamine->ReactionMixture Base Base (e.g., K₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., DMF) Solvent->ReactionMixture Workup Workup & Purification ReactionMixture->Workup FreeBase 2-(1H-Benzo[d]triazol- 1-yl)ethanamine Workup->FreeBase SaltFormation Precipitation in Anhydrous Solvent FreeBase->SaltFormation HCl HCl HCl->SaltFormation FinalProduct Final Product: Hydrochloride Salt SaltFormation->FinalProduct

Caption: Synthetic workflow for 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride.

TroubleshootingGuide cluster_low_yield Low Yield cluster_impurities Impurity Formation cluster_purification Purification Issues Start Problem Encountered LowYield Low Product Yield Start->LowYield Impurities Significant Impurities Start->Impurities Purification Difficult Purification Start->Purification Cause1 Incomplete Reaction? LowYield->Cause1 Solution1 Extend reaction time/ Increase temperature slightly Cause1->Solution1 Yes Cause2 Suboptimal Base/Solvent? Cause1->Cause2 No Solution2 Use anhydrous polar aprotic solvent/ Ensure fine, dry base Cause2->Solution2 Yes Cause3 N2-Isomer Formation? Cause2->Cause3 No Solution3 Optimize solvent polarity/ Purify by chromatography Cause3->Solution3 Yes ImpurityCause1 N2-Isomer? Impurities->ImpurityCause1 ImpuritySolution1 Modify reaction conditions/ Chromatographic separation ImpurityCause1->ImpuritySolution1 Yes ImpurityCause2 Over-alkylation? ImpurityCause1->ImpurityCause2 No ImpuritySolution2 Use stoichiometric alkylating agent ImpurityCause2->ImpuritySolution2 Yes PurificationCause1 Poor Isomer Separation? Purification->PurificationCause1 PurificationSolution1 Gradient column chromatography/ Recrystallization attempts PurificationCause1->PurificationSolution1 Yes PurificationCause2 Oily Product? PurificationCause1->PurificationCause2 No PurificationSolution2 Convert to HCl salt for crystallization PurificationCause2->PurificationSolution2 Yes

Caption: Troubleshooting logical workflow for synthesis scale-up.

References

Technical Support Center: Stability and Degradation Analysis of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing and degradation product analysis of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride under forced degradation conditions?

A1: Based on the structure, the primary degradation pathways are expected to involve the benzotriazole ring and the ethanamine side chain. Potential degradation mechanisms include:

  • Oxidation: Hydroxylation of the benzene ring portion of the benzotriazole moiety is a common degradation pathway, potentially forming various hydroxy-isomers.[1][2][3] The ethanamine side chain could also be susceptible to oxidative deamination.

  • Hydrolysis: While the benzotriazole ring is generally stable to hydrolysis, extreme pH and high temperatures might lead to ring-opening. The ethanamine side chain is unlikely to undergo hydrolysis.

  • Photodegradation: Exposure to UV light can induce photodegradation, potentially leading to the formation of radical species and subsequent complex degradation products.[4]

Q2: What are the initial recommended stress conditions for forced degradation studies of this compound?

A2: According to ICH Q1A(R2) guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5] Initial conditions to consider are:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[6][7]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[6][7]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).[8]

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[9]

Q3: Which analytical technique is most suitable for stability testing of this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for quantifying the parent compound and its degradation products due to its high sensitivity, accuracy, and versatility.[10][11] A reversed-phase HPLC method would be a good starting point. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: How can I confirm the identity of the degradation products?

A4: The identification of degradation products typically involves a combination of techniques:

  • LC-MS: Provides the mass-to-charge ratio (m/z) of the degradation products, which can be used to determine their molecular weight and elemental composition.

  • Tandem MS (MS/MS): Fragmentation of the parent ion in the mass spectrometer can provide structural information about the degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural elucidation.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Silanol interactions with the basic amine group.- Column degradation.- Incompatible mobile phase pH.- Use a mobile phase with a competing amine (e.g., triethylamine) or a lower pH to protonate the analyte.- Employ an end-capped column.- Replace the column if it's old or has been exposed to harsh conditions.[12]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Run a blank gradient to check for contamination.- Use fresh, high-purity solvents.- Implement a needle wash step in the autosampler method.[13]
Poor Resolution - Inappropriate mobile phase composition.- Column aging.- Flow rate is too high.- Optimize the organic-to-aqueous ratio in the mobile phase.- Try a different column with a different stationary phase.- Reduce the flow rate.[12]
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Temperature fluctuations.- Degas the mobile phase thoroughly.- Purge the pump.- Use a column oven to maintain a stable temperature.[13][14]
Experimental Issues
Problem Potential Cause Troubleshooting Steps
No Degradation Observed - The compound is highly stable under the applied stress conditions.- Insufficient stress duration or intensity.- Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M HCl).- Extend the duration of the stress testing.- Increase the temperature.[9]
Complete Degradation - The stress conditions are too harsh.- Reduce the concentration of the stressor.- Shorten the exposure time.- Lower the temperature.[9]
Poor Mass Balance - Some degradation products are not being detected by the analytical method (e.g., lack a UV chromophore).- Degradation products are volatile.- Degradation products are not eluting from the HPLC column.- Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in parallel with the UV detector.- Check for precipitation in the sample vial.- Modify the HPLC method to elute highly retained compounds (e.g., increase the organic solvent percentage in the gradient).

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Place 5 mg of the solid compound in an oven at 105°C for 48 hours. After the specified time, dissolve the sample in the solvent to achieve a final concentration of 0.5 mg/mL.

    • Photodegradation: Expose a solution of the compound (0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples along with a non-stressed control sample by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition% Assay of Parent Compound% Total DegradationNumber of Degradation Products
Control99.8< 0.21
0.1 M HCl, 60°C, 48h88.211.63
0.1 M NaOH, 60°C, 48h92.57.32
3% H₂O₂, RT, 24h85.114.74
Thermal (105°C, 48h)97.42.42
Photolytic90.39.53
Table 2: Purity Profile of Stressed Samples
Stress ConditionRRT of Degradation Product% Area of Degradation Product
0.1 M HCl0.854.2
1.155.1
1.282.3
0.1 M NaOH0.913.8
1.093.5
3% H₂O₂0.766.3
0.883.1
1.224.5
1.400.8

RRT = Relative Retention Time with respect to the parent compound.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Data Evaluation API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS Degradant Identification (LC-MS/MS) HPLC->LCMS If unknowns Quant Quantification of API & Degradants HPLC->Quant Pathway Degradation Pathway Elucidation LCMS->Pathway MassBalance Mass Balance Calculation Quant->MassBalance MassBalance->Pathway

Caption: Workflow for stability testing and degradation analysis.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Start HPLC Problem Encountered PeakTailing Peak Tailing? Start->PeakTailing BaselineNoise Baseline Noise? Start->BaselineNoise RT_Shift Retention Time Shift? Start->RT_Shift TailingSol Check Mobile Phase pH Use End-Capped Column PeakTailing->TailingSol Yes PeakTailing->BaselineNoise No End Problem Resolved TailingSol->End NoiseSol Degas Mobile Phase Check for Leaks BaselineNoise->NoiseSol Yes BaselineNoise->RT_Shift No NoiseSol->End RTSol Check Pump Flow Rate Equilibrate Column RT_Shift->RTSol Yes RT_Shift->End No RTSol->End

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs related to 2-(1H-Benzo[d]triazol-1-yl)ethanamine. The benzotriazole scaffold is a versatile pharmacophore that has been extensively studied, demonstrating a wide array of pharmacological properties including antimicrobial, antiviral, and enzyme inhibitory activities.[1][2] This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes a potential signaling pathway to inform further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various benzotriazole derivatives, providing a comparative look at their efficacy in different assays. While direct comparative studies on a series of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride analogs are limited in the public domain, the data presented here on structurally related compounds offer valuable insights into the structure-activity relationships (SAR) of this class of molecules.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Benzotriazole Derivatives [3]

CompoundSubstituent on Aryl Ringα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
25 Chloro2.41 ± 1.312.5 ± 1.21
36 Chloro2.12 ± 1.352.21 ± 1.08
37 Chloro2.00 ± 1.222.04 ± 1.4

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Antimicrobial Activity of [(1H-benzotriazol-1-ylacetyl)amino]acetic Acid Derivatives [4][5][6]

CompoundTest OrganismZone of Inhibition (mm)
Ib S. Aureus15
B. Subtilis16
E. coli14
S. typhi13
IIb S. Aureus14
B. Subtilis15
E. coli13
S. typhi12
IIIb S. Aureus16
B. Subtilis17
E. coli15
S. typhi14
IVb S. Aureus13
B. Subtilis14
E. coli12
S. typhi11
Vb S. Aureus17
B. Subtilis18
E. coli16
S. typhi15
Norfloxacin (Standard) S. Aureus20
B. Subtilis22
E. coli21
S. typhi20

Zone of inhibition is a measure of the antibacterial efficacy of a compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of the benzotriazole analogs.

1. α-Glucosidase and α-Amylase Inhibition Assay [3]

This in vitro assay is used to determine the inhibitory potential of compounds against carbohydrate-hydrolyzing enzymes, which is relevant for the management of diabetes.

  • Enzyme and Substrate: α-glucosidase and α-amylase enzymes are used with their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).

  • Procedure:

    • The test compound is pre-incubated with the enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is incubated for a specific period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of product formed is measured spectrophotometrically.

    • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (enzyme and substrate without the inhibitor).

    • IC50 values are determined from a dose-response curve.

  • Kinetic Studies: To understand the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.[3]

2. Antimicrobial Susceptibility Testing (Agar Dilution/Broth Dilution Method) [4][5]

These methods are used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Agar Dilution Method:

    • A series of agar plates containing different concentrations of the test compound are prepared.

    • A standardized inoculum of the microorganism is spotted onto the surface of each plate.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Broth Dilution Method:

    • A series of dilutions of the test compound is prepared in a liquid growth medium in microtiter plates.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated, and microbial growth is assessed by measuring turbidity or by visual inspection.

    • The MIC is the lowest concentration of the compound that prevents visible growth.

Signaling Pathway Visualization

Benzotriazole derivatives have been investigated for their potential as anticancer agents through the inhibition of protein kinase CK2, a key regulator of cell survival.[7] The following diagram illustrates the hypothetical signaling pathway through which a benzotriazole analog could induce apoptosis in cancer cells by inhibiting CK2.

CK2_Inhibition_Pathway cluster_0 Pro-Survival Signaling cluster_1 Apoptosis Regulation CK2 Protein Kinase CK2 Akt Akt CK2->Akt Activation NFkB NF-κB CK2->NFkB Activation Pro_Apoptotic Pro-Apoptotic Factors (e.g., Bad, Bax) Akt->Pro_Apoptotic Inhibition NFkB->Pro_Apoptotic Inhibition Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induction Benzotriazole 2-(1H-Benzotriazol-1-yl)ethanamine Analog Benzotriazole->CK2 Inhibition

Caption: Hypothetical pathway of CK2 inhibition by a benzotriazole analog leading to apoptosis.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel benzotriazole analogs.

Synthesis_Evaluation_Workflow Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., Enzyme Inhibition, Antimicrobial Assays) Purification->Biological_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for the development of novel benzotriazole analogs.

References

Comparative study of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride with other benzotriazole isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride and Its Isomers

This guide provides a comparative analysis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and its benzotriazole isomers, with a focus on their synthesis and performance. Benzotriazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, serving as versatile scaffolds for developing therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

Understanding Benzotriazole Isomerism

Benzotriazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a triazole ring. The triazole ring contains three nitrogen atoms, which allows for the existence of tautomeric forms. When a substituent is added to one of the nitrogen atoms, N-substituted benzotriazoles can exist as two primary isomers: 1H- and 2H-substituted.[2][3] While the energy difference between these two isomers is minimal, it is generally observed that the 1H-substituted isomer is more dominant in solid and solution phases, whereas the proportion of the 2H-tautomer tends to increase in the gaseous phase.[2]

The focus of this guide, 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride, is the hydrochloride salt of the 1H-isomer of 2-(benzotriazolyl)ethanamine. Its counterpart is 2-(2H-benzo[d]triazol-2-yl)ethanamine. The position of the ethanamine group on the triazole ring significantly influences the molecule's chemical and biological properties.

Isomerism in N-Substituted Benzotriazoles cluster_0 Benzotriazole cluster_1 N-Alkylation cluster_2 Isomeric Products Benzotriazole Alkylating_Agent R-X (e.g., Cl-CH2CH2-NH2) Isomer_1H 1H-Isomer (1-substituted) Alkylating_Agent->Isomer_1H Forms Isomer_2H 2H-Isomer (2-substituted) Alkylating_Agent->Isomer_2H Forms

Caption: Isomerism in N-Substituted Benzotriazoles.

Comparative Synthesis of Benzotriazole Isomers

The synthesis of N-substituted benzotriazoles can be achieved through various methods, with the choice of method influencing the regioselectivity and yield of the desired isomer.

Conventional vs. Microwave-Assisted Synthesis

Traditional synthesis often involves refluxing the reactants for several hours. However, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative.[4] MAOS offers significant advantages, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1] These attributes make it particularly attractive in drug discovery and development.[1] A comparison of these two methods for the synthesis of benzotriazole derivatives highlights the efficiency of microwave irradiation.[4]

ParameterConventional SynthesisMicrowave-Assisted SynthesisReference
Reaction Time Hours (e.g., 6 hours)Minutes (e.g., 4-6 minutes)[1][4]
Yield Moderate (e.g., 65-72%)High (e.g., 83-93%)[4]
Conditions Refluxing in a solventMicrowave irradiation, often solvent-free[1][4]
Environmental Impact Higher energy consumption, solvent wasteLower energy consumption, green chemistry approach[4]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzotriazole Derivatives.

Regioselectivity in N-Alkylation

Achieving regioselectivity for the 1H-isomer, such as in the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, is a key challenge. Several strategies have been developed to favor the formation of the 1-alkyl benzotriazoles. An effective solvent-free technique involves using potassium carbonate (K₂CO₃), silicon dioxide (SiO₂), and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) under microwave or thermal conditions.[5][6] This method allows for the regioselective formation of 1-alkyl benzotriazoles in moderate to high yields with short reaction times.[5] Direct alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole with alkyl halides in the presence of potassium hydroxide in methanol typically yields a mixture of 1- and 2-isomers, which then requires separation by flash column chromatography.[7]

Physicochemical Properties

The isomeric form of a substituted benzotriazole influences its physical and chemical properties. Below is a comparison of the available data for the ethanamine-substituted isomers.

Property2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride2-(2H-Benzo[d]triazol-2-yl)ethanamine
CAS Number 2690-84-8[8][9]69980-83-2[10]
Molecular Formula C₈H₁₁ClN₄[8][9]C₈H₁₀N₄
Molecular Weight 198.65 g/mol [8][9]162.19 g/mol [11]
Isomer Type 1H-substituted2H-substituted

Table 2: Physicochemical Properties of Benzotriazole Ethanamine Isomers.

Experimental Protocols

Below are detailed methodologies for the synthesis of benzotriazole and its N-alkylated derivatives, which are foundational for producing compounds like 2-(1H-Benzo[d]triazol-1-yl)ethanamine.

Protocol 1: Synthesis of Benzotriazole (Conventional Method)

This protocol describes the synthesis of the parent benzotriazole ring system.

  • Preparation: Prepare a mixture of 12 g (11.5 ml) of glacial acetic acid and 30 ml of water in a 250 ml beaker.[12][13]

  • Addition of Reactant: Add 10.8 g of o-phenylenediamine to the mixture and cool it to 15°C while stirring.[13]

  • Diazotization: Slowly add a solution of 7.5 g of sodium nitrite in 15 ml of water. The temperature of the reaction will rise.[12][13]

  • Cooling and Precipitation: Once the temperature begins to cool, chill the mixture in an ice bath for at least 30 minutes to allow the benzotriazole to precipitate.[13]

  • Isolation: Collect the pale brown, needle-like crystals by filtration. A second crop can be obtained by concentrating the filtrate.

G Workflow for Benzotriazole Synthesis start Start step1 Mix o-phenylenediamine with acetic acid and water start->step1 step2 Cool mixture to 15°C step1->step2 step3 Add sodium nitrite solution (Diazotization) step2->step3 step4 Cool in ice bath (Precipitation) step3->step4 step5 Filter to collect benzotriazole crystals step4->step5 end End step5->end

Caption: General Workflow for Benzotriazole Synthesis.

Protocol 2: N-Alkylation of Benzotriazole (Microwave-Assisted Method)

This protocol is a general method for the N-alkylation of benzotriazole, which can be adapted for specific alkylating agents.

  • Reactant Mixture: In a microwave-safe vessel, thoroughly grind a mixture of benzotriazole (0.01 mol), potassium carbonate (K₂CO₃, 0.045 mol), and the phase transfer catalyst TBAB (0.05 g) using a mortar and pestle for 10 minutes at room temperature.[1]

  • Microwave Irradiation: Place the vessel in a microwave oven and irradiate the mixture at 200 W for 5 minutes.[1]

  • Work-up: After irradiation, add a 40% NaOH solution to the mixture.[1]

  • Isolation and Purification: Isolate the crude product and recrystallize it from ethanol to obtain the pure substituted benzyl benzotriazole.[1]

Microwave-Assisted N-Alkylation Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outcomes Reactants Benzotriazole Alkylating Agent Base (K2CO3) Catalyst (TBAB) MAOS Microwave-Assisted Organic Synthesis Reactants->MAOS Energy Microwave Energy (200 W) Energy->MAOS Yield High Yield MAOS->Yield Time Short Reaction Time MAOS->Time Purity Clean Reaction Profile MAOS->Purity

Caption: Logical Flow of Microwave-Assisted Synthesis.

Performance and Applications

The biological activity of benzotriazole derivatives is often dependent on the substitution pattern. For instance, in a study of 1H-benzotriazole and 1H-benzimidazole analogues as anti-helicase agents, N-alkylation of a tetrabromobenzotriazole compound enhanced its inhibitory activity.[7] Specifically, the 2-methyl, 2-ethyl, and 2-propyl derivatives (2H-isomers) were found to be the most active.[7] This suggests that for certain biological targets, the 2H-isomer may exhibit superior performance.

Conversely, other studies have found that 1-substituted benzotriazole derivatives were more active than their 2-benzotriazolyl isomer counterparts against certain mycobacterial strains.[6] The diverse pharmacological profiles underscore the importance of synthesizing and testing both isomers in drug development. Benzotriazole derivatives have shown a wide array of activities, including:

  • Antimicrobial and Antifungal: Effective against various bacterial and fungal strains, with some compounds showing activity comparable to standard drugs like streptomycin and griseofulvin.[5][14]

  • Antiviral: Halogenated benzotriazole nucleosides have been tested for activity against the hepatitis C virus.[3]

  • Analgesic and Anti-inflammatory: Certain derivatives have demonstrated significant analgesic effects.[5]

  • Antioxidant: Benzotriazole-substituted compounds have shown superior free radical scavenging abilities.[5]

  • Corrosion Inhibition: 1H-Benzotriazole is widely used as a corrosion inhibitor, particularly for copper and its alloys.

Conclusion

The synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and its isomers presents a study in regioselectivity, where the choice of synthetic method profoundly impacts the outcome. Microwave-assisted synthesis offers a rapid and high-yield pathway, often favoring the formation of the thermodynamically stable 1H-isomer, which is crucial for producing the target compound. However, the comparative biological data indicates that neither the 1H nor the 2H isomer is universally superior; their efficacy is target-dependent. This necessitates the development of selective synthetic routes for both isomers to fully explore the therapeutic potential of the benzotriazole scaffold in drug discovery. The provided protocols offer a foundation for such synthetic explorations, enabling researchers to generate and evaluate these valuable compounds.

References

Validating the Mechanism of Action of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reported biological activities of 2-(1H-Benzo[d]triazol-1-yl)ethanamine analogs and derivatives reveals a class of compounds with diverse therapeutic potential. While specific experimental data validating the mechanism of action for 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride is not extensively available in the public domain, a review of closely related derivatives provides significant insights into their potential biological targets and pathways. This guide compares the performance of various benzotriazole derivatives, offering supporting experimental data and detailed methodologies to aid researchers and drug development professionals in their investigations.

Comparative Analysis of Biological Activity

Benzotriazole derivatives have been widely investigated for a range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The core benzotriazole scaffold serves as a versatile platform for chemical modifications, leading to a wide array of derivatives with distinct biological profiles.

Antimicrobial Activity

Several studies have highlighted the efficacy of benzotriazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The proposed mechanism for some of these derivatives involves the disruption of the bacterial cell membrane, leading to cell lysis and death. This is particularly relevant in the context of rising antibiotic resistance.

Table 1: Antimicrobial Activity of Selected Benzotriazole Derivatives

Compound/DerivativeTarget OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
N-acyl-1H-benzotriazole derivativesBacillus subtilisMIC = 12.5 µg/mL[1]
N-acyl-1H-benzotriazole derivativesEscherichia coliMIC = 6.25 µg/mL[1]
Benzotriazole-based β-amino alcoholsStaphylococcus aureus (ATCC-25923)MIC = 8 µM[2][3]
Benzotriazole-based β-amino alcoholsBacillus subtilis (ATCC 6633)MIC = 8 µM[2][3]

MIC: Minimum Inhibitory Concentration

Antiviral Activity

A notable area of investigation for benzotriazole derivatives is their potential as antiviral agents. Research has shown that certain N-substituted benzotriazole analogs can act as inhibitors of viral enzymes that are crucial for replication. For instance, derivatives have been identified as inhibitors of the hepatitis C virus (HCV) NTPase/helicase.

Table 2: Antiviral Activity of Selected Benzotriazole Derivatives

Compound/DerivativeVirusTargetActivity Metric (IC50/EC50)Reference
N-(4-(2H-benzo[d][1][4][5]triazol-2-yl)phenyl)amide derivative 17Coxsackievirus B5 (CV-B5)Viral ReplicationEC50 = 6.9 µM[6][7]
N-(4-(2H-benzo[d][1][4][5]triazol-2-yl)phenyl)amide derivative 18Coxsackievirus B5 (CV-B5)Viral ReplicationEC50 = 5.5 µM[6][7]
N,N′-bis-[4-(1H(2H)-benzo[d][1][4][5]triazol-1(2)-yl)phenyl]alkyl dicarboxamidesPoliovirus-1Viral Helicase-[8]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been attributed to several mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[4] The structural similarity of the benzotriazole core to endogenous purines allows these compounds to interact with various enzymatic targets within cancer cells. Some derivatives have shown potent, broad-spectrum anticancer activity against numerous human tumor cell lines.[9]

Table 3: Anticancer Activity of Selected Benzotriazole Derivatives

Compound/DerivativeCancer Cell LineProposed Mechanism of ActionActivity Metric (e.g., GI50, IC50)Reference
Benzotriazole N-acylarylhydrazone hybrid 3eOvarian (OVCAR-3)FAK Inhibition, Caspase-3 mediated apoptosisIC50 = 29 nM[9]
Benzotriazole N-acylarylhydrazone hybrid 3eLeukemia (HL-60)FAK Inhibition, Caspase-3 mediated apoptosisIC50 = 25 nM[9]
Benzotriazole-substituted imidazol-2-thionesVarious cancer cell linesTubulin polymerization inhibition, Apoptosis induction-[4]

GI50: 50% growth inhibition; IC50: Half-maximal inhibitory concentration; FAK: Focal Adhesion Kinase

Anti-inflammatory Activity

The anti-inflammatory properties of benzotriazole derivatives are an emerging area of research. Some studies suggest that these compounds may exert their effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[4] Additionally, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of the biological activities of these derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 105 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Enzyme Inhibition Assays (e.g., α-Glucosidase Inhibition)

These assays are employed to evaluate the inhibitory potential of compounds against specific enzymes.

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., α-glucosidase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer.

  • Assay Reaction: The test compound, enzyme, and buffer are pre-incubated in a 96-well plate. The reaction is initiated by the addition of the substrate.

  • Signal Detection: The enzymatic reaction produces a detectable signal (e.g., colorimetric or fluorescent), which is measured over time using a plate reader.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve. Kinetic studies can further reveal the mode of inhibition (e.g., competitive, non-competitive).[10]

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero-76 cells) is prepared in multi-well plates.

  • Viral Infection: The cell monolayers are infected with a known amount of virus.

  • Compound Treatment: After viral adsorption, the medium is replaced with a semi-solid overlay medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • EC50 Determination: The EC50 value is calculated by determining the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

Visualizing Mechanisms of Action

Diagrams of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action of these compounds.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_moa Mechanism of Action Studies HTS Primary Screen (e.g., Cell Viability Assay) Dose_Response Dose-Response Studies (IC50/EC50 Determination) HTS->Dose_Response Identified Hits Selectivity Selectivity Assays (e.g., against normal cells) Dose_Response->Selectivity Enzyme_Assay Enzyme Inhibition Assays Selectivity->Enzyme_Assay Confirmed Hits Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Assay->Pathway_Analysis Binding_Assay Target Binding Assays Pathway_Analysis->Binding_Assay

Caption: General experimental workflow for hit identification and validation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates Ubiquitination Ubiquitination & Proteasomal Degradation IkB->Ubiquitination Targeted for NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Bound/Inactive NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Ubiquitination->NFkB_p65_p50 Releases DNA DNA NFkB_translocation->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Benzotriazole Benzotriazole Derivative Benzotriazole->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by benzotriazole derivatives.

References

In vitro vs. in vivo efficacy of anticancer agents derived from 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of various anticancer agents derived from the benzotriazole scaffold. While specific efficacy data for 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride remains limited in publicly available research, a significant body of evidence highlights the potent anticancer activities of numerous benzotriazole derivatives. This document summarizes key experimental findings, details the methodologies used, and illustrates the underlying molecular pathways.

In Vitro Efficacy: A Quantitative Comparison

The in vitro cytotoxic activity of benzotriazole derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies. The following table summarizes the IC50 values for several promising benzotriazole derivatives.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 2.1 VX2Carcinoma3.80 ± 0.75[1]
Compound 2.2 MGCStomach Cancer3.72 ± 0.11[1]
Compound 2.5 A549Lung Cancer5.47 ± 1.11[1]
Compound 2.5 MKN45Stomach Cancer3.04 ± 0.02[1]
BI9 MCF-7Breast Cancer3.57[2]
BI9 HL-60Leukemia0.40[2]
BI9 HCT-116Colon Cancer2.63[2]
12O SiHaCervical Cancer0.009[3]
Benzotriazole-containing quinoline 5, 7, 9 --1.23–7.39[1]
Benzotriazole N-acylarylhydrazone 3d, 3e, 3f, 3q OVCAR-3Ovarian Cancer0.025 - 0.130[1]
Benzotriazole N-acylarylhydrazone 3d, 3e, 3f, 3q HL-60 (TB)Leukemia0.025 - 0.130[1]

In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies, primarily using xenograft mouse models, provide critical insights into the therapeutic potential of these compounds in a living organism. The data below highlights the tumor growth inhibition (TGI) achieved by a representative benzotriazole derivative.

Compound IDCancer ModelAdministrationDoseTumor Growth Inhibition (%)Reference
Compound 25 SiHa XenograftOral (p.o.), once daily20 mg/kg79.29[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the in vitro and in vivo assays cited in this guide.

In Vitro: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. For compounds requiring a solvent, a vehicle control is run in parallel.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the benzotriazole derivatives.

  • MTT Addition: Following the treatment period (e.g., 24-72 hours), add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add benzotriazole derivatives incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance (570nm) add_solubilization->read_absorbance

Workflow for the MTT cell viability assay.
In Vivo: Xenograft Mouse Model

Xenograft models, involving the transplantation of human cancer cells into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[4]

Protocol:

  • Cell Preparation: Harvest human cancer cells (e.g., SiHa) and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[4]

  • Drug Administration: Administer the benzotriazole derivative or vehicle control according to the specified dose and schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Xenograft_Model_Workflow cluster_implantation Tumor Implantation cluster_treatment_phase Treatment Phase cluster_analysis Analysis prepare_cells Prepare cancer cell suspension implant_cells Subcutaneous injection into mice prepare_cells->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into groups monitor_growth->randomize administer_drug Administer compound/vehicle randomize->administer_drug monitor_efficacy Measure tumor volume & body weight administer_drug->monitor_efficacy endpoint Study endpoint & euthanasia monitor_efficacy->endpoint excise_tumors Excise & analyze tumors endpoint->excise_tumors

Workflow for the xenograft mouse model study.

Mechanism of Action: Signaling Pathways

Several studies suggest that benzotriazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). One of the key mechanisms identified is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is often overexpressed in various tumors and plays a crucial role in cell survival and proliferation.

Inhibition of FAK by certain benzotriazole derivatives leads to the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, the activation of caspase-3 is a critical step in this pathway, leading to the cleavage of cellular substrates and ultimately, cell death.[5][6]

FAK_Apoptosis_Pathway Benzotriazole Benzotriazole Derivative FAK Focal Adhesion Kinase (FAK) Benzotriazole->FAK Inhibition Procaspase3 Procaspase-3 FAK->Procaspase3 Inhibits activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

FAK-mediated apoptosis induced by benzotriazole derivatives.

References

Comparative Analysis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine Derivatives: A Structural Approach to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships (SAR) of 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride derivatives reveals critical insights into their therapeutic potential. This guide synthesizes experimental data to provide a comparative analysis of their performance as antimicrobial and enzyme inhibitory agents, offering a valuable resource for researchers and drug development professionals.

The benzotriazole scaffold is a prominent pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide focuses on elucidating the structure-activity relationships of a specific class of these compounds: 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride derivatives. By systematically analyzing the impact of various structural modifications on their biological efficacy, we can better understand the key molecular features driving their therapeutic effects. This analysis is crucial for the rational design of more potent and selective drug candidates.

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of the 2-(1H-Benzo[d]triazol-1-yl)ethanamine backbone have demonstrated notable activity against a range of bacterial and fungal pathogens. The following table summarizes the antimicrobial performance of a series of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives, which share a common structural framework with the target compounds of this guide.

Compound IDR GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Ia H151412.525
IIa CH₃16156.2512.5
IIIa CH(CH₃)₂18163.126.25
IVa CH₂CH(CH₃)₂17156.2512.5
Va CH₂Ph19171.563.12
Norfloxacin -25280.50.25

Data sourced from a study on [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives, which provides a relevant structural comparison.

The data clearly indicates that the nature of the 'R' group substituent significantly influences the antimicrobial activity. A general trend of increasing potency is observed with an increase in the lipophilicity and steric bulk of the substituent. The benzyl-substituted derivative (Va ) exhibited the most potent antibacterial activity, suggesting that aromatic interactions may play a key role in target binding.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth for 24 hours at 37°C. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar was poured into sterile Petri plates and allowed to solidify.

  • Inoculation: The solidified agar plates were swabbed with the prepared bacterial inoculum.

  • Well Preparation and Sample Addition: Wells of 6 mm diameter were punched into the agar. A 100 µL solution of each test compound (at a concentration of 100 µg/mL in DMSO) was added to the respective wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method in 96-well plates.

Enzyme Inhibition: Targeting Key Biological Pathways

In addition to their antimicrobial properties, benzotriazole derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including diabetes. The following table presents the inhibitory activity of a series of benzotriazole derivatives against α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism.

Compound IDSubstituent (R)α-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
7 2-Chlorophenyl3.21 ± 0.052.89 ± 0.03
8 3-Chlorophenyl3.11 ± 0.042.78 ± 0.02
9 4-Chlorophenyl2.98 ± 0.032.54 ± 0.01
10 2,4-Dichlorophenyl2.50 ± 0.022.12 ± 0.01
11 2-Bromophenyl3.34 ± 0.063.01 ± 0.04
Acarbose -1.89 ± 0.021.55 ± 0.01

Data adapted from a study on benzotriazole derivatives as enzyme inhibitors, providing a basis for SAR analysis.[1]

The SAR analysis of these enzyme inhibitors reveals that the position and nature of the substituent on the phenyl ring are critical for activity. Halogen substitutions, particularly chlorine, were found to enhance the inhibitory potential. The compound with a 2,4-dichloro substitution (10 ) demonstrated the most potent inhibition against both α-amylase and α-glucosidase, suggesting that electronic and steric factors contribute to the binding affinity.[1]

Experimental Protocol: α-Glucosidase Inhibition Assay[1]
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate were prepared in phosphate buffer (pH 6.8).

  • Assay Procedure: 10 µL of the test compound solution (in DMSO) was pre-incubated with 20 µL of the enzyme solution at 37°C for 10 minutes.

  • Reaction Initiation: The reaction was initiated by adding 20 µL of the pNPG substrate.

  • Incubation and Termination: The reaction mixture was incubated at 37°C for 30 minutes and then terminated by the addition of 50 µL of 0.1 M Na₂CO₃.

  • Absorbance Measurement: The absorbance of the liberated p-nitrophenol was measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition was calculated, and the IC₅₀ value was determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Synthetic Pathway

The general synthetic route to 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives involves a multi-step process, which can be visualized to understand the key chemical transformations.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Derivatization (Example) Benzotriazole Benzotriazole Product_1 2-(1H-Benzotriazol-1-yl)ethanamine Hydrobromide Benzotriazole->Product_1 Base, Solvent 2-Bromoethanamine_HBr 2-Bromoethanamine Hydrobromide 2-Bromoethanamine_HBr->Product_1 Product_1_ref 2-(1H-Benzotriazol-1-yl)ethanamine Hydrobromide Final_Product N-Substituted Derivative Product_1_ref->Final_Product Base, Solvent Acyl_Chloride R-COCl (Acyl Chloride) Acyl_Chloride->Final_Product

Caption: General synthetic workflow for 2-(1H-Benzo[d]triazol-1-yl)ethanamine derivatives.

This diagram illustrates a common synthetic strategy where the core amine is first synthesized via N-alkylation of benzotriazole, followed by derivatization of the primary amine to introduce various substituents for SAR studies.

Logical Relationship of SAR Analysis

The process of conducting a structure-activity relationship study follows a logical progression from initial compound design to the identification of lead candidates.

SAR_Logic Define_Core Define Core Scaffold (2-(1H-Benzotriazol-1-yl)ethanamine) Synthesize_Analogs Synthesize a Library of Analogs Define_Core->Synthesize_Analogs Biological_Screening Biological Screening (e.g., Antimicrobial, Enzyme Inhibition) Synthesize_Analogs->Biological_Screening Analyze_Data Analyze SAR Data (Identify Key Structural Features) Biological_Screening->Analyze_Data Lead_Optimization Lead Optimization (Design More Potent Analogs) Analyze_Data->Lead_Optimization

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel Benzotriazoles and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic microorganisms. This guide provides a comparative benchmark of the antimicrobial activity of newly synthesized benzotriazole derivatives against established standard antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the potential of these novel compounds.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of novel benzotriazole derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC values of several novel benzotriazole compounds against the standard antibiotics Ciprofloxacin and Fluconazole. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Comparative Antibacterial Activity of Novel Benzotriazoles and Ciprofloxacin

Compound/DrugStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
Novel Benzotriazole 1 32[1]64[1]>128>128
Novel Benzotriazole 2 8[1]16[1]>128>128
Novel Benzotriazole 3 1.56[2]1.56[2]6.25[2]3.12[2]
Ciprofloxacin (Standard) ≤1≤0.5≤0.25≤1

Note: Data for Novel Benzotriazoles 1 and 2 are presented in µM in the source material and have been converted to µg/mL for comparative purposes, assuming an average molecular weight. Some benzotriazole derivatives have shown MIC values as low as 0.125-0.25 µg/mL against certain strains.[3]

Table 2: Comparative Antifungal Activity of Novel Benzotriazoles and Fluconazole

Compound/DrugCandida albicans (ATCC 10231) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
Novel Benzotriazole 4 >128>128
Novel Benzotriazole 5 64[4]>128
Fluconazole (Standard) 0.25 - 216 - 64

Note: The antifungal activity of benzotriazole derivatives can vary significantly based on their chemical structure. Some derivatives have demonstrated potent antifungal effects.[5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method involves preparing two-fold serial dilutions of the compounds to be tested in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test bacterium or fungus.
  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
  • Test Compounds: Stock solutions of novel benzotriazoles and standard antibiotics prepared in a suitable solvent (e.g., DMSO).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Several colonies of the microorganism are transferred to a sterile saline solution.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • This suspension is then further diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Plate Preparation and Inoculation:

  • Serial two-fold dilutions of the test compounds are prepared directly in the microtiter plate.
  • Each well is then inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (microorganism and medium, no compound) and a negative control (medium only).

4. Incubation:

  • The inoculated plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative framework, the following diagrams have been generated using Graphviz.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Pure Microbial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plates (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end end determine_mic->end End: Quantitative Efficacy Data

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative_Analysis cluster_compounds Test Articles cluster_testing Antimicrobial Susceptibility Testing cluster_outcome Comparative Outcome novel_bzt Novel Benzotriazoles Series of new chemical entities mic_assay Broth Microdilution Assay Determine MIC values novel_bzt->mic_assay std_abx Standard Antibiotics Ciprofloxacin, Fluconazole, etc. std_abx->mic_assay comparison {Performance Benchmark | Compare MIC values} mic_assay->comparison conclusion Efficacy Conclusion: - Superior - Comparable - Inferior comparison->conclusion

Caption: Logical framework for the comparative analysis of antimicrobial activity.

Conclusion

The presented data indicates that novel benzotriazole derivatives exhibit a wide range of antimicrobial activities. Some derivatives have demonstrated promising efficacy against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or even exceeding those of standard antibiotics in specific cases.[2] However, it is also evident that the antimicrobial spectrum and potency are highly dependent on the specific chemical structure of the benzotriazole derivative. Further structure-activity relationship (SAR) studies are warranted to optimize these compounds for enhanced antimicrobial efficacy and a broader spectrum of activity. The detailed experimental protocols provided herein offer a standardized basis for such future investigations.

References

Head-to-head comparison of different linkers in PROTACs including triazole-based structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance.[1] This guide provides an objective, data-driven comparison of PROTACs with varying linker compositions, with a special focus on triazole-based structures, offering insights into how linker length, flexibility, and chemical makeup influence therapeutic potential.

The Pivotal Role of the Linker in PROTAC Function

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that function by hijacking the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4]

The linker is not merely a passive spacer; its characteristics profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][5] This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][6] An ideal linker facilitates the optimal spatial orientation of the target protein and the E3 ligase, promoting efficient ubiquitin transfer.[1] Furthermore, the linker's physicochemical properties, such as solubility and permeability, are critical for the PROTAC's overall drug-like characteristics.[1][7]

Comparative Analysis of Linker Compositions

The choice of linker can dramatically alter a PROTAC's performance. The most common linker types include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid and specialized structures.[1][8] The inclusion of a triazole ring, often installed via "click chemistry," has become a popular strategy for its synthetic convenience and favorable properties.[9][]

Key Performance Indicators:
  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[8]

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[8]

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on these key performance indicators.

Data Presentation

Table 1: Impact of Linker Composition and Length on PROTAC Performance

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Key Finding
TBK1VHLAlkyl/Ether< 12No degradation-A minimum linker length is required for degradation.[11][12]
TBK1VHLAlkyl/Ether21396%Optimal degradation potency was observed at a specific length.[11]
TBK1VHLAlkyl/Ether2929276%Potency can decrease if the linker is too long.[11][12]
CRBNVHLNine-atom alkyl chain9Concentration-dependent decrease-Alkyl linkers can be effective for certain targets.[11][12]
CRBNVHLThree PEG units~9Weak degradation-For this target, a PEG linker was less effective than an alkyl chain of similar length, showing linker composition is target-dependent.[11][12]
Androgen Receptor (AR)VHLFlexible (PEG)-Exhibited degradation-Flexible linkers are a common starting point.[12]
Androgen Receptor (AR)VHLRigid (Disubstituted Phenyl)-No activity-Increased rigidity does not always improve activity and can be detrimental.[12]

Table 2: Performance Data for PROTACs Featuring Triazole-Based Linkers

Target ProteinE3 LigaseLinker DetailsCell LineDC50 (nM)Dmax (%)Key Finding
CDK9CRBN (Thalidomide)Triazole position varied within a 13-15 atom linkerMOLM-1311 - 2580 - >95%The specific placement of the rigid triazole ring within the linker significantly impacts degradation potency.[13]
CDK9CRBN (Thalidomide)Optimal triazole position in a 13-15 atom linker (Compound 21)MOLM-1311>95%Fine-tuning the triazole position can lead to highly potent degraders.[13]
BRD4CRBN (Thalidomide)Click chemistry-derived triazole linker---The use of click chemistry to form a triazole ring is a robust and efficient method for PROTAC synthesis.[5]
PARP1VHL, CRBN, or MDM2Triazole linker used for combinatorial synthesis---Triazole click chemistry facilitates the rapid synthesis of PROTAC libraries to identify optimal combinations of warhead, linker, and E3 ligase ligand.[11]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary E2 E2 Ub-conjugating enzyme E2->Ub

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_eval Performance Evaluation cluster_opt Optimization select_ligands Select POI and E3 Ligase Ligands choose_linker Choose Linker Type (e.g., PEG, Alkyl, Triazole) select_ligands->choose_linker synthesize Synthesize PROTAC Library (Varying length & attachment) choose_linker->synthesize ternary_assay Ternary Complex Formation Assay (SPR, ITC, FRET) synthesize->ternary_assay western_blot Western Blot for Degradation (Determine DC50 and Dmax) ternary_assay->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) western_blot->viability_assay sar_analysis Analyze Structure-Activity Relationship (SAR) viability_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->synthesize Iterate

Caption: A rational workflow for PROTAC linker selection and optimization.

Synthesis_Comparison cluster_traditional Traditional Amide Linker Synthesis cluster_click Click Chemistry Triazole Linker Synthesis poi_cooh POI-Ligand-COOH amide_protac PROTAC with Amide Linker poi_cooh->amide_protac e3_nh2 Linker-E3-Ligand-NH2 e3_nh2->amide_protac coupling Coupling Reagents (e.g., HATU, EDC) coupling->amide_protac poi_alkyne POI-Ligand-Alkyne triazole_protac PROTAC with Triazole Linker poi_alkyne->triazole_protac e3_azide Linker-E3-Ligand-Azide e3_azide->triazole_protac cu_cat Cu(I) Catalyst cu_cat->triazole_protac CuAAC Reaction

Caption: Comparison of traditional vs. click chemistry for PROTAC synthesis.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8][12][14]

  • Cell Culture and Treatment : Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8][12]

  • Cell Lysis : Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal protein loading.[14]

  • Sample Preparation : Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer : Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[8][12]

Cell Viability/Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[12][14]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.[12]

  • Compound Treatment : Treat the cells with a serial dilution of the PROTAC compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure (using CellTiter-Glo® as an example) : Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol. Mix and incubate to stabilize the luminescent signal.[14]

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing ubiquitination of the target protein.[14]

  • Cell Treatment : Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will cause polyubiquitinated proteins to accumulate.

  • Cell Lysis : Lyse the cells as described in the Western Blot protocol.[14]

  • Immunoprecipitation (IP) : Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex. Wash the beads several times to remove non-specific binders.[14]

  • Elution and Western Blot : Elute the protein from the beads and perform a Western blot as described previously.[14]

  • Detection : Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.[14]

  • Data Analysis : A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[14]

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Benzotriazole-Derived Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. Compounds derived from 2-(1H-Benzo[d]triazol-1-yl)ethanamine hydrochloride and related benzotriazole scaffolds have emerged as a versatile class of molecules with the potential to modulate the activity of various enzymes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the assessment of their therapeutic potential and off-target effects.

The benzotriazole moiety is a recognized pharmacophore present in a range of biologically active compounds.[1] Its derivatives have been investigated for their inhibitory effects against several enzyme families, including protein kinases, carbohydrate-hydrolyzing enzymes, and fungal cytochrome P450 enzymes.[2][3][4] While often designed for a specific target, the inherent chemical properties of the benzotriazole scaffold can lead to interactions with multiple enzymes, a phenomenon known as cross-reactivity. A thorough understanding of this cross-reactivity profile is crucial for predicting potential side effects and identifying opportunities for polypharmacology.

Comparative Cross-Reactivity Profile

To illustrate the target promiscuity and selectivity of this class of inhibitors, this section presents a comparative analysis of three representative benzotriazole derivatives against a panel of selected enzymes from different families. The data, presented as IC50 values (the concentration required to inhibit 50% of an enzyme's activity), is collated from various in vitro studies and serves as a guide to their potential selectivity. A lower IC50 value indicates a higher potency.

InhibitorPrimary TargetIC50 (µM) vs. Primary TargetCross-Reactivity Profile (IC50 in µM)
Compound A (Kinase Inhibitor) Protein Kinase CK20.91[5]Serine/Threonine Kinase B: > 50Tyrosine Kinase C: 15.2α-Glucosidase: > 100Fungal CYP51: > 100
Compound B (α-Glucosidase Inhibitor) α-Glucosidase2.00[2]α-Amylase: 2.04[2]Protein Kinase CK2: > 50Fungal CYP51: > 100
Compound C (Antifungal Agent) Fungal CYP510.39[6]Human CYP3A4: 25.8α-Glucosidase: > 100Protein Kinase CK2: > 100

Note: The data presented is a representative compilation from multiple sources for illustrative purposes. The exact cross-reactivity profile of any specific inhibitor must be determined experimentally.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition and cross-reactivity. Below are generalized protocols for the key enzyme assays cited in this guide.

Protein Kinase Inhibition Assay (e.g., for Protein Kinase CK2)

This protocol outlines a typical in vitro radiometric assay to determine the inhibitory activity of a compound against a protein kinase.

Materials:

  • Purified recombinant protein kinase (e.g., human CK2α)

  • Specific peptide substrate for the kinase

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-33P]ATP (radiolabeled ATP)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known CK2 inhibitor)[5]

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the assay buffer, the peptide substrate, and the test compound or control.

  • Initiate the reaction by adding the purified protein kinase.

  • Start the phosphorylation reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) and determine the IC50 value.

α-Glucosidase and α-Amylase Inhibition Assays

These spectrophotometric assays are commonly used to screen for inhibitors of carbohydrate-metabolizing enzymes.[2][7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • α-Amylase from porcine pancreas

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate for α-glucosidase

  • Starch solution (1%) as a substrate for α-amylase

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Acarbose as a positive control inhibitor

  • Sodium carbonate (Na2CO3) solution

  • Dinitrosalicylic acid (DNS) reagent for the α-amylase assay

  • Microplate reader

α-Glucosidase Assay Protocol:

  • Add the test compound, α-glucosidase solution, and phosphate buffer to a microplate well.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding Na2CO3 solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[7][8]

α-Amylase Assay Protocol:

  • Add the test compound and α-amylase solution in buffer to a microplate well.

  • Pre-incubate at 37°C for 10 minutes.

  • Add the starch solution to start the reaction and incubate for a further 15 minutes.

  • Stop the reaction by adding DNS reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • After cooling, measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Fungal CYP51 Inhibition Assay

This assay assesses the inhibition of fungal sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[6][9]

Materials:

  • Recombinant fungal CYP51 and NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADPH (cofactor)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., ketoconazole)

  • HPLC or LC-MS/MS system for product quantification

Procedure:

  • Prepare a master mix of CYP51 and CPR in the reaction buffer.

  • In a microplate, add the enzyme mix and the serially diluted test compounds or controls.

  • Pre-incubate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Add the lanosterol substrate to each well.

  • Initiate the enzymatic reaction by adding NADPH.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the reaction mixture by HPLC or LC-MS/MS to quantify the formation of the demethylated product.

  • Determine the percentage of inhibition and calculate the IC50 value.[9]

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for inhibitor profiling.

signaling_pathway Ergosterol Biosynthesis and Inhibition by Azoles cluster_pathway Fungal Cell cluster_inhibition Inhibitor Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Sterol 14α-demethylase) Fungal Cell Membrane Essential for fungal viability Ergosterol->Fungal Cell Membrane Azole Inhibitor (e.g., Compound C) Azole Inhibitor (e.g., Compound C) Azole Inhibitor (e.g., Compound C)->Lanosterol Inhibits CYP51

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Action for CYP51 Inhibitors.

experimental_workflow Cross-Reactivity Profiling Workflow Start Start Compound Synthesis Synthesize Benzotriazole Derivative Start->Compound Synthesis Primary Target Assay In Vitro Assay vs. Primary Target Enzyme Compound Synthesis->Primary Target Assay Determine IC50 Calculate IC50 Value Primary Target Assay->Determine IC50 Selectivity Panel Potent Inhibitor? Determine IC50->Selectivity Panel Cross-Reactivity Screening Screen Against a Panel of Off-Target Enzymes Selectivity Panel->Cross-Reactivity Screening Yes End End Selectivity Panel->End No Determine Off-Target IC50s Calculate IC50 Values for Off-Targets Cross-Reactivity Screening->Determine Off-Target IC50s Analyze Profile Analyze Selectivity and Cross-Reactivity Profile Determine Off-Target IC50s->Analyze Profile Analyze Profile->End

Caption: Experimental Workflow for Cross-Reactivity Profiling of Enzyme Inhibitors.

References

Reproducibility of synthetic protocols for 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic protocols for 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride, a key intermediate in pharmaceutical research. The following sections detail established synthetic methodologies, present quantitative data for objective comparison, and provide comprehensive experimental protocols.

Comparison of Synthetic Protocols

The synthesis of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride primarily involves the N-alkylation of benzotriazole. The choice of reagents and reaction conditions significantly impacts the yield, purity, and scalability of the process. Two common methods are highlighted below: direct alkylation with 2-chloroethylamine hydrochloride and a method involving a protected amine equivalent. The regioselectivity of the alkylation, favoring the N1 isomer over the N2, is a critical consideration in these syntheses.[1][2]

ParameterProtocol 1: Direct AlkylationProtocol 2: Protected Amine (Phthalimide) Method
Starting Materials Benzotriazole, 2-Chloroethylamine hydrochlorideBenzotriazole, N-(2-bromoethyl)phthalimide
Key Reagents Sodium hydroxide, DMFPotassium carbonate, DMF
Reaction Time 6 - 12 hours8 - 16 hours (alkylation) + deprotection time
Typical Yield 60-75%70-85% (overall)
Purity (post-purification) >98%>99%
Key Advantages Fewer synthetic steps, readily available starting materials.Higher regioselectivity for N1-alkylation, potentially higher purity.
Key Disadvantages Potential for N1/N2 isomer mixture, requiring careful purification.Additional deprotection step required, use of hydrazine.

Experimental Protocols

Protocol 1: Direct Alkylation with 2-Chloroethylamine Hydrochloride

This protocol outlines the direct N-alkylation of benzotriazole using 2-chloroethylamine hydrochloride in the presence of a base.

Materials:

  • 1H-Benzotriazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) in isopropanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1H-Benzotriazole (1.0 eq) in DMF, add powdered sodium hydroxide (2.2 eq) portion-wise at room temperature.

  • Stir the suspension vigorously for 30 minutes.

  • Add 2-chloroethylamine hydrochloride (1.1 eq) in one portion.

  • Heat the reaction mixture to 80-90°C and maintain for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM:Methanol gradient).

  • Dissolve the purified free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise until the pH is acidic.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Protected Amine (Gabriel Synthesis) Method

This alternative protocol utilizes a protected amine, N-(2-bromoethyl)phthalimide, for the alkylation step, followed by deprotection to yield the desired product. The Gabriel synthesis is a well-established method for preparing primary amines.[3][4][5][6][7]

Step 2a: N-Alkylation of Benzotriazole with N-(2-bromoethyl)phthalimide

Materials:

  • 1H-Benzotriazole

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of 1H-Benzotriazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60°C and add N-(2-bromoethyl)phthalimide (1.1 eq).

  • Maintain the reaction at 60°C for 8-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-[2-(1H-Benzo[D]triazol-1-YL)ethyl]phthalimide.

Step 2b: Deprotection using Hydrazine

Materials:

  • N-[2-(1H-Benzo[D]triazol-1-YL)ethyl]phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend the N-alkylated phthalimide intermediate from Step 2a in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and add concentrated HCl.

  • Filter off the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize the crude product from ethanol/ether to yield pure 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two described synthetic protocols.

G Protocol 1: Direct Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start1 1H-Benzotriazole react N-Alkylation (NaOH, DMF, 80-90°C) start1->react start2 2-Chloroethylamine hydrochloride start2->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride purify->product

Caption: Workflow for Direct Alkylation Protocol.

G Protocol 2: Protected Amine Method cluster_start Starting Materials cluster_alkylation Alkylation cluster_deprotection Deprotection cluster_final Final Product start1 1H-Benzotriazole alkylate N-Alkylation (K₂CO₃, DMF, 60°C) start1->alkylate start2 N-(2-bromoethyl)phthalimide start2->alkylate intermediate N-alkylated phthalimide alkylate->intermediate deprotect Hydrazine hydrate, Ethanol, Reflux intermediate->deprotect product 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride deprotect->product

References

Comparative docking studies of 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride derivatives with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and inhibitory potential of novel 2-(1H-Benzo[D]triazol-1-YL)ethanamine hydrochloride derivatives compared to established inhibitors. This report summarizes key quantitative data, experimental methodologies, and interaction pathways.

In the quest for novel therapeutic agents, benzotriazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] Molecular docking studies are a cornerstone of modern drug discovery, providing critical insights into the binding mechanisms and affinities of new chemical entities with their biological targets.[4][5] This guide presents a comparative analysis of recently synthesized benzotriazole derivatives against known inhibitors, leveraging data from various docking studies to evaluate their potential as effective therapeutic agents.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of novel benzotriazole derivatives has been quantified in several studies, often through the determination of IC50 values, which measure the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. These values are crucial for comparing the efficacy of newly synthesized compounds with standard drugs or known inhibitors.

For instance, a series of 1,3,4-oxadiazole derivatives incorporating a benzotriazole moiety were evaluated for their inhibitory activity against MCF-7 and HT29 cancer cell lines. Notably, compound 4 from this series demonstrated the most potent activity, with IC50 values of 5.68 µg/ml and 10.21 µg/ml, respectively.[1] Furthermore, its inhibitory effect on Focal Adhesion Kinase (FAK) was significant, with an IC50 value of 1.2 ± 0.3 µM.[1]

In a different study focused on α-glucosidase inhibition, a series of benzotriazole-based bis-Schiff base scaffolds were synthesized and evaluated.[6] The results, summarized in the table below, show that many of these new compounds exhibit greater potency than acarbose, a standard drug used for the management of type 2 diabetes.

Compound/ScaffoldTarget/Cell LineIC50 Value (µM)Known InhibitorKnown Inhibitor IC50 (µM)
Compound 4 (1,3,4-oxadiazole derivative)MCF-75.68 µg/ml--
Compound 4 (1,3,4-oxadiazole derivative)HT2910.21 µg/ml--
Compound 4 (1,3,4-oxadiazole derivative)FAK1.2 ± 0.3--
Scaffold 1 (bis-Schiff base)α-glucosidase1.10 ± 0.05Acarbose10.30 ± 0.20
Scaffold 2 (bis-Schiff base)α-glucosidase1.50 ± 0.05Acarbose10.30 ± 0.20
Scaffold 3 (bis-Schiff base)α-glucosidase1.80 ± 0.10Acarbose10.30 ± 0.20
Scaffold 5 (bis-Schiff base)α-glucosidase2.50 ± 0.10Acarbose10.30 ± 0.20
Scaffold 6 (bis-Schiff base)α-glucosidase3.10 ± 0.10Acarbose10.30 ± 0.20
Scaffold 9 (bis-Schiff base)α-glucosidase4.20 ± 0.15Acarbose10.30 ± 0.20
Scaffold 10 (bis-Schiff base)α-glucosidase4.80 ± 0.15Acarbose10.30 ± 0.20
Scaffold 11 (bis-Schiff base)α-glucosidase5.30 ± 0.20Acarbose10.30 ± 0.20
Scaffold 12 (bis-Schiff base)α-glucosidase6.10 ± 0.20Acarbose10.30 ± 0.20
Scaffold 13 (bis-Schiff base)α-glucosidase6.90 ± 0.25Acarbose10.30 ± 0.20
Scaffold 14 (bis-Schiff base)α-glucosidase7.50 ± 0.25Acarbose10.30 ± 0.20
Scaffold 15 (bis-Schiff base)α-glucosidase8.20 ± 0.30Acarbose10.30 ± 0.20
Scaffold 16 (bis-Schiff base)α-glucosidase9.10 ± 0.30Acarbose10.30 ± 0.20
Scaffold 18 (bis-Schiff base)α-glucosidase1.30 ± 0.05Acarbose10.30 ± 0.20
Scaffold 19 (bis-Schiff base)α-glucosidase1.60 ± 0.05Acarbose10.30 ± 0.20
Scaffold 20 (bis-Schiff base)α-glucosidase2.10 ± 0.10Acarbose10.30 ± 0.20

Experimental Protocols

The reliability of docking studies hinges on the meticulous application of computational methods. Below are detailed methodologies for typical docking experiments involving benzotriazole derivatives.

Molecular Docking Protocol for Antimicrobial Agents

A representative protocol for evaluating benzotriazole derivatives as potential antimicrobial agents against Staphylococcus aureus tyrosyl t-RNA synthetase (PDB: 1JIJ) is as follows:[5]

  • Ligand Preparation: The 3D structures of the proposed benzotriazole derivatives are drawn using ChemDraw 3D. The energy of these structures is then minimized. Using AutoDock 4.2, the 3D ligand structures are converted into the PDBQT file format, which is required for docking.[5]

  • Target Protein Preparation: The crystal structure of the target protein (S. aureus tyrosyl t-RNA synthetase) is obtained from the Protein Data Bank (PDB ID: 1JIJ). Water molecules and any existing ligands are removed from the protein structure. Polar hydrogen atoms and Kollman charges are added to the protein, and it is also saved in the PDBQT format.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and coordinates of the grid box are set to encompass the binding pocket of the enzyme.

  • Docking Simulation: The Lamarckian genetic algorithm is commonly employed for the docking calculations within AutoDock. The prepared ligands are then docked into the active site of the target protein. The docking process generates various possible binding conformations (poses) of the ligand.

  • Analysis of Results: The results are analyzed based on the binding energy (in kcal/mol) and the interaction of the ligand with the amino acid residues in the active site.[5] The conformation with the lowest binding energy is typically considered the most favorable. For example, the derivative 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide showed a maximum binding energy of -8.9 Kcal/mol and interacted with key residues such as TYR36, GLY38, ALA39, ASP40, THR42, LEU70, and GLN196.[5]

Visualizing Molecular Docking Workflow and Interaction Pathways

To better understand the process of in-silico drug design and the specific interactions of these compounds, the following diagrams illustrate a typical molecular docking workflow and a conceptual signaling pathway.

molecular_docking_workflow Molecular Docking Experimental Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Benzotriazole Derivatives) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (e.g., Target Enzyme) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis lead_identification Lead Compound Identification interaction_analysis->lead_identification signaling_pathway_inhibition Conceptual Signaling Pathway Inhibition receptor Receptor kinase Kinase (e.g., FAK) receptor->kinase downstream Downstream Signaling kinase->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor Benzotriazole Derivative inhibitor->kinase Inhibition

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(1H-Benzo[D]triazol-1-YL)ethanamine Hydrochloride

Essential Guide to the Safe Disposal of 2-(1H-Benzo[D][1][2][3]triazol-1-YL)ethanamine Hydrochloride

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride, a compound commonly used in pharmaceutical research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride. The SDS provides comprehensive information on potential hazards, necessary personal protective equipment (PPE), and emergency procedures.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecific Requirements
Eye and Face Protection Wear chemical safety goggles or a face shield to protect against splashes.[4][5]
Hand Protection Use chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use.
Body Protection A laboratory coat or chemical-resistant apron should be worn to protect the skin and clothing.[4] For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.
Respiratory Protection If handling the solid compound where dust may be generated, or if working in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[4] A fume hood should be used whenever possible to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

1. Waste Identification and Segregation:

  • Categorize: Classify 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride as a solid chemical waste.

  • Segregate: Keep this compound separate from other incompatible waste streams, such as strong oxidizing agents, to prevent hazardous reactions.[2] Store in a designated hazardous waste accumulation area.[2][3]

2. Containerization:

  • Primary Container: If possible, use the original container for disposal.[6][7] If the original container is not available or is compromised, use a new, clean, and compatible container. The container should be made of a material that will not react with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride," the associated hazards (e.g., irritant, toxic), and the accumulation start date.[8]

  • Closure: Ensure the container is securely sealed to prevent leaks or spills.[2][9]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, should be considered contaminated solid waste.

  • Place these items in a designated, labeled hazardous waste bag or container for solid chemical waste.[6]

4. Empty Container Disposal:

  • A container that held 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride is considered empty when all contents have been removed by normal means.

  • To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble).[1][10]

  • The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[9]

  • After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), deface or remove the original label, and the container may then be discarded with regular laboratory glass or plastic waste.[1][10]

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3] Do not attempt to transport the waste off-site yourself.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride and associated materials.

GDisposal Workflow for 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine hydrochlorideAStart: Have 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanaminehydrochloride for disposalBIs it the chemical itself orcontaminated material?A->BHIs the original container empty?A->HCChemical CompoundB->CChemicalDContaminated Material(gloves, paper, etc.)B->DContaminatedEPackage in a labeled, sealed,compatible container.C->EFPlace in a designated hazardoussolid waste container.D->FGStore in designated SatelliteAccumulation Area.E->GF->GNContact EHS for waste pickup.G->NIYesH->IYesJNoH->JNo, proceed withchemical disposalKTriple-rinse with appropriate solvent.I->KJ->BLCollect first rinsate ashazardous liquid waste.K->LMDeface label and dispose ofcontainer as regular lab waste.L->M

Caption: Disposal decision workflow for 2-(1H-Benzo[d][1][2][3]triazol-1-yl)ethanamine hydrochloride.

Personal protective equipment for handling 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride

Essential Safety and Operational Guidance for 2-(1H-Benzo[D][1][2][3]triazol-1-YL)ethanamine hydrochloride

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(1H-Benzo[D][1][2][3]triazol-1-YL)ethanamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets for structurally related benzotriazole compounds.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][3]To prevent eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).[1] A complete suit protecting against chemicals or a lab coat should be worn.[3]To avoid skin contact and potential irritation or sensitization.[2]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[3] In case of fire or significant aerosol generation, a self-contained breathing apparatus (SCBA) is necessary.[2][4]To prevent inhalation of dust or fumes, especially in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risks.

  • Preparation and Area Setup :

    • Ensure that a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1][5]

    • Confirm that safety showers and eyewash stations are readily accessible.[2]

    • Cover the work surface with a plastic-backed absorbent pad to contain any potential spills.

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling the Compound :

    • Don the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols during weighing and transfer.[3]

    • Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[3]

    • Wash hands thoroughly with soap and water after handling is complete.[3]

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel from the area.

    • For small spills, mechanically pick up the material without creating dust and place it in a suitable, closed container for disposal.[3]

    • Ventilate the affected area.

    • Prevent the spilled material from entering drains or waterways.[1][4]

Disposal Plan

Proper disposal of 2-(1H-Benzo[D][1][2][3]triazol-1-YL)ethanamine hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All contaminated disposable PPE (gloves, absorbent pads, etc.) and excess chemical waste should be placed in a clearly labeled, sealed container for hazardous waste.[3][6]

    • Do not mix this waste with other waste streams.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all applicable local, state, and federal regulations for the disposal of chemical waste.[7]

    • Contaminated packaging should be disposed of in the same manner as the product itself.[2]

Experimental Workflow

Workflow for Handling 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloridecluster_prepPreparationcluster_handlingHandlingcluster_cleanupPost-Handling & Disposalcluster_emergencyEmergency Proceduresrisk_assessmentRisk Assessmentppe_selectionSelect & Don PPErisk_assessment->ppe_selectionarea_prepPrepare Ventilated Areappe_selection->area_prepweighingWeighing & Transferarea_prep->weighingexperimentPerform Experimentweighing->experimentspillSpill Occursweighing->spillexposurePersonnel Exposureweighing->exposuredecontaminationDecontaminate Work Areaexperiment->decontaminationexperiment->spillexperiment->exposurewaste_segregationSegregate Wastedecontamination->waste_segregationdisposalDispose via Licensed Contractorwaste_segregation->disposalspill_cleanupContain & Clean Spillspill->spill_cleanupspill_cleanup->waste_segregationfirst_aidAdminister First Aidexposure->first_aidfirst_aid->disposalSeek Medical Attention

Caption: Logical workflow for safe handling of chemicals.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.